tyk2 protein
Description
Properties
CAS No. |
132966-45-1 |
|---|---|
Molecular Formula |
[CH3(CH2)7]4N(BF4) |
Synonyms |
tyk2 protein |
Origin of Product |
United States |
Foundational & Exploratory
The Core Function and Signaling Pathways of Tyk2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Tyrosine Kinase 2 (Tyk2) protein, a critical component of the Janus kinase (JAK) family. This document details its core functions, intricate signaling pathways, and its emerging role as a therapeutic target in a range of immune-mediated diseases. We present quantitative data in clearly structured tables, provide detailed methodologies for key experimental investigations, and offer visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of Tyk2's molecular mechanisms.
Introduction to Tyk2: A Key Mediator of Cytokine Signaling
Tyrosine Kinase 2 (Tyk2) is a non-receptor tyrosine kinase that plays a pivotal role in intracellular signaling cascades initiated by various cytokines, interferons, and growth factors.[1][2][3] As a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3, Tyk2 is essential for a functioning immune system.[4] It associates with the cytoplasmic domains of type I and type II cytokine receptors, and upon cytokine binding, it initiates a signaling cascade that ultimately regulates gene expression and cellular responses such as proliferation, differentiation, and apoptosis.[1][2]
Tyk2 is particularly crucial for the signaling of key cytokines including:
-
Type I Interferons (IFN-α/β): Essential for antiviral immunity.
-
Interleukin-12 (IL-12): A key driver of T helper 1 (Th1) cell differentiation.
-
Interleukin-23 (IL-23): Critical for the maintenance and function of T helper 17 (Th17) cells.[4]
-
Interleukin-10 (IL-10): An important anti-inflammatory cytokine.
-
Interleukin-6 (IL-6): A pleiotropic cytokine with roles in inflammation and immunity.[1]
Given its central role in mediating the effects of these pro-inflammatory and immunoregulatory cytokines, Tyk2 has emerged as a significant therapeutic target for a variety of autoimmune and inflammatory diseases, including psoriasis, systemic lupus erythematosus, and inflammatory bowel disease.[2][5]
The Structure of Tyk2
The Tyk2 protein is comprised of several functional domains that are characteristic of the JAK family:
-
FERM (Band 4.1, Ezrin, Radixin, Moesin) domain: Located at the N-terminus, this domain is crucial for the association of Tyk2 with the cytoplasmic tails of cytokine receptors.
-
SH2 (Src Homology 2) domain: This domain also contributes to the interaction with cytokine receptors.
-
Pseudokinase (JH2) domain: This domain is catalytically inactive but plays a critical regulatory role. It allosterically inhibits the activity of the kinase domain, and it is the binding site for a new class of selective Tyk2 inhibitors.
-
Kinase (JH1) domain: This C-terminal domain possesses the catalytic activity responsible for phosphorylating downstream substrates, including the cytokine receptors themselves and STAT (Signal Transducer and Activator of Transcription) proteins.
Quantitative Data on Tyk2 Function and Inhibition
The following tables summarize key quantitative data related to Tyk2 activity and its inhibition.
| Parameter | Value | Description |
| Specific Activity | 1.8 nmol/min/mg | The rate at which purified Tyk2 enzyme phosphorylates a substrate under defined assay conditions.[6] |
| ATP Binding (JH2) - Kd | 24 µM | The dissociation constant for ATP binding to the pseudokinase (JH2) domain of Tyk2. |
Table 1: Biochemical Properties of Tyk2
| Inhibitor | Type | Target Domain | IC50 / Ki (nM) | Selectivity Profile |
| Deucravacitinib | Allosteric Inhibitor | JH2 (Pseudokinase) | Ki: 0.02 nM (for JH2 binding) | Highly selective for Tyk2 over other JAKs.[7] |
| Baricitinib | ATP-competitive | JH1 (Kinase) | IC50: 53 nM (for Tyk2) | Also inhibits JAK1 (5.9 nM) and JAK2 (5.7 nM).[7] |
| Tofacitinib | ATP-competitive | JH1 (Kinase) | IC50: 34 nM (for Tyk2) | Also inhibits JAK1, JAK2, and JAK3.[8] |
| Ruxolitinib | ATP-competitive | JH1 (Kinase) | IC50: 19 nM (for Tyk2) | Also potently inhibits JAK1 and JAK2.[8] |
| Cerdulatinib | ATP-competitive | JH1 (Kinase) | IC50: 0.5 nM (for Tyk2) | Multi-targeted inhibitor, also potently inhibits JAK1, JAK2, JAK3, and Syk.[7] |
| SAR-20347 | ATP-competitive | JH1 (Kinase) | IC50: 0.6 nM (for Tyk2) | Also inhibits JAK1 (23 nM), JAK2 (26 nM), and JAK3 (41 nM).[7] |
| Brepocitinib | ATP-competitive | JH1 (Kinase) | IC50: 23 nM (for Tyk2) | Potent inhibitor of Tyk2 and JAK1 (17 nM), with activity against JAK2 (77 nM).[7] |
| Filgotinib | ATP-competitive | JH1 (Kinase) | IC50: 116 nM (for Tyk2) | Selective for JAK1 (10 nM) over other JAKs.[7] |
| Abrocitinib | ATP-competitive | JH1 (Kinase) | IC50: 1250 nM (for Tyk2) | Highly selective for JAK1 (29 nM).[7] |
| Delgocitinib | ATP-competitive | JH1 (Kinase) | IC50: 58 nM (for Tyk2) | Also inhibits JAK1 (2.8 nM), JAK2 (2.6 nM), and JAK3 (13 nM).[7] |
| BMS-911543 | ATP-competitive | JH1 (Kinase) | IC50: ~71.5 nM (65x less than JAK2) | Selective for JAK2 (1.1 nM).[7] |
| Oclacitinib | ATP-competitive | JH1 (Kinase) | IC50: ~10-99 nM | Inhibits all JAK family members.[7] |
| PF-06826647 | ATP-competitive | JH1 (Kinase) | IC50: Not specified | Also inhibits JAK1 (383 nM) and JAK2 (74 nM).[7] |
Table 2: In Vitro Inhibitory Activity of Selected Compounds Against Tyk2
Tyk2 Signaling Pathways
Tyk2 is a central component of the JAK-STAT signaling pathway, which is initiated by the binding of a cytokine to its specific receptor on the cell surface.
The Canonical JAK-STAT Signaling Pathway
The general mechanism of Tyk2-mediated JAK-STAT signaling is as follows:
-
Cytokine Binding and Receptor Dimerization: A cytokine binds to its receptor, leading to the dimerization or oligomerization of the receptor subunits.
-
Tyk2 Activation: This receptor clustering brings the associated Tyk2 molecules into close proximity, allowing them to trans-phosphorylate and activate each other.
-
Receptor Phosphorylation: Activated Tyk2 then phosphorylates tyrosine residues on the intracellular tails of the cytokine receptors.
-
STAT Recruitment and Phosphorylation: These phosphorylated tyrosine residues serve as docking sites for the SH2 domains of STAT proteins. Once recruited, the STATs are themselves phosphorylated by Tyk2.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.
Below are diagrams illustrating the key Tyk2-dependent signaling pathways.
References
- 1. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Gene - TYK2 [maayanlab.cloud]
- 3. bms.com [bms.com]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. Tyrosine kinase 2 (TYK2) in cytokine signalling and host immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Tyrosine-protein kinase TYK2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
The Dawn of a New Kinase: An In-Depth Technical Guide to the Discovery and Historical Context of the TYK2 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of signal transduction and immunology, the discovery of Tyrosine Kinase 2 (TYK2) marked a pivotal moment, heralding the identification of the Janus kinase (JAK) family of non-receptor tyrosine kinases. This technical guide provides a comprehensive overview of the seminal discovery of the TYK2 gene, the experimental methodologies employed, and the historical scientific context of the early 1990s that shaped our initial understanding of its crucial role in cytokine signaling. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering a granular look at the foundational experiments that paved the way for decades of research into TYK2's function and its emergence as a key therapeutic target.
The Discovery of tyk2: A Novel Tyrosine Kinase
In 1990, a team of researchers led by I. Firmbach-Kraft and J.J. Krolewski at Columbia University reported the discovery of a novel protein tyrosine kinase gene, which they named tyk2. The discovery was the result of a deliberate search for new tyrosine kinases, which were at the time recognized as critical mediators of cellular signaling. The researchers employed a strategy of screening a human lymphoid cDNA library under low-stringency hybridization conditions using a probe derived from the kinase domain of the c-fms proto-oncogene. This approach allowed for the identification of related but distinct kinase sequences.[1][2]
The initial characterization of the tyk2 cDNA clone revealed a 4,176-nucleotide sequence encoding a putative protein with a calculated molecular weight of 134 kilodaltons (kDa).[1][2][3][4] A key observation was that the predicted TYK2 protein lacked a transmembrane domain and an SH2 domain, features that were characteristic of the two major classes of tyrosine kinases known at the time: receptor tyrosine kinases and Src-family non-receptor tyrosine kinases. This led the researchers to propose that TYK2 was the prototype of a new class of non-receptor protein tyrosine kinases.[1][2][4]
Subsequent research rapidly established that TYK2 was the first identified member of what would become known as the Janus kinase (JAK) family.[5] Its discovery was a critical step in elucidating the intracellular signaling mechanisms of a wide array of cytokines, beginning with the interferons.[5][6]
Quantitative Data from the Initial Characterization of TYK2
The initial publication by Firmbach-Kraft and colleagues provided key quantitative data that were foundational to the characterization of the TYK2 gene and its protein product.
| Parameter | Value | Method | Reference |
| cDNA Length | 4176 nucleotides | cDNA sequencing | [1][2][3] |
| Predicted Protein Size | 134 kDa | Calculation from cDNA sequence | [1][2][3][4] |
| mRNA Transcript Size | ~4.4 kb | Northern Blot Analysis | Inferred from electrophoretic mobility |
| Chromosomal Location | 19p13.2 | In situ hybridization | [1][2] |
Detailed Experimental Protocols
The following sections provide a detailed reconstruction of the key experimental methodologies used in the discovery and initial characterization of TYK2, based on standard laboratory practices of the late 1980s and early 1990s.
Experimental Workflow: From cDNA Library to Gene Discovery
Caption: A flowchart outlining the key experimental stages in the discovery of the TYK2 gene.
cDNA Library Screening
The discovery of TYK2 hinged on the screening of a cDNA library derived from human lymphoid cells.
-
Objective: To identify novel tyrosine kinase genes expressed in lymphoid cells.
-
Methodology:
-
Probe Preparation: A restriction fragment from the kinase domain of the human c-fms proto-oncogene was radiolabeled with ³²P-dCTP using the random priming method.
-
Library Plating: The human lymphoid cDNA library, constructed in a lambda phage vector, was plated on E. coli to generate plaques.
-
Plaque Lifts: The DNA from the plaques was transferred to nitrocellulose or nylon membranes.
-
Hybridization: The membranes were incubated in a hybridization solution containing the radiolabeled c-fms probe under low-stringency conditions. These conditions, typically involving lower temperatures (e.g., 50-55°C) and higher salt concentrations (e.g., 5-6x SSC), allow the probe to anneal to related but not identical sequences.
-
Washing: The membranes were washed with a low-stringency wash buffer (e.g., 2x SSC, 0.1% SDS at 50°C) to remove non-specifically bound probe.
-
Autoradiography: The washed membranes were exposed to X-ray film to detect plaques containing homologous sequences.
-
Plaque Purification: Positive plaques were isolated and subjected to further rounds of screening to obtain pure clones.
-
Northern Blot Analysis
To determine the expression pattern of the newly identified gene, Northern blot analysis was performed on RNA from various hematopoietic cell lines.
-
Objective: To determine the size and expression levels of the TYK2 mRNA in different cell types.
-
Methodology:
-
RNA Isolation: Total RNA was extracted from various human hematopoietic cell lines.
-
Gel Electrophoresis: The RNA samples were denatured and separated by size on a formaldehyde-agarose gel.
-
Transfer: The separated RNA was transferred from the gel to a nylon membrane.
-
Probe Preparation: A fragment of the isolated TYK2 cDNA was radiolabeled with ³²P.
-
Hybridization: The membrane was prehybridized and then hybridized with the radiolabeled TYK2 probe in a solution containing formamide at 42°C overnight.
-
Washing: The membrane was washed under stringent conditions (e.g., 0.1x SSC, 0.1% SDS at 65°C) to remove non-specific hybridization.
-
Autoradiography: The membrane was exposed to X-ray film to visualize the bands corresponding to the TYK2 mRNA.
-
In Vitro Transcription and Translation
To estimate the size of the protein encoded by the TYK2 cDNA, an in vitro transcription and translation system was likely employed.
-
Objective: To synthesize the this compound in a cell-free system to determine its molecular weight.
-
Methodology:
-
In Vitro Transcription: The full-length TYK2 cDNA, cloned into a vector with a suitable promoter (e.g., SP6 or T7), was used as a template for in vitro transcription to generate mRNA.
-
In Vitro Translation: The synthesized mRNA was then added to a rabbit reticulocyte lysate system.[1][5][7][8] This lysate contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, etc.). The reaction was supplemented with ³⁵S-methionine to radiolabel the newly synthesized protein.
-
SDS-PAGE and Autoradiography: The translation products were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel was then dried and exposed to X-ray film to visualize the radiolabeled protein. The size of the protein was estimated by comparing its migration to that of molecular weight standards.
-
Chromosomal Localization by In Situ Hybridization
To determine the chromosomal location of the TYK2 gene, fluorescent in situ hybridization (FISH) was performed on human metaphase chromosomes.[6][9][10]
-
Objective: To map the TYK2 gene to a specific human chromosome and band.
-
Methodology:
-
Probe Labeling: A genomic clone containing the TYK2 gene was labeled with a hapten, such as biotin or digoxigenin.
-
Chromosome Preparation: Metaphase chromosome spreads were prepared from human lymphocytes.
-
Hybridization: The labeled probe was hybridized to the denatured chromosomal DNA on the microscope slide.
-
Detection: The hybridized probe was detected using fluorescently labeled antibodies or avidin that specifically bind to the hapten.
-
Chromosome Banding and Visualization: The chromosomes were counterstained with a DNA dye (e.g., DAPI) to visualize the banding pattern, allowing for the precise identification of the chromosome and the location of the fluorescent signal.
-
Historical Context: The Scientific Landscape of the Early 1990s
The discovery of TYK2 occurred at a time of intense research into the mechanisms of signal transduction. The roles of receptor tyrosine kinases in growth factor signaling were well-established, as were the functions of G-protein coupled receptors. However, the signaling pathways for many cytokines and interferons remained largely enigmatic.
Interferon Signaling Before TYK2
Prior to 1990, it was known that interferons (IFNs) bind to specific cell surface receptors and induce the expression of a set of genes, leading to an antiviral state.[11][12] However, the intracellular signaling molecules that connected the IFN receptor to gene transcription in the nucleus were unknown. The discovery of TYK2 provided a crucial missing link in this pathway. Subsequent studies in the early 1990s demonstrated that TYK2 becomes rapidly tyrosine phosphorylated upon IFN-α stimulation and is essential for the activation of transcription factors that would later be identified as members of the STAT (Signal Transducer and Activator of Transcription) family.
Caption: A simplified diagram of the interferon-α signaling pathway as understood in the early 1990s.
Interleukin-6 Signaling in the Early 1990s
The early 1990s also saw significant advances in understanding the signaling mechanism of Interleukin-6 (IL-6). The IL-6 receptor was known to consist of two components: an IL-6-binding subunit (IL-6Rα) and a signal-transducing subunit, gp130.[13][14][15][16] It was established that the binding of IL-6 to its receptor led to the dimerization of gp130 and the initiation of an intracellular signaling cascade.[13] The discovery of TYK2 and the subsequent identification of other JAK family members provided the key tyrosine kinases that associated with gp130 and initiated the downstream signaling events, including the activation of STAT proteins.[15]
Caption: A representation of the IL-6 signaling pathway in the early 1990s.
Conclusion
The discovery of the TYK2 gene in 1990 was a landmark achievement that opened up a new chapter in our understanding of cytokine signaling. The meticulous experimental work, from the initial cDNA library screen to the detailed characterization of the gene and its protein product, laid the groundwork for the identification of the JAK-STAT pathway, a fundamental signaling cascade in immunology and numerous other biological processes. This technical guide has aimed to provide a detailed retrospective of this pivotal discovery, offering insights into the experimental approaches of the time and the historical scientific context in which this discovery was made. For researchers and drug development professionals today, a deep appreciation of the foundational science behind key drug targets like TYK2 is invaluable for informing future research and therapeutic strategies.
References
- 1. In vitro translation using rabbit reticulocyte lysate [pubmed.ncbi.nlm.nih.gov]
- 2. tyk2, prototype of a novel class of non-receptor tyrosine kinase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tyk2, prototype of a novel class of non-receptor tyrosine kinase genes. | Semantic Scholar [semanticscholar.org]
- 5. Rabbit Reticulocyte Lysate, Nuclease-Treated [worldwide.promega.com]
- 6. Gene mapping by fluorescent in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Translation Using Rabbit Reticulocyte Lysate | Springer Nature Experiments [experiments.springernature.com]
- 8. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Mapping small DNA sequences by fluorescence in situ hybridization directly on banded metaphase chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-resolution mapping of human chromosome 11 by in situ hybridization with cosmid clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha-interferon and its effects on signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Interferon alfa? [synapse.patsnap.com]
- 13. Historical overview of the interleukin-6 family cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Interleukin-6: discovery of a pleiotropic cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IL-6 Trans-Signaling via the Soluble IL-6 Receptor: Importance for the Pro-Inflammatory Activities of IL-6 [ijbs.com]
An In-Depth Technical Guide to the Structure and Functional Domains of Tyrosine Kinase 2 (TYK2)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1] These enzymes are critical mediators of signal transduction for a wide array of cytokines, interferons, and growth factors, playing a pivotal role in hematopoiesis, immune response, and inflammation.[1][2] TYK2 associates with the cytoplasmic domains of type I and type II cytokine receptors, such as those for type I interferons (IFN-α/β), interleukin (IL)-6, IL-10, IL-12, and IL-23.[1][3][4][5] Upon cytokine binding, TYK2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, initiating a cascade that leads to the transcription of target genes.[3]
Given its central role in modulating immune and inflammatory responses, TYK2 has emerged as a significant therapeutic target.[6][7] Genetic variations in the TYK2 gene are associated with an altered risk for several autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.[5][8] The development of selective TYK2 inhibitors, such as deucravacitinib, which was approved for the treatment of plaque psoriasis, highlights the therapeutic potential of targeting this kinase.[1][9] This guide provides a detailed examination of the TYK2 protein architecture, the specific functions of its domains, its signaling mechanisms, and the experimental methodologies used for its study.
This compound Structure and Functional Domains
Human TYK2 is a large, multidomain protein of 1187 amino acids.[10] Like other members of the JAK family, it comprises four major functional domains arranged from N-terminus to C-terminus: a FERM domain, an SH2 domain, a pseudokinase (or kinase-like) domain, and a C-terminal tyrosine kinase domain.[2][11] These domains are also classified based on JAK Homology (JH) domains, spanning from JH7 to JH1.[12]
FERM and SH2 Domains: The Receptor-Binding Module
The N-terminal region of TYK2 contains the FERM (Band 4.1, Ezrin, Radixin, Moesin) and SH2 (Src Homology 2) domains, which collectively function to mediate the constitutive association of TYK2 with the cytoplasmic tails of cytokine receptors.[2][11]
-
FERM Domain (JH7-JH5, approx. residues 26-431): The FERM domain is a large protein-protein interaction module composed of three subdomains (F1, F2, and F3) that fold into a cloverleaf-like structure.[11] This domain is essential for tethering TYK2 to the membrane-proximal region of the receptor. The interaction between the TYK2 FERM-SH2 domains and a peptide motif from the IFNα receptor (IFNAR1) has been structurally characterized, revealing a unique binding mode.[11]
-
SH2 Domain (JH4-JH3, approx. residues 452-551): Canonical SH2 domains typically bind to specific phosphotyrosine (pY) motifs.[13][14] However, the TYK2 SH2 domain, in concert with the FERM domain, engages with unphosphorylated receptor sequences.[11] The crystal structure of the TYK2-IFNAR1 complex revealed an unexpected binding mechanism where a glutamate residue in the receptor mimics the function of a phosphotyrosine, creating a stable, constitutive interaction.[11] This high-affinity, pre-associated state is crucial for rapid signal initiation upon cytokine binding.
Pseudokinase (JH2) Domain: A Regulatory Hub
The pseudokinase domain (JH2, approx. residues 551-875) is a hallmark of the JAK family.[15] It shares structural homology with the catalytic kinase domain but lacks key conserved residues required for phosphotransfer activity.[2][15] While initially considered catalytically inert, the JH2 domain is now recognized as a critical regulatory module.[16]
-
Autoinhibition: The primary function of the TYK2 JH2 domain is to negatively regulate the activity of the adjacent JH1 kinase domain.[2] The crystal structure of the TYK2 pseudokinase-kinase module revealed that the JH2 domain directly interacts with the JH1 domain near its active site, holding it in an autoinhibited conformation.[2] This interaction prevents aberrant kinase activation in the absence of a cytokine signal.
-
ATP Binding: Despite its lack of catalytic activity, the TYK2 JH2 domain binds ATP.[15][16][17] This nucleotide binding is not for phosphotransfer but is crucial for maintaining the structural integrity and stability of the JH2 domain.[15][16] Mutations that disrupt ATP binding in the JH2 pocket can lead to increased basal TYK2 phosphorylation and signaling, highlighting its role in maintaining the inactive state.[16][18] This feature has been exploited in drug development, with allosteric inhibitors like deucravacitinib targeting the JH2 domain to stabilize the autoinhibited conformation.[19]
Kinase (JH1) Domain: The Catalytic Engine
The C-terminal kinase domain (JH1, approx. residues 897-1176) is responsible for the enzymatic activity of TYK2.[12] It adopts a characteristic bi-lobal protein kinase fold.[2] Upon cytokine-mediated receptor dimerization, the autoinhibition imposed by the JH2 domain is relieved, allowing the JH1 domains of adjacent TYK2 molecules to trans-phosphorylate each other on specific tyrosine residues within the activation loop (Y1054/Y1055).[15] This phosphorylation event fully activates the kinase domain, which then phosphorylates specific tyrosine residues on the cytokine receptor tails and subsequently recruits and phosphorylates STAT proteins to propagate the signal.[3][15]
TYK2 Signaling Pathways
TYK2 participates in signaling for several key cytokines by pairing with other JAK family members. For instance, it partners with JAK1 for type I IFN signaling and with JAK2 for IL-12 and IL-23 signaling.[6][20]
IL-12 and IL-23 Signaling
IL-12 and IL-23 are critical for the differentiation and function of T helper 1 (Th1) and Th17 cells, respectively.[4] Their signaling pathways are central to cellular immunity and are implicated in the pathogenesis of many autoimmune diseases.[3] Both cytokines use receptors that require TYK2 and JAK2 for signal transduction.[6]
Quantitative Data Summary
The following tables summarize key quantitative and structural information for human TYK2.
Table 1: Functional Domains of Human TYK2
| Domain | JAK Homology (JH) | Approximate Amino Acid Residues[12] | Key Functions |
|---|---|---|---|
| FERM | JH7-JH5 | 26 - 431 | Mediates constitutive binding to cytokine receptors. |
| SH2 | JH4-JH3 | 452 - 551 | Cooperates with FERM for receptor recognition and binding. |
| Pseudokinase | JH2 | 551 - 875 | Autoinhibits the JH1 domain; binds ATP for stability.[2][16] |
| Kinase | JH1 | 897 - 1176 | Catalyzes tyrosine phosphorylation of itself, receptors, and STATs.[15] |
Table 2: Representative Publicly Available Crystal Structures of TYK2
| PDB ID | TYK2 Construct | Resolution (Å) | Description |
|---|---|---|---|
| 4GFO | FERM-SH2 domains complexed with IFNAR1 peptide | 2.00 | Reveals the molecular basis of TYK2-receptor interaction.[11] |
| 4L00 | Pseudokinase (JH2) and Kinase (JH1) domains | 2.80 | Shows the autoinhibited state of TYK2.[2] |
| 5F1Z | Pseudokinase (JH2) domain with ATP-γS | 2.05 | Characterizes the ATP-binding mode of the pseudokinase domain.[15][16] |
| 3LXN | Kinase (JH1) domain with an inhibitor | 2.40 | Provides a view of the active kinase domain's ATP-binding site.[10] |
Experimental Protocols
The study of TYK2 structure and function relies on a variety of biochemical, biophysical, and cellular techniques.
Protocol: Structure Determination by X-ray Crystallography
X-ray crystallography is the primary method used to determine the high-resolution three-dimensional structure of TYK2 domains.[21][22][23][24]
Objective: To determine the atomic structure of a TYK2 domain (e.g., the JH2-JH1 construct).
Methodology:
-
Protein Expression and Purification:
-
Clone the gene sequence for the desired human TYK2 construct (e.g., residues 566-1187 for JH2-JH1) into an appropriate expression vector (e.g., for baculovirus-insect cell system).[2]
-
Transfect insect cells (e.g., Sf9) with the baculovirus and express the protein.
-
Lyse the cells and purify the recombinant this compound using affinity chromatography (e.g., Ni-NTA for a His-tagged protein), followed by ion exchange and size-exclusion chromatography to achieve high purity.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using vapor diffusion methods (sitting or hanging drop).
-
For the TYK2 JH2-JH1 construct, crystallization was enabled by the addition of a specific ATP-competitive inhibitor to stabilize the protein.[2]
-
Optimize initial "hits" to obtain well-ordered, single crystals of sufficient size for diffraction.
-
-
Data Collection and Processing:
-
Structure Solution and Refinement:
-
Solve the phase problem using methods like molecular replacement, if a homologous structure is available.
-
Build an atomic model into the resulting electron density map.[22]
-
Refine the model against the experimental data to improve its fit and geometry, resulting in the final PDB coordinates.
-
Protocol: In Vitro Kinase Activity Assay
Biochemical assays are essential for measuring the enzymatic activity of the TYK2 kinase domain and for screening potential inhibitors.[25] Luminescence-based assays that measure ATP consumption are common.[20][26][27]
Objective: To measure the phosphotransferase activity of the TYK2 JH1 domain and determine the potency (IC50) of an inhibitor.
Methodology:
-
Reagents and Setup:
-
Enzyme: Purified, recombinant TYK2 kinase domain.
-
Substrate: A synthetic peptide substrate, such as IRS-1tide.[26][27]
-
ATP: Adenosine triphosphate at a concentration near the Km for the enzyme.
-
Assay Buffer: Kinase reaction buffer containing DTT, MgCl₂, and other components to ensure optimal enzyme activity.
-
Test Compound: Serial dilutions of the inhibitor to be tested.
-
Detection Reagent: A luminescence-based detection system like Kinase-Glo® or ADP-Glo™, which measures the amount of ATP remaining or ADP produced, respectively.[20][26]
-
-
Assay Procedure (384-well plate format):
-
Add the test compound (inhibitor) at various concentrations to the wells.
-
Add the TYK2 enzyme and substrate mixture to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[25]
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Incubate to allow the detection signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a microplate reader.
-
The signal will be inversely (Kinase-Glo®) or directly (ADP-Glo™) proportional to kinase activity.
-
Plot the percent inhibition of TYK2 activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Conclusion
TYK2 is a structurally complex and functionally critical enzyme in cytokine signaling. Its modular architecture, featuring distinct domains for receptor binding (FERM/SH2), regulation (JH2), and catalysis (JH1), allows for precise control over its activity. The discovery of the autoinhibitory mechanism mediated by the pseudokinase domain has been a paradigm shift in understanding JAK family regulation and has opened new avenues for therapeutic intervention. By developing allosteric inhibitors that target the regulatory JH2 domain, it is possible to achieve greater selectivity and potentially improved safety profiles compared to traditional ATP-competitive inhibitors that target the highly conserved JH1 domain. A thorough understanding of TYK2's structure and function, facilitated by the experimental approaches detailed herein, will continue to drive the development of novel therapies for a host of immune-mediated diseases.
References
- 1. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. bms.com [bms.com]
- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 7. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Two common disease-associated TYK2 variants impact exon splicing and TYK2 dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharmadive.com [biopharmadive.com]
- 10. uniprot.org [uniprot.org]
- 11. Structural basis of IFNα receptor recognition by TYK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Update on Structure and Function of SH2 Domains: Mechanisms and Emerging Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. S-EPMC4646372 - Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2). - OmicsDI [omicsdi.org]
- 18. researchgate.net [researchgate.net]
- 19. Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. PDB-101: Learn: Guide to Understanding PDB Data: Methods for Determining Structure [pdb101.rcsb.org]
- 22. Top 5 Methods for Protein Structure Analysis and Their Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 23. Analyzing Protein Structure and Function - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Introduction to protein structure [www3.mpibpc.mpg.de]
- 25. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. biocompare.com [biocompare.com]
role of tyk2 in innate and adaptive immunity
An In-Depth Technical Guide on the Role of TYK2 in Innate and Adaptive Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1] These enzymes are critical transducers of cytokine signaling, converting extracellular signals into intracellular transcriptional programs that regulate a vast array of immune functions.[2][3] TYK2 plays a pivotal, non-redundant role in mediating the signaling of key cytokines that govern both the initial innate response to pathogens and the subsequent, tailored adaptive immune response.[4][5] It is an essential component for pathways initiated by type I interferons (IFN-α/β), interleukin-10 (IL-10), IL-12, and IL-23.[5][6][7] Dysregulation of TYK2-mediated signaling is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention.[4][8] This guide provides a detailed examination of the molecular mechanisms through which TYK2 operates in innate and adaptive immunity, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways.
The Role of TYK2 in Innate Immunity
The innate immune system provides the first line of defense against pathogens. TYK2 is a central player in this initial response, primarily through its role in type I interferon signaling, which is crucial for antiviral defense, and IL-10 signaling, which helps to regulate and dampen inflammation.
Type I Interferon (IFN-α/β) Signaling
Type I interferons are critical for establishing an antiviral state in cells. The signaling cascade is initiated when IFN-α or IFN-β binds to the heterodimeric type I IFN receptor (IFNAR), which consists of IFNAR1 and IFNAR2 subunits.[1] TYK2 is constitutively associated with the intracellular domain of IFNAR1, while JAK1 associates with IFNAR2.[1] Beyond its catalytic function, TYK2 is also essential for the stable cell surface expression of the IFNAR1 subunit.[1]
Upon ligand binding, the receptor dimerizes, bringing TYK2 and JAK1 into close proximity, leading to their trans-activation via phosphorylation.[9] The activated kinases then phosphorylate specific tyrosine residues on the IFNAR chains, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, namely STAT1 and STAT2.[1][5] TYK2 and JAK1 phosphorylate the recruited STATs.[5] Phosphorylated STAT1 and STAT2 form a heterodimer, which then associates with IFN-regulatory factor 9 (IRF9) to form the ISGF3 (Interferon-Stimulated Gene Factor 3) complex.[10] This complex translocates to the nucleus, binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of hundreds of interferon-stimulated genes (ISGs), and drives their transcription.[11] The products of these ISGs establish an antiviral state within the cell and alert the broader immune system.
Studies in TYK2-deficient mice and humans have confirmed its critical role; these individuals show impaired responses to IFN-α/β and increased susceptibility to viral infections.[5][12][13]
Caption: TYK2 in Type I Interferon Signaling Pathway.
Interleukin-10 (IL-10) Signaling
IL-10 is a potent anti-inflammatory cytokine that is crucial for maintaining immune homeostasis and preventing excessive tissue damage during immune responses. IL-10 signals through a receptor complex composed of IL-10R1 and IL-10R2 subunits.[14] Similar to the IFNAR, TYK2 associates with IL-10R2, while JAK1 associates with IL-10R1.[14]
Upon IL-10 binding, the receptor-associated kinases are activated and phosphorylate the receptor chains. This creates docking sites primarily for STAT3.[10] TYK2 and JAK1 then phosphorylate STAT3, leading to its homodimerization, nuclear translocation, and the transcription of anti-inflammatory genes, such as SOCS3 (Suppressor of Cytokine Signaling 3), which in turn creates a negative feedback loop.[14]
While TYK2 is involved, its role in IL-10 signaling appears to be more nuanced than in other pathways. Some studies on TYK2-deficient murine cells show relatively normal responses to IL-10, suggesting a more limited or cell-type-specific role.[14][15] However, studies in TYK2-deficient human patients have shown impaired IL-10 responses, indicating potential species-specific differences or a role for TYK2 in modulating the amplitude and duration of the signal.[12] TYK2-mediated signaling has also been shown to suppress the in vivo production of IL-10, adding another layer of regulation.[3][16]
Caption: TYK2 in Interleukin-10 Signaling Pathway.
The Role of TYK2 in Adaptive Immunity
TYK2 is indispensable for the function of the adaptive immune system, particularly for the differentiation and function of T helper (Th) cells. It is a required signaling component for IL-12 and IL-23, two related cytokines that share a common p40 subunit and are critical for driving Th1 and Th17 responses, respectively.[6][8]
Interleukin-12 (IL-12) and Th1 Differentiation
IL-12, primarily produced by antigen-presenting cells like dendritic cells and macrophages, is the master cytokine for inducing the differentiation of naive CD4+ T cells into Th1 cells.[5] Th1 cells are essential for cell-mediated immunity against intracellular pathogens. The IL-12 receptor consists of the IL-12Rβ1 and IL-12Rβ2 subunits. TYK2 associates with IL-12Rβ1, while JAK2 associates with IL-12Rβ2.[3]
Binding of IL-12 brings the receptor subunits together, activating TYK2 and JAK2.[5] The activated kinases phosphorylate the receptor, creating docking sites for STAT4.[3][5] TYK2 and JAK2 then phosphorylate STAT4, which homodimerizes and translocates to the nucleus.[5] Nuclear STAT4, in concert with T-cell receptor signals, induces the expression of the master transcription factor T-bet, which drives the Th1 differentiation program and the production of the signature Th1 cytokine, IFN-γ.[5]
In the absence of TYK2, IL-12-induced STAT4 phosphorylation is diminished, leading to defective Th1 differentiation and impaired IFN-γ production.[5][17] This has been demonstrated in both TYK2-deficient mice and humans, who exhibit increased susceptibility to intracellular bacteria like mycobacteria.[12][13][18]
Caption: TYK2 in Interleukin-12 Signaling and Th1 Differentiation.
Interleukin-23 (IL-23) and Th17 Cell Function
IL-23 is crucial for the expansion, maintenance, and function of Th17 cells, which are critical for host defense against extracellular bacteria and fungi at mucosal surfaces.[5][19] The IL-23 receptor shares the IL-12Rβ1 subunit with the IL-12 receptor but pairs with a unique IL-23R subunit.[5] Consequently, the IL-23 receptor also utilizes a TYK2/JAK2 kinase pairing, with TYK2 associating with IL-12Rβ1 and JAK2 with IL-23R.[6]
IL-23 signaling activates TYK2 and JAK2, leading to the phosphorylation and activation of STAT3.[5][15] Activated STAT3 translocates to the nucleus and promotes the expression of genes associated with the Th17 phenotype, including the signature cytokines IL-17A, IL-17F, and IL-22, as well as the IL-23 receptor itself, creating a positive feedback loop.[5] While other cytokines like TGF-β and IL-6 are required for the initial differentiation of Th17 cells, IL-23 is essential for their stabilization and pathogenic function in autoimmune settings.[19]
TYK2 deficiency abrogates IL-23-induced STAT3 phosphorylation, leading to reduced Th17 cell numbers and function.[5][15] This protective effect in TYK2-deficient mice has been observed in multiple Th17-mediated models of autoimmune diseases, including psoriasis, inflammatory bowel disease, and multiple sclerosis.[5]
Caption: TYK2 in Interleukin-23 Signaling and Th17 Function.
Quantitative Analysis of TYK2 Function
The functional consequences of TYK2 deficiency have been quantified in various experimental systems. The following tables summarize the observed effects on key signaling events and cellular outcomes.
Table 1: Impact of TYK2 Status on Cytokine-Induced STAT Phosphorylation
| Cytokine Stimulus | Target Cell Type | Downstream STAT | WT (Wild-Type) Response | TYK2-deficient Response | Reference |
| IFN-α/β | Various (e.g., Fibroblasts, Lymphocytes) | STAT1, STAT2 | Robust Phosphorylation | Impaired / Abolished | [5][12][15] |
| IL-12 | T Cells, NK Cells | STAT4 | Robust Phosphorylation | Diminished / Abolished | [5][12][17] |
| IL-23 | T Cells | STAT3 | Robust Phosphorylation | Diminished / Abolished | [5][12][15] |
| IL-10 | Macrophages, Dendritic Cells | STAT3 | Robust Phosphorylation | Normal to Slightly Reduced (murine) / Impaired (human) | [12][14][15] |
| IL-6 | Various | STAT3 | Robust Phosphorylation | Normal (murine) / Impaired (some human cases) | [12][15] |
Table 2: Impact of TYK2 Status on Immune Cell Function and Cytokine Production
| Immune Function | Cell Type | Measurement | WT (Wild-Type) Response | TYK2-deficient Response | Reference |
| Antiviral Response | Various | Antiviral gene expression | High Induction | Severely Reduced | [5][20] |
| Th1 Differentiation | Naive CD4+ T Cells | IFN-γ Production | High | Severely Reduced | [5][17] |
| Th17 Maintenance | Th17 Cells | IL-17A, IL-17F Production | High | Reduced | [5][15] |
| Cytokine Production | Dendritic Cells | IL-12, IL-23 production (upon TLR stimulation) | Normal | Defective / Reduced | [17] |
| Anti-inflammatory | Macrophages | IL-10 Production | Normal | Enhanced in vivo | [16] |
Key Experimental Methodologies
Investigating the role of TYK2 requires a suite of molecular and cellular biology techniques to dissect signaling pathways and assess functional outcomes.
Western Blotting for STAT Phosphorylation
This is the cornerstone technique to directly measure the activation of STAT proteins downstream of TYK2.
Protocol:
-
Cell Culture and Stimulation: Culture immune cells (e.g., T cells, macrophages) from wild-type and TYK2-deficient mice or human PBMCs. Starve cells of serum/cytokines for 2-4 hours.
-
Cytokine Treatment: Stimulate cells with a specific cytokine (e.g., IFN-α, IL-12, IL-23) at a predetermined concentration (e.g., 10-50 ng/mL) for a short duration (typically 15-30 minutes) at 37°C. Include an unstimulated control.
-
Cell Lysis: Immediately place plates on ice, aspirate media, and wash once with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Protein Quantification: Scrape and collect lysates. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for a phosphorylated STAT (e.g., anti-phospho-STAT4 Tyr693) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total, unphosphorylated STAT protein (e.g., anti-total-STAT4) and/or a housekeeping protein like β-actin.
Caption: Experimental Workflow for Western Blotting.
Flow Cytometry for Th1/Th17 Differentiation
This method is used to quantify the percentage of T cells that have differentiated into specific helper subsets by measuring their signature intracellular cytokines.
Protocol:
-
T Cell Isolation and Culture: Isolate naive CD4+ T cells from the spleens or lymph nodes of wild-type and TYK2-deficient mice using magnetic-activated cell sorting (MACS).
-
Polarization: Culture the naive T cells on plates coated with anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation.
-
For Th1 polarization: Add IL-12 and anti-IL-4 neutralizing antibody.
-
For Th17 polarization: Add TGF-β, IL-6, anti-IFN-γ, and anti-IL-4 antibodies.
-
Culture for 3-5 days.
-
-
Restimulation: Restimulate the differentiated T cells for 4-6 hours with Phorbol 12-myristate 13-acetate (PMA) and Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This allows cytokines to accumulate inside the cells.[21]
-
Surface Staining: Harvest the cells and stain them with fluorescently-labeled antibodies against surface markers, such as anti-CD4.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., BD Cytofix™) and then permeabilize the cell membrane using a permeabilization buffer.[22]
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against the cytokines of interest.
-
For Th1: Anti-IFN-γ.
-
For Th17: Anti-IL-17A.[21]
-
-
Data Acquisition: Analyze the stained cells on a multicolor flow cytometer, acquiring at least 20,000-30,000 CD4-positive events.[21]
-
Data Analysis: Gate on the CD4+ lymphocyte population and then create dot plots to determine the percentage of cells positive for IFN-γ (Th1) or IL-17A (Th17).[23]
Luciferase Reporter Assay for ISRE/GAS Activity
This assay quantifies the transcriptional activity of pathways that converge on specific DNA response elements, such as the ISRE for type I IFN signaling.[11][24]
Protocol:
-
Plasmid Constructs: Use a reporter plasmid containing a firefly luciferase gene under the control of a minimal promoter and tandem repeats of a specific response element (e.g., pISRE-Luc or pGAS-Luc).[25][26] Co-transfect with a control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-SV40) for normalization.[27]
-
Transfection: Transfect a suitable cell line (e.g., HEK293T) with the reporter and control plasmids using a standard transfection reagent.
-
Stimulation: After 24-48 hours, stimulate the transfected cells with the appropriate cytokine (e.g., IFN-α for ISRE activity) for 6-8 hours.
-
Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided in a dual-luciferase assay kit.
-
Luminescence Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Use an automated luminometer to first inject the firefly luciferase substrate and measure the luminescence.
-
Subsequently, inject the Stop & Glo® reagent, which quenches the firefly reaction and activates the Renilla luciferase, and measure the second signal.
-
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize for transfection efficiency and cell number. Compare the normalized luciferase activity of stimulated cells to unstimulated cells to determine the fold-induction.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify the physical association between two proteins, such as TYK2 and a cytokine receptor subunit, within a cell.[28][29]
Protocol:
-
Cell Lysis: Lyse cells expressing the proteins of interest using a gentle, non-denaturing lysis buffer (e.g., containing 1% NP-40) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[30]
-
Pre-clearing (Optional): Incubate the cell lysate with Protein A/G agarose/sepharose beads for 30-60 minutes to reduce non-specific binding of proteins to the beads.[30] Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody specific to one of the proteins of interest (the "bait," e.g., anti-TYK2) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, as described above. Probe the membrane with an antibody against the suspected interacting partner (the "prey," e.g., anti-IFNAR1) to confirm its presence in the immunoprecipitated complex.
Conclusion and Therapeutic Implications
TYK2 is a linchpin of the immune system, bridging innate and adaptive responses through its essential role in signaling pathways for type I IFNs, IL-12, and IL-23.[2][6] Its function in promoting antiviral states and directing Th1 and Th17 cell-mediated immunity underscores its importance in host defense. Conversely, the same pathways, when dysregulated, are central to the pathology of many autoimmune diseases.[4] The critical, non-redundant role of TYK2 in these pro-inflammatory pathways has made it an attractive target for drug development.[3][8] Selective TYK2 inhibitors, which can modulate the IL-12/Th1 and IL-23/Th17 axes without the broader immunosuppressive effects associated with pan-JAK inhibitors, represent a promising therapeutic strategy for a range of immune-mediated disorders, including psoriasis, lupus, and inflammatory bowel disease.[3][4][15] A deep understanding of its molecular function continues to pave the way for more targeted and effective immunomodulatory therapies.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. bms.com [bms.com]
- 3. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases [jstage.jst.go.jp]
- 4. learnabouttyk2.com [learnabouttyk2.com]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 7. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 8. researchgate.net [researchgate.net]
- 9. Activation of the protein tyrosine kinase tyk2 by interferon alpha/beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. dovepress.com [dovepress.com]
- 14. Re-evaluation of IL-10 signaling reveals novel insights on the contribution of the intracellular domain of the IL-10R2 chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aimspress.com [aimspress.com]
- 17. Expression of Tyk2 in dendritic cells is required for IL-12, IL-23, and IFN-gamma production and the induction of Th1 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | A TYK2 Gene Mutation c.2395G>A Leads to TYK2 Deficiency: A Case Report and Literature Review [frontiersin.org]
- 19. T Helper 17 Cells Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 20. TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo | PLOS One [journals.plos.org]
- 21. Human Th1/Th2/Th17 Phenotyping Kit [bdbiosciences.com]
- 22. Human Th1/Th2/Th17 Phenotyping Kit [bdbiosciences.com]
- 23. Introduction to Th1 Th2 Th17 Cells and Selection of Indicators [elabscience.com]
- 24. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 25. signosisinc.com [signosisinc.com]
- 26. Characterization of the Elements and Proteins Responsible for Interferon-Stimulated Gene Induction by Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Co-immunoprecipitation protocol to investigate cytokine receptor-associated proteins, e.g., Janus kinases or other associated signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 30. creative-diagnostics.com [creative-diagnostics.com]
The Central Role of Tyk2 in Cytokine Signaling: A Technical Guide to Downstream Targets and STAT Activation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Tyrosine Kinase 2 (Tyk2), a non-receptor tyrosine kinase of the Janus kinase (JAK) family, in mediating downstream signaling cascades crucial for immune regulation. A comprehensive understanding of Tyk2's function, its downstream targets, and the mechanisms of STAT activation is paramount for the development of novel therapeutics for a range of autoimmune and inflammatory diseases. This document provides a detailed overview of Tyk2-centric signaling pathways, quantitative data on signaling events, and meticulous experimental protocols for studying these pathways.
Introduction to Tyk2 and its Role in Cytokine Signaling
Tyk2 is a key intracellular enzyme that associates with the cytoplasmic domains of type I and type II cytokine receptors.[1] It plays a pivotal role in transducing signals for a specific set of cytokines, including Type I interferons (IFN-α/β), interleukin-12 (IL-12), interleukin-23 (IL-23), interleukin-6 (IL-6), and interleukin-10 (IL-10).[1][2] Upon cytokine binding, Tyk2, in partnership with other JAK family members like JAK1 and JAK2, becomes activated through trans-phosphorylation. This activation initiates a signaling cascade that primarily involves the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] Activated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes, thereby orchestrating cellular responses such as differentiation, proliferation, and survival.[3]
Core Tyk2 Signaling Pathways and STAT Activation
Tyk2 functions as a critical node in several key cytokine signaling pathways, each leading to the activation of a specific set of STAT proteins. The primary pathways are outlined below.
Type I Interferon (IFN-α/β) Signaling
The Type I IFN pathway is essential for antiviral immunity. Upon binding of IFN-α or IFN-β to the IFNAR1/IFNAR2 receptor complex, Tyk2 associated with IFNAR1 and JAK1 associated with IFNAR2 are brought into proximity and activated. This leads to the phosphorylation of STAT1 and STAT2.[2] Phosphorylated STAT1 and STAT2 heterodimerize and, along with IRF9, form the ISGF3 complex which translocates to the nucleus to induce the expression of interferon-stimulated genes (ISGs).
IL-12 Signaling
IL-12 is a key cytokine in the differentiation of naive T cells into Th1 cells. IL-12 binds to the IL-12Rβ1/IL-12Rβ2 receptor complex, leading to the activation of Tyk2 and JAK2.[2] This results in the phosphorylation and activation of STAT4, a critical transcription factor for Th1 cell development and IFN-γ production.[4]
IL-23 Signaling
IL-23 is crucial for the maintenance and expansion of Th17 cells, which are implicated in several autoimmune diseases. IL-23 signals through a receptor composed of IL-12Rβ1 and IL-23R subunits.[2] This engagement activates Tyk2 and JAK2, leading to the phosphorylation of STAT3.[2] Activated STAT3 promotes the expression of genes associated with Th17 cell function, such as RORγt and the production of IL-17.[4]
Quantitative Analysis of Tyk2-Mediated STAT Activation
Table 1: Tyk2-Dependent Cytokine Signaling and Primary STAT Activation
| Cytokine | Receptor Subunits | JAK Partners | Primary STATs Activated | Key Biological Outcome |
| Type I IFNs (α, β) | IFNAR1, IFNAR2 | JAK1, Tyk2 | STAT1, STAT2 | Antiviral response, Induction of ISGs[2] |
| IL-12 | IL-12Rβ1, IL-12Rβ2 | JAK2, Tyk2 | STAT4 | Th1 cell differentiation, IFN-γ production[2][4] |
| IL-23 | IL-12Rβ1, IL-23R | JAK2, Tyk2 | STAT3 | Th17 cell maintenance and expansion, IL-17 production[2][4] |
| IL-6 | IL-6Rα, gp130 | JAK1, JAK2, Tyk2 | STAT1, STAT3 | Acute phase response, Inflammation[2] |
| IL-10 | IL-10R1, IL-10R2 | JAK1, Tyk2 | STAT1, STAT3, STAT5 | Anti-inflammatory response, Immune suppression[2][5] |
Table 2: Inhibitory Concentration (IC50) of Selected Compounds on Tyk2-Mediated STAT Phosphorylation
| Compound | Target Pathway | Cell Type | Measured Endpoint | IC50 (nM) |
| Compound-A | IFNα-induced STAT5 phosphorylation | THP-1 cells | pSTAT5 levels | 6.4[6] |
| Compound-B | IFNα-induced STAT5 phosphorylation | THP-1 cells | pSTAT5 levels | 2.9[6] |
| BMS-986165 | IFNα-induced STAT5 phosphorylation | THP-1 cells | pSTAT5 levels | 1.2[6] |
| SHR2915 | IFNα-induced CXCL10 production | Human whole blood | CXCL10 levels | 160[7] |
| SHR8751 | IFNα-induced CXCL10 production | Human whole blood | CXCL10 levels | 460[7] |
| SHR9332 | IFNα-induced CXCL10 production | Human whole blood | CXCL10 levels | 480[7] |
| SHR0936 | IFNα-induced CXCL10 production | Human whole blood | CXCL10 levels | 260[7] |
Detailed Experimental Protocols
Accurate and reproducible experimental methods are fundamental to the study of Tyk2 signaling. Below are detailed protocols for key assays used to investigate Tyk2-mediated STAT activation.
Western Blotting for Phosphorylated STAT Proteins
This protocol details the detection and semi-quantification of phosphorylated STAT proteins in cell lysates.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with cytokines (e.g., IL-12, IL-23, IFN-α) or inhibitors for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[8]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes to denature proteins.[8]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[8]
-
Protein Transfer: Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[8]
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated STAT of interest (e.g., anti-pSTAT3 Tyr705) overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[8]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Washing: Repeat the washing step as in step 9.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.[8]
-
Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody against total STAT and a loading control (e.g., β-actin or GAPDH) for normalization.[9]
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated STAT signal to the total STAT and loading control signals.
STAT Activation Luciferase Reporter Assay
This assay provides a quantitative measure of STAT-mediated gene transcription.
References
- 1. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. mdpi.com [mdpi.com]
- 6. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
The Functional Impact of TYK2 Genetic Variants: A Technical Guide for Researchers
December 17, 2025
Abstract
Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways integral to immune regulation. Genetic variants in the TYK2 gene have been robustly associated with a spectrum of autoimmune and inflammatory diseases, as well as susceptibility to infectious diseases. This technical guide provides an in-depth analysis of the functional consequences of key TYK2 genetic variants, including P1104A (rs34536443), I684S (rs12720356), and V362F (rs2304256). We present a comprehensive overview of the molecular mechanisms by which these variants alter TYK2 kinase activity, protein expression, and downstream signaling cascades. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation into TYK2 as a therapeutic target.
Introduction to TYK2 and its Role in Cytokine Signaling
TYK2 is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of several key cytokines, including Type I interferons (IFN-α/β), interleukin (IL)-12, and IL-23.[1] Structurally, TYK2 comprises a FERM domain, an SH2-like domain, a pseudokinase (JH2) domain, and a C-terminal kinase (JH1) domain.[2] The JH2 domain acts as a regulatory module, while the JH1 domain is responsible for the protein's catalytic activity.[3] TYK2 associates with the intracellular domains of cytokine receptors and, upon cytokine binding and receptor dimerization, becomes activated through trans-phosphorylation with a partner JAK (typically JAK1 or JAK2).[1][4] Activated TYK2 then phosphorylates the receptor subunits, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, TYK2 phosphorylates the recruited STATs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression.[5] Dysregulation of TYK2-mediated signaling is a key contributor to the pathogenesis of numerous autoimmune diseases, including psoriasis, systemic lupus erythematosus (SLE), rheumatoid arthritis, and inflammatory bowel disease.[2]
Key TYK2 Genetic Variants and their Disease Associations
Genome-wide association studies (GWAS) have identified several TYK2 variants that modulate the risk of autoimmune and inflammatory diseases. The most extensively studied of these are P1104A, I684S, and V362F.
-
P1104A (rs34536443): This variant, located in the kinase (JH1) domain, is a well-established protective allele for a wide range of autoimmune diseases, including SLE, rheumatoid arthritis, and multiple sclerosis.[6][7] However, it is also associated with an increased risk of mycobacterial infections.[8] Functionally, P1104A is considered a hypomorphic or loss-of-function allele, leading to reduced TYK2 kinase activity.[6][7]
-
I684S (rs12720356): Situated in the pseudokinase (JH2) domain, the I684S variant has a more complex association with disease, being protective for some autoimmune conditions while potentially increasing the risk for others.[8][9] Studies have shown that this variant can impair TYK2-mediated signaling.[8]
-
V362F (rs2304256): This variant is located in the FERM domain of TYK2. While some studies have suggested it does not significantly alter TYK2's catalytic function, it has been shown to impact exon splicing and may mildly enhance overall TYK2 expression.[4][8]
Quantitative Data on the Functional Impact of TYK2 Variants
The functional consequences of these variants have been quantified using various cellular and biochemical assays. The following tables summarize the available quantitative data.
Table 1: Impact of TYK2 Variants on Kinase Activity
| Variant | Assay Type | Cell/System | Substrate | Result | Reference |
| P1104A | In vitro kinase assay | Reconstituted non-immune cells | - | Catalytically impaired | [4][10] |
| I684S | In vitro kinase assay | Reconstituted non-immune cells | - | Catalytically impaired | [4][10] |
| V362F | In vitro kinase assay | Reconstituted TYK2-null cells | - | No alteration in catalytic activity | [4] |
Table 2: Impact of TYK2 Variants on Downstream Signaling (STAT Phosphorylation)
| Variant | Cytokine | Cell Type | Measured Phospho-STAT | Quantitative Change | Reference |
| P1104A | IFN-α | Naïve CD4+ and CD8+ T cells | pSTAT1 | Decreased pSTAT1 levels | [6] |
| P1104A | IL-23 | Murine CD4+ T cells | pSTAT3 | Decreased IL-23 dependent pSTAT3 | [6] |
| I684S | IL-12 | CD4+CD25+CD45RO+ T cells | pSTAT4 | Significantly reduced pSTAT4 levels (Mean Stimulation Index of 48.08 vs. 68.19 in controls) | [11] |
| I684S | IL-12 | CD8+CD25+CD45RO+ T cells | pSTAT4 | Significantly reduced pSTAT4 levels (Mean Stimulation Index of 55.71 vs. 76.76 in controls) | [11] |
| V362F | IFN-α | EBV-B cell lines & reconstituted 293T cells | pTYK2, pSTAT1 | No significant alteration in phosphorylation | [12] |
Table 3: Impact of TYK2 Variants on Protein Expression and Splicing
| Variant | Effect | Observation | Reference |
| V362F | Splicing | Promotes inclusion of exon 8 | [4] |
| V362F | Expression | Mildly enhances TYK2 expression in whole blood | [4] |
Signaling Pathways and Experimental Workflows
TYK2-Mediated Signaling Pathways
The following diagrams illustrate the central role of TYK2 in key cytokine signaling pathways.
Experimental Workflow for Characterizing TYK2 Variants
The following diagram outlines a typical experimental workflow for the functional characterization of TYK2 genetic variants.
Detailed Experimental Protocols
In Vitro Kinase Assay for TYK2 Activity
This protocol is adapted from methodologies described for assessing the catalytic activity of immunoprecipitated TYK2.[3][4]
Materials:
-
Cells expressing wild-type or variant TYK2
-
Lysis buffer (e.g., 25 mM Tris/phosphate, 4 mM EGTA, 1% Triton X-100, 10% glycerol, 2 mM DTT, with protease and phosphatase inhibitors)
-
Anti-TYK2 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Kinase reaction buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA)
-
ATP solution (e.g., 30 µM final concentration)
-
Substrate (e.g., IRS1 peptide, 0.25 mg/mL)
-
SDS-PAGE and Western blotting reagents
-
Anti-phospho-TYK2 and anti-TYK2 antibodies
Procedure:
-
Lyse cells expressing the TYK2 constructs on ice.
-
Clarify the lysate by centrifugation.
-
Immunoprecipitate TYK2 from the lysate using an anti-TYK2 antibody and Protein A/G agarose beads.
-
Wash the immunoprecipitates extensively with lysis buffer and then with kinase reaction buffer.
-
Resuspend the beads in kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate at 30°C for a specified time (e.g., 5-30 minutes).
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blotting using anti-phospho-TYK2 and anti-TYK2 antibodies to assess autophosphorylation, and an anti-phospho-substrate antibody if applicable.
Phospho-flow Cytometry for STAT Phosphorylation
This protocol provides a general framework for measuring cytokine-induced STAT phosphorylation in primary cells or cell lines.[13]
Materials:
-
Primary cells (e.g., PBMCs) or cell lines
-
Cytokine for stimulation (e.g., IL-12, IFN-α)
-
Fixation buffer (e.g., 1.5% formaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8)
-
Fluorochrome-conjugated antibody against the phosphorylated STAT of interest (e.g., anti-pSTAT4, anti-pSTAT1)
-
Flow cytometer
Procedure:
-
Isolate and prepare a single-cell suspension of the cells of interest.
-
Stimulate the cells with the appropriate cytokine for a predetermined time (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.
-
Immediately fix the cells by adding fixation buffer.
-
Permeabilize the cells by adding ice-cold methanol and incubating on ice.
-
Wash the cells with staining buffer.
-
Stain the cells with antibodies against cell surface markers and the intracellular phospho-STAT.
-
Wash the cells to remove unbound antibodies.
-
Acquire the data on a flow cytometer.
-
Analyze the data to determine the mean fluorescence intensity (MFI) or the percentage of positive cells for the phospho-STAT in the cell population of interest.
Dual-Luciferase Reporter Assay for Type I IFN Signaling
This protocol is designed to quantify the transcriptional activity of the Interferon-Stimulated Response Element (ISRE) in response to Type I IFN.[1]
Materials:
-
HEK293T cells or other suitable cell line
-
Expression plasmids for wild-type or variant TYK2
-
ISRE-luciferase reporter plasmid (containing the firefly luciferase gene)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Recombinant IFN-α
-
Dual-luciferase assay reagent system
-
Luminometer
Procedure:
-
Co-transfect cells with the TYK2 expression plasmid, the ISRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Allow the cells to express the proteins for 24-48 hours.
-
Stimulate the cells with IFN-α for a specified time (e.g., 6-8 hours).
-
Lyse the cells according to the dual-luciferase assay kit instructions.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
Conclusion
The study of TYK2 genetic variants has provided significant insights into the molecular basis of autoimmune diseases and has highlighted TYK2 as a promising therapeutic target. The variants P1104A and I684S have been shown to be hypomorphic or catalytically impaired, leading to reduced downstream signaling in response to key cytokines. In contrast, the V362F variant appears to have a more subtle effect on splicing and expression. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to further elucidate the functional consequences of these and other TYK2 variants. A deeper understanding of how these genetic variations fine-tune immune responses will be crucial for the development of next-generation selective TYK2 inhibitors and for personalizing treatment strategies for patients with autoimmune and inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Two common disease-associated TYK2 variants impact exon splicing and TYK2 dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TYK2-P1104A Autoimmune Protective Variant Limits Coordinate Signals Required to Generate Specialized T Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tyk2 plays a restricted role in IFN alpha signaling, although it is required for IL-12-mediated T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The tyrosine kinase Tyk2 controls IFNAR1 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. TYK2 :p.Pro1104Ala Variant Protects Against Autoimmunity by Modulating Immune Cell Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TYK2 rs34536443 (P1104A) Variant Suppresses ICAM1-Mediated Inflammation: Insights From Mendelian Randomization and Functional Analyses - PMC [pmc.ncbi.nlm.nih.gov]
The TYK2 Interactome: A Technical Guide to its Protein Interaction Network and Binding Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates signaling for a host of immune-modulating cytokines.[1] Its central role in pathways involving interferons and interleukins has positioned it as a key therapeutic target for a range of autoimmune and inflammatory diseases. Understanding the intricate network of TYK2's protein-protein interactions is paramount for elucidating its function and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the TYK2 interaction network, its binding partners, the signaling pathways it governs, and detailed experimental protocols for its study.
TYK2 Protein Interaction Network and Core Binding Partners
TYK2 acts as a crucial scaffold and enzymatic component within larger signaling complexes. Its interactions are dynamic and essential for the propagation of extracellular cytokine signals to the nucleus, culminating in changes in gene expression. The core interactors of TYK2 can be broadly categorized into cytokine receptors, other JAK family members, and downstream signaling molecules, primarily the Signal Transducer and Activator of Transcription (STAT) proteins.
TYK2 associates with the cytoplasmic domains of several type I and type II cytokine receptors.[2] This interaction is constitutive and is mediated by the N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) and SH2 (Src Homology 2) domains of TYK2.[3] Upon cytokine binding and receptor dimerization, TYK2 is brought into close proximity with another JAK family member, leading to their trans-phosphorylation and activation.
The known binding partners of TYK2 are summarized in the table below, compiled from curated databases and literature.
| Interacting Protein | Protein Family/Class | Evidence/Method of Detection | Function in TYK2 Pathway | Reference(s) |
| Cytokine Receptors | ||||
| IFNAR1 | Type I Interferon Receptor | Co-immunoprecipitation, X-ray crystallography | Receptor subunit for Type I interferons (IFN-α, IFN-β). TYK2 binding is essential for IFNAR1 cell surface expression and stability. | [4][5][6] |
| IFNAR2 | Type I Interferon Receptor | Co-immunoprecipitation | Receptor subunit for Type I interferons. Forms a complex with IFNAR1 and TYK2/JAK1. | [4] |
| IL-10R2 | Interleukin-10 Receptor | Co-immunoprecipitation | Receptor subunit for IL-10. TYK2 interaction is required for IL-10 signaling. | [1][7] |
| IL-12Rβ1 | Interleukin-12/23 Receptor | Co-immunoprecipitation | Common receptor subunit for IL-12 and IL-23. | [1] |
| IL-23R | Interleukin-23 Receptor | Co-immunoprecipitation | Specific receptor subunit for IL-23. | [1] |
| IL-13Rα1 | Interleukin-13 Receptor | Inferred from signaling studies | Receptor subunit for IL-13. | [8] |
| JAK Family Kinases | ||||
| JAK1 | Janus Kinase | Co-immunoprecipitation, Functional Assays | Heterodimerizes with TYK2 to mediate signaling for Type I interferons and IL-10. | [4] |
| JAK2 | Janus Kinase | Co-immunoprecipitation, Functional Assays | Heterodimerizes with TYK2 to mediate signaling for IL-12 and IL-23. Can also form heterodimers in the context of drug resistance. | [1][9][10] |
| STAT Family Proteins | ||||
| STAT1 | Signal Transducer and Activator of Transcription | Phosphorylation Assays, Functional Assays | Activated by Type I IFNs, IL-6, and IL-10. | [1][11] |
| STAT2 | Signal Transducer and Activator of Transcription | Phosphorylation Assays, Functional Assays | Primarily activated by Type I interferons. | [4][11] |
| STAT3 | Signal Transducer and Activator of Transcription | Phosphorylation Assays, Functional Assays | Activated by IL-6, IL-10, IL-22, and IL-23. | [1][11] |
| STAT4 | Signal Transducer and Activator of Transcription | Phosphorylation Assays, Functional Assays | Primarily activated by IL-12. | [1] |
| Other Interactors | ||||
| SOCS1 | Suppressor of Cytokine Signaling | Inferred from functional studies | Negative regulator of JAK-STAT signaling. | [2] |
| SOCS3 | Suppressor of Cytokine Signaling | Inferred from functional studies | Negative regulator of JAK-STAT signaling. | [2] |
| PIK3R1 | Phosphoinositide 3-kinase regulatory subunit 1 | Co-immunoprecipitation | Implicated in cell migration. | [1] |
| JAKMIP1 | JAKMIP1 | Yeast Two-Hybrid | Potential scaffolding or regulatory protein. | [9] |
Quantitative Data on TYK2 Interactions
Table 2: Binding Affinities of Small Molecule Ligands to TYK2 Domains
| Compound | Target Domain | Binding Affinity (Kd, nM) | Reference |
| SHR2178 | JH2 (Pseudokinase) | 0.34 | [10] |
| SHR8751 | JH2 (Pseudokinase) | 0.032 | [10] |
| SHR9332 | JH2 (Pseudokinase) | 0.04 | [10] |
| SHR2396 | JH2 (Pseudokinase) | 0.029 | [10] |
| SHR0936 | JH2 (Pseudokinase) | 0.0074 | [10] |
| Deucravacitinib | JH2 (Pseudokinase) | Not explicitly stated as Kd, but potent binder | [10] |
| SHR9332 | JH1 (Kinase) - JAK1 | >20,000 | [10] |
| SHR9332 | JH1 (Kinase) - JAK2 | >2,000 | [10] |
| SHR9332 | JH1 (Kinase) - JAK3 | >4,500 | [10] |
| SHR9332 | JH2 (Pseudokinase) - JAK1 | 1.8 | [10] |
| SHR9332 | JH2 (Pseudokinase) - JAK2 | 220 | [10] |
Note: The high Kd values for the JH1 domains of other JAKs demonstrate the selectivity of these compounds for the TYK2 pseudokinase domain.
Key Signaling Pathways Involving TYK2
TYK2 is a central node in several critical cytokine signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical signaling cascades for Type I Interferons, IL-12, and IL-23.
Type I Interferon (IFN-α/β) Signaling Pathway
Interleukin-12 (IL-12) Signaling Pathway
Interleukin-23 (IL-23) Signaling Pathway
Experimental Protocols for Studying TYK2 Interactions
A variety of robust experimental techniques are employed to identify and characterize this compound interactions. The choice of method depends on the nature of the interaction being studied (e.g., stable vs. transient) and the specific questions being addressed.
Co-Immunoprecipitation (Co-IP) Coupled with Mass Spectrometry
This is a cornerstone technique for identifying proteins that are part of a complex with TYK2 under near-physiological conditions.
Objective: To isolate endogenous TYK2 and its interacting partners from cell lysates for identification by mass spectrometry.
Materials:
-
Cell line expressing endogenous TYK2 (e.g., HEK293T, various hematopoietic cell lines)
-
Ice-cold PBS
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.
-
Anti-TYK2 antibody suitable for immunoprecipitation.
-
Control IgG antibody (from the same species as the anti-TYK2 antibody).
-
Protein A/G magnetic beads.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: e.g., 0.1 M glycine-HCl, pH 2.5-3.0, or SDS-PAGE sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Mass spectrometer and associated reagents for sample preparation (trypsin, etc.).
Protocol:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold Lysis Buffer and scraping.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C.
-
Place the tube on a magnetic rack and collect the supernatant. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Add the anti-TYK2 antibody to the pre-cleared lysate. For the negative control, add the control IgG antibody to a separate aliquot of lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Elute the protein complexes from the beads. For mass spectrometry, on-bead digestion is often preferred.
-
On-bead digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C. The resulting peptides are then collected for LC-MS/MS analysis.
-
For Western Blot validation: Elute by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Mass Spectrometry Analysis:
-
The eluted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The resulting spectra are searched against a protein database to identify the proteins in the sample.
-
Quantitative analysis (e.g., using label-free quantification or isotopic labeling) is performed to identify proteins that are significantly enriched in the TYK2 IP compared to the control IgG IP.
-
Proximity-Dependent Biotinylation (BioID)
BioID is a powerful technique for identifying transient and proximal protein interactions in a living cell context. It utilizes a promiscuous biotin ligase (BirA*) fused to the protein of interest (TYK2).
Objective: To identify proteins in close proximity to TYK2 within living cells.
Protocol Overview:
-
Construct Generation: Create a fusion protein of TYK2 and BirA. A control construct with BirA alone should also be prepared.
-
Cell Line Generation: Establish stable cell lines expressing the TYK2-BirA* fusion protein and the BirA* control.
-
Biotin Labeling: Supplement the cell culture medium with biotin for a defined period (e.g., 18-24 hours) to allow the BirA* to biotinylate proximal proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions to stop the enzymatic reaction and solubilize all proteins.
-
Affinity Purification: Use streptavidin-coated beads to capture all biotinylated proteins.
-
Washing: Perform stringent washes to remove non-biotinylated proteins.
-
Mass Spectrometry: Identify the captured proteins by mass spectrometry.
-
Data Analysis: Compare the proteins identified from the TYK2-BirA* expressing cells to those from the BirA* control cells to identify specific proximal interactors.
References
- 1. uniprot.org [uniprot.org]
- 2. string-db.org [string-db.org]
- 3. mdpi.com [mdpi.com]
- 4. uniprot.org [uniprot.org]
- 5. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in mass spectrometry-based strategies for elucidating protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Datasets from an interaction proteomics screen for substrates of the SCFβTrCP ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. string-db.org [string-db.org]
- 10. Proximity-dependent biotinylation to elucidate the interactome of TNK2 non-receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topical TYK2 inhibitor ameliorates psoriasis‐like dermatitis via the AKT‐SP1‐NGFR‐AP1 pathway in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Differential Expression and Signaling of TYK2 in Immune Cell Subsets: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular signaling molecule that plays a non-redundant role in both innate and adaptive immunity.[1][2] It is a key component of the signaling cascade for a variety of cytokines, including type I interferons (IFN-α/β), interleukin (IL)-6, IL-10, IL-12, and IL-23.[3][4] Dysregulation of TYK2 activity is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention.[4] This technical guide provides an in-depth overview of TYK2 protein expression across various immune cell types, details the signaling pathways it mediates, and offers comprehensive experimental protocols for its analysis.
This compound Expression in Human Immune Cell Types
Table 1: Summary of TYK2 Expression in Human Immune Cell Subsets
| Immune Cell Lineage | Cell Type | TYK2 mRNA Expression (nTPM)* | This compound Expression** | Key Functions Involving TYK2 |
| Lymphoid | T Cells | |||
| Naive CD4+ T Cells | Moderate | Detected | Differentiation into Th1 and Th17 lineages.[3] | |
| Th1 Cells | Moderate | Detected | Response to IL-12 for IFN-γ production.[3][5] | |
| Th17 Cells | Moderate | Detected | Proliferation and survival in response to IL-23.[3] | |
| Naive CD8+ T Cells | Moderate | Detected | Essential for cytotoxic function.[6] | |
| Cytotoxic T Lymphocytes (CTLs) | Moderate | Detected | Essential for cytotoxic activity.[6][7] | |
| B Cells | ||||
| Naive B Cells | Moderate | Detected | Regulation of apoptosis via IFN-α.[6] | |
| Plasma Cells | Low to Moderate | Detected | Role in autoantibody production (implicated in SLE).[8] | |
| Innate Lymphoid Cells | ||||
| Natural Killer (NK) Cells | High | Detected | Maturation, cytotoxicity, and anti-tumor activity.[6] | |
| Myeloid | Monocytes / Macrophages | |||
| Monocytes | High | High | Response to Type I IFNs and IL-10.[3] | |
| Macrophages | High | High | Production of nitric oxide and response to LPS.[3][9] | |
| Dendritic Cells (DCs) | ||||
| Myeloid DCs (mDCs) | High | High | Production of IL-12 and IL-23.[3] | |
| Plasmacytoid DCs (pDCs) | High | High | Response to Type I IFNs. | |
| Granulocytes | ||||
| Neutrophils | Moderate | Detected | Associated with immune infiltration in some cancers.[10] | |
| Eosinophils | Low | Low | Limited direct evidence of a major role.[11][12] | |
| Basophils | Low | Low | Limited direct evidence of a major role.[11][12][13] |
*Normalized Transcripts Per Million (nTPM) data is synthesized from the Human Protein Atlas.[14] This is a measure of gene expression and may not directly correlate with protein levels.
**Protein expression is based on immunohistochemistry and mass spectrometry data from the Human Protein Atlas and other proteomics studies.[9][14][15] "Detected" indicates evidence of protein expression without precise quantitative comparison.
TYK2 Signaling Pathways in Immune Cells
TYK2 functions by associating with the cytoplasmic domains of specific cytokine receptors. Upon ligand binding, TYK2 and another associated JAK (often JAK1 or JAK2) are brought into close proximity, leading to their trans-phosphorylation and activation. Activated TYK2 then phosphorylates the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.
TYK2 Signaling in T Helper Cell Differentiation
Type I Interferon Signaling via TYK2
Experimental Protocols for TYK2 Analysis
Western Blotting for TYK2 Detection in Human Lymphocytes
This protocol outlines the detection of total this compound in human lymphocyte lysates.
1. Lysate Preparation: a. Isolate lymphocytes from whole blood using Ficoll-Paque density gradient centrifugation. b. Wash the cell pellet with ice-cold PBS. c. Lyse the cells in RIPA buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4). d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer: a. Mix 20-30 µg of protein lysate with 4x Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against TYK2 overnight at 4°C with gentle agitation. Recommended antibody: Rabbit anti-TYK2 polyclonal antibody (e.g., Cell Signaling Technology #9312) at a 1:1000 dilution in blocking buffer.[16] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
4. Detection: a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. b. Visualize the signal using a chemiluminescence imaging system.
Flow Cytometry for Intracellular TYK2 Staining in Human PBMCs
This protocol describes the detection of intracellular TYK2 in human peripheral blood mononuclear cells (PBMCs).
1. Cell Preparation: a. Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. b. Resuspend cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
2. Surface Staining: a. Stain for surface markers to identify specific immune cell subsets (e.g., CD3 for T cells, CD19 for B cells, CD14 for monocytes, CD56 for NK cells) for 30 minutes at 4°C in the dark. b. Wash the cells twice with FACS buffer.
3. Fixation and Permeabilization: a. Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. b. Wash the cells twice with FACS buffer. c. Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 or a commercial permeabilization wash buffer) for 15 minutes at room temperature.
4. Intracellular Staining: a. Incubate the cells with a primary antibody against TYK2 for 30-60 minutes at room temperature in the dark. A recommended antibody is a polyclonal rabbit anti-Tyk2 antibody suitable for flow cytometry.[17] b. Wash the cells twice with permeabilization buffer. c. If the primary antibody is not directly conjugated, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 30 minutes at room temperature in the dark. d. Wash the cells twice with permeabilization buffer and resuspend in FACS buffer.
5. Data Acquisition and Analysis: a. Acquire data on a flow cytometer. b. Gate on the immune cell populations of interest based on their surface marker expression and analyze the expression of TYK2 within each subset.
Experimental Workflow for TYK2 Analysis
Conclusion and Future Directions
TYK2 is a ubiquitously expressed yet differentially regulated kinase within the immune system. Its pivotal role in mediating signals for key cytokines underscores its importance in orchestrating immune responses. The development of selective TYK2 inhibitors has shown significant promise in treating a range of autoimmune and inflammatory conditions.[18] A thorough understanding of TYK2 expression and function in specific immune cell populations is paramount for the continued development of targeted therapies with improved efficacy and safety profiles. Future research should focus on obtaining more precise quantitative data on this compound levels in various immune cell subsets in both healthy and diseased states. This will aid in elucidating the cell-specific roles of TYK2 and in identifying patient populations most likely to benefit from TYK2-targeted therapies.
References
- 1. bms.com [bms.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 5. Differential requirements for JAK2 and TYK2 in T cell proliferation and IFN-gamma production induced by IL-12 alone or together with IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TYK2 correlates with immune infiltration: A prognostic marker for head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 9. The impact of tyrosine kinase 2 (Tyk2) on the proteome of murine macrophages and their response to lipopolysaccharide (LPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TYK2 is a prognostic biomarker and associated with immune infiltration in the lung adenocarcinoma microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamopen.com [benthamopen.com]
- 12. Human basophils and eosinophils are the direct target leukocytes of the novel IL-1 family member IL-33 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of tyrosine kinase inhibitors on IgE-mediated histamine release from human lung mast cells and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound expression summary - The Human Protein Atlas [proteinatlas.org]
- 15. TYK2 in Cancer Metastases: Genomic and Proteomic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. Tyk2 Polyclonal Antibody (ER1803-05) [thermofisher.com]
- 18. researchgate.net [researchgate.net]
The TYK2 Knockout Mouse: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the phenotype of the Tyrosine Kinase 2 (TYK2) knockout mouse, a critical preclinical model for understanding the role of TYK2 in immunology and inflammatory diseases. TYK2, a member of the Janus kinase (JAK) family, is a key mediator of cytokine signaling, and its absence in this mouse model provides valuable insights into the development of novel therapeutics targeting the TYK2 pathway.
Core Phenotypic Characteristics
TYK2 knockout mice are viable and fertile, with no gross developmental abnormalities. However, they exhibit a distinct immunological phenotype characterized by impaired responses to specific cytokines, leading to protection from various models of autoimmune and inflammatory diseases. The primary defects lie in the signaling pathways of interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFN-α/β). These impairments result in altered immune cell function and a dampened inflammatory response.
Impact on Immune Cell Populations and Function
The absence of TYK2 significantly affects the development and function of several immune cell subsets. While the differentiation and maturation of dendritic cells (DCs) appear normal in TYK2-deficient mice, their ability to produce Th1-promoting cytokines is impaired.[1] Specifically, upon stimulation, TYK2-/- DCs show defective production of IL-12 and IL-23.[1] This has downstream consequences for T helper cell differentiation.
TYK2 knockout mice demonstrate a reduced capacity to mount Th1 and Th17 responses, which are critical drivers of many autoimmune diseases.[2][3] This is due to the essential role of TYK2 in mediating the signaling of IL-12 and IL-23, the key cytokines for Th1 and Th17 differentiation, respectively.[2][4] Consequently, there is a significant reduction in the production of hallmark cytokines such as IFN-γ (Th1) and IL-17 (Th17) in these mice.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on TYK2 knockout mice in various disease models.
Table 1: Experimental Autoimmune Encephalomyelitis (EAE) in TYK2 Knockout Mice
| Parameter | Wild-Type (WT) Mice | TYK2 Knockout (KO) Mice | Reference |
| Peak Mean Clinical Score | 2.5 - 3.5 | 0 - 0.5 | [2][6] |
| Disease Incidence (%) | 80 - 100% | 0% | [6] |
| CNS Infiltrating CD4+ T cells | Significant infiltration | Markedly reduced | [3] |
| MOG-specific IFN-γ production | High | Undetectable/Severely reduced | [6] |
| MOG-specific IL-17 production | High | Significantly reduced | [6] |
Table 2: Dextran Sodium Sulfate (DSS)-Induced Colitis in TYK2 Knockout Mice
| Parameter | Wild-Type (WT) Mice | TYK2 Knockout (KO) Mice | Reference |
| Body Weight Loss (%) | 15 - 25% | 5 - 10% | [3] |
| Colon Length | Significantly shortened | Moderately shortened | [3] |
| Histological Score | Severe inflammation | Mild to moderate inflammation | [3] |
| Colonic IFN-γ mRNA | Highly upregulated | Significantly reduced | [3] |
| Colonic IL-17 mRNA | Highly upregulated | Significantly reduced | [3] |
Signaling Pathways Affected by TYK2 Knockout
TYK2 is a critical component of the JAK-STAT signaling pathway for a specific set of cytokine receptors. Its absence disrupts the downstream signaling cascade, leading to the observed phenotype.
IL-12/IL-23 Signaling
TYK2 associates with the IL-12Rβ1 subunit, which is shared by both the IL-12 and IL-23 receptors.[2] In conjunction with JAK2, TYK2 is essential for the phosphorylation and activation of STAT4 (downstream of IL-12) and STAT3 (downstream of IL-23).[2][4] The lack of TYK2 leads to a failure in the activation of these STATs, thereby preventing the differentiation of naive T cells into Th1 and Th17 cells, respectively.
Caption: IL-12 and IL-23 signaling pathways in WT vs. TYK2 KO mice.
Type I Interferon Signaling
TYK2 associates with the IFNAR1 subunit of the Type I IFN receptor.[7] In concert with JAK1, it mediates the phosphorylation of STAT1 and STAT2.[7] While some residual signaling can occur in the absence of TYK2, the response to low concentrations of Type I IFNs is severely blunted.[8] This impaired IFN signaling contributes to the altered immune response observed in TYK2 knockout mice.
References
- 1. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 2. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine Kinase 2 Signalling Drives Pathogenic T cells in Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bms.com [bms.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell-type-specific requirement for TYK2 in murine immune cells under steady state and challenged conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Dynamic Intracellular Journey of Tyk2: A Technical Guide to Subcellular Localization and Trafficking
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Subcellular Localization and Trafficking of Tyrosine Kinase 2 (Tyk2)
This technical guide provides a comprehensive overview of the current understanding of Tyrosine Kinase 2 (Tyk2) subcellular localization and trafficking. Tyk2, a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, plays a pivotal role in cytokine signaling pathways critical for immune regulation.[1][2][3] Its precise location within the cell is intrinsically linked to its function, activation state, and downstream signaling cascades. This document details the known cellular distribution of Tyk2, the mechanisms governing its movement between cellular compartments, and the experimental methodologies used to study these processes.
Subcellular Localization of Tyk2
Tyk2 is predominantly found in the cytoplasm, where it exists in a basal, inactive state.[2] A significant portion of the cytosolic pool of Tyk2 is associated with the cytoplasmic domains of various cytokine receptors at the plasma membrane.[1][4][5] This pre-association is crucial for the rapid initiation of signal transduction upon cytokine binding. Furthermore, a pool of Tyk2 has been identified within the cell nucleus, suggesting a more complex regulatory role for this kinase than previously understood.[6][7]
Cytoplasmic and Membrane-Associated Tyk2
In its resting state, Tyk2 is primarily localized to the cytosol and is found in complex with the intracellular domains of type I and type II cytokine receptors.[1][4] These include receptors for interferons (IFN-α/β), interleukins (IL-6, IL-10, IL-12, IL-23), and others.[8][9] This membrane-proximal localization positions Tyk2 to be immediately activated upon cytokine-mediated receptor dimerization. The N-terminal region of Tyk2 is crucial for its interaction with the IFN-α receptor 1 (IFNAR1) and for maintaining the receptor's cell surface expression.[4]
Nuclear Tyk2
Evidence demonstrates that Tyk2 is not exclusively a cytoplasmic protein but also resides in the nucleus.[6] Studies utilizing green fluorescent protein (GFP)-tagged Tyk2 and immunofluorescence have shown a diffuse localization of Tyk2 throughout the cell, including the nuclear compartment.[6] The nuclear presence of Tyk2 is independent of its association with cytokine receptors.[6] Upon stimulation with type I interferons, Tyk2 can translocate to the nucleus as part of a larger complex that includes the receptor subunits IFNAR1 and IFNAR2.
Trafficking of Tyk2: A Regulated Process
The movement of Tyk2 between the cytoplasm and the nucleus is a regulated process, essential for its diverse signaling functions. This nucleocytoplasmic shuttling allows Tyk2 to potentially interact with nuclear substrates and participate in gene regulation.
Nuclear Import
The nuclear import of Tyk2 is mediated by a nuclear localization signal (NLS)-like motif.[6] This motif, rich in arginine residues, is located within the region of Tyk2 that also mediates its interaction with cytokine receptors.[6] While the specific importin proteins that recognize this NLS-like motif and facilitate Tyk2's transport through the nuclear pore complex have not been definitively identified, the canonical importin α/β pathway is the likely mechanism. This is supported by the fact that downstream signaling partners of Tyk2, such as STATs, are known to utilize importin α5 for their nuclear import.
Nuclear Export
The mechanisms governing the export of Tyk2 from the nucleus back to the cytoplasm are less clear. However, the presence of a nuclear pool of Tyk2 implies the existence of a regulated nuclear export process. For many other shuttling proteins, nuclear export is mediated by nuclear export signals (NES) that are recognized by exportins, such as CRM1.[10][11] While a specific NES has not yet been characterized for Tyk2, it is plausible that a similar mechanism is involved. The regulation of Tyk2's nuclear export is likely a key factor in controlling the duration and intensity of its nuclear signaling.
Role of Post-Translational Modifications (PTMs)
Post-translational modifications are critical regulators of protein localization and function.[12][13] In the context of Tyk2, phosphorylation is the best-studied PTM and is essential for its kinase activation at the plasma membrane upon cytokine stimulation.[14] Tyrosine phosphorylation within the activation loop of Tyk2's kinase domain is a prerequisite for its catalytic activity.[14] While direct evidence linking specific PTMs to the nucleocytoplasmic trafficking of Tyk2 is currently limited, it is highly probable that modifications such as phosphorylation or ubiquitination play a role in modulating its interaction with nuclear transport machinery. For instance, phosphorylation can create or mask docking sites for importins or exportins, thereby controlling the subcellular distribution of the protein.
Quantitative Analysis of Tyk2 Subcellular Distribution
To date, there is a lack of comprehensive quantitative data on the precise distribution of Tyk2 between the cytoplasm and the nucleus. While qualitative studies have confirmed its presence in both compartments, the relative abundance of Tyk2 in each location under basal and stimulated conditions has not been extensively measured. Future research employing quantitative mass spectrometry-based proteomics and advanced imaging techniques will be crucial to accurately determine the stoichiometry of Tyk2's subcellular distribution.
| Cellular Compartment | Tyk2 Presence | Functional State | Key Interacting Partners | Supporting Evidence |
| Cytoplasm/Plasma Membrane | Predominant | Inactive (basal) / Active (stimulated) | Cytokine Receptors (IFNAR1, IL12Rβ1, etc.), other JAKs | Immunofluorescence, Co-immunoprecipitation |
| Nucleus | Present | Likely active | STATs, potentially transcription factors | GFP-fusion protein localization, Immunofluorescence |
Signaling Pathways Involving Tyk2 Trafficking
The trafficking of Tyk2 is intimately linked to its role in signal transduction. The canonical JAK-STAT pathway is initiated at the plasma membrane, but the nuclear translocation of activated STATs, and potentially Tyk2 itself, is required for the subsequent regulation of gene expression.
Experimental Protocols
The study of Tyk2 subcellular localization and trafficking employs a variety of cell and molecular biology techniques.
Immunofluorescence Staining for Tyk2 Localization
This protocol describes the visualization of endogenous Tyk2 in cultured cells.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% normal goat serum in PBS
-
Primary antibody: Rabbit anti-Tyk2
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Wash cells three times with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-Tyk2 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto microscope slides using mounting medium.
-
Visualize using a fluorescence or confocal microscope.
Subcellular Fractionation and Western Blotting
This protocol allows for the biochemical separation of nuclear and cytoplasmic fractions to analyze Tyk2 distribution.
Materials:
-
Cultured cells
-
PBS
-
Hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease and phosphatase inhibitors)
-
Detergent (e.g., NP-40)
-
Nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors)
-
Dounce homogenizer
-
Microcentrifuge
-
Protein assay reagents (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: Rabbit anti-Tyk2, mouse anti-GAPDH (cytoplasmic marker), mouse anti-Lamin B1 (nuclear marker)
-
HRP-conjugated secondary antibodies
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15 minutes.
-
Add NP-40 to a final concentration of 0.5% and vortex briefly.
-
Lyse cells using a Dounce homogenizer.
-
Centrifuge at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Collect the supernatant (cytoplasmic fraction).
-
Wash the nuclear pellet with hypotonic lysis buffer.
-
Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (nuclear fraction).
-
Determine the protein concentration of both fractions.
-
Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using antibodies against Tyk2 and subcellular markers (GAPDH and Lamin B1) to assess fractionation purity.
Future Directions
The study of Tyk2 subcellular localization and trafficking is an evolving field. Key areas for future investigation include:
-
Quantitative analysis of the nucleocytoplasmic distribution of Tyk2 in different cell types and in response to various cytokine stimuli.
-
Identification of the specific importin and exportin proteins responsible for Tyk2's nuclear transport.
-
Elucidation of the role of post-translational modifications , beyond activation loop phosphorylation, in regulating Tyk2 trafficking.
-
Investigation of the functional significance of the nuclear pool of Tyk2 and its potential role in gene regulation.
-
Development of live-cell imaging techniques to visualize the dynamics of Tyk2 trafficking in real-time.
A deeper understanding of the spatial and temporal regulation of Tyk2 will provide valuable insights into its physiological and pathological roles and may open new avenues for the development of targeted therapeutics for immune-mediated diseases.
References
- 1. Targeted Mass Spectrometry for Quantification of Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TYK2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The amino-terminal region of Tyk2 sustains the level of interferon α receptor 1, a component of the interferon α/β receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bms.com [bms.com]
- 6. The receptor interaction region of Tyk2 contains a motif required for its nuclear localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 11. Inhibition of CRM1-dependent nuclear export sensitizes malignant cells to cytotoxic and targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tyrosine Kinase 2-mediated Signal Transduction in T Lymphocytes Is Blocked by Pharmacological Stabilization of Its Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of TYK2 in IL-12, IL-23, and Type I IFN Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrosine kinase 2 (TYK2) is an intracellular, non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family. It plays a pivotal role in the signal transduction of key immunoregulatory cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1][2][3][4] By associating with the cytoplasmic domains of specific cytokine receptors, TYK2 mediates downstream signaling cascades that are crucial for both innate and adaptive immunity.[4][5] Dysregulation of these pathways is strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, such as psoriasis, psoriatic arthritis, inflammatory bowel disease (IBD), and systemic lupus erythematosus (SLE).[5][6] Consequently, TYK2 has emerged as a high-value therapeutic target.[6][7] This guide provides an in-depth technical overview of TYK2's structure, its specific function in the IL-12, IL-23, and Type I IFN signaling pathways, and the methodologies used to study its activity, with a focus on its relevance to drug development.
TYK2: Structure and Mechanism of Action
TYK2, like other JAK family members (JAK1, JAK2, and JAK3), possesses a unique domain architecture that is essential for its function and regulation.[8][9] The structure comprises several key domains:
-
FERM and SH2 Domains: Located at the N-terminus, these domains are responsible for binding to the cytoplasmic tails of cytokine receptors, anchoring TYK2 to the signaling complex.[8][9]
-
Pseudokinase (JH2) Domain: A distinctive feature of JAKs, the JH2 domain structurally resembles a kinase domain but lacks key catalytic residues, rendering it catalytically inactive.[8][10] Its primary role is regulatory; it exerts an autoinhibitory effect on the adjacent kinase domain.[8][9] This domain contains an ATP-binding site, and nucleotide binding is important for stabilizing the protein and modulating its activity. The structural differences in the JH2 domain across the JAK family provide an opportunity for developing highly selective allosteric inhibitors.[7][11]
-
Kinase (JH1) Domain: This C-terminal domain is the catalytically active tyrosine kinase domain. Upon cytokine-mediated receptor activation, the JH1 domain phosphorylates itself (autophosphorylation) and other signaling proteins, most notably the Signal Transducers and Activators of Transcription (STATs).[10][12]
The groundbreaking development of selective TYK2 inhibitors, such as deucravacitinib, has centered on targeting the regulatory JH2 domain.[7][11] This allosteric inhibition strategy involves binding to the JH2 domain, which locks it into an inhibitory conformation with the JH1 domain, thereby preventing TYK2 activation.[7][11] This approach provides unprecedented selectivity for TYK2 over other JAKs, whose active JH1 domains are highly conserved.[7][13]
TYK2 in Core Signaling Pathways
TYK2 functions as a critical transducer for specific cytokine signals by forming heterodimers with other JAKs at the receptor complex. Its involvement is essential for the downstream activation of distinct STAT proteins that drive cellular responses.
The IL-12/Th1 Pathway
The IL-12 pathway is fundamental for the differentiation of naive T helper (Th) cells into Th1 cells, which are critical for cell-mediated immunity against intracellular pathogens.[14][15]
-
Activation: IL-12 binds to its heterodimeric receptor, composed of the IL-12Rβ1 and IL-12Rβ2 subunits.[16] TYK2 is constitutively associated with the IL-12Rβ2 subunit, while JAK2 is associated with IL-12Rβ1.[4][17][18]
-
Signal Transduction: Ligand binding brings the receptor subunits into proximity, facilitating the trans-activation and phosphorylation of TYK2 and JAK2.[17][19] The activated kinases then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT4.[18][20]
-
Downstream Effects: Recruited STAT4 is phosphorylated by the activated JAKs.[17][19] Phosphorylated STAT4 molecules then dimerize, translocate to the nucleus, and act as transcription factors to induce the expression of Th1-polarizing genes, most notably IFNG (encoding Interferon-gamma).[14][16] Studies have shown that the TYK2-STAT4 signaling axis is critical for IFN-γ expression mediated by IL-12.[21]
References
- 1. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 2. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. ashpublications.org [ashpublications.org]
- 16. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interleukin 12 induces tyrosine phosphorylation and activation of STAT4 in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Interleukin 12 induces tyrosine phosphorylation and activation of STAT4 in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reactome | STAT4 is phosphorylated by p-JAK2 and/or p-Y-TYK2 after IL12:IL12R interaction [reactome.org]
- 21. Differential requirements for JAK2 and TYK2 in T cell proliferation and IFN-gamma production induced by IL-12 alone or together with IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
Transcriptional Regulation of the TYK2 Gene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular mediator of cytokine signaling. It plays a pivotal role in the signal transduction of various cytokines, including type I interferons (IFNs), interleukin (IL)-12, and IL-23, which are essential for both innate and adaptive immunity.[1][2] Dysregulation of TYK2 expression and activity is implicated in the pathogenesis of numerous autoimmune diseases and cancers, making it a key therapeutic target.[3] Understanding the intricate mechanisms that govern the transcriptional regulation of the TYK2 gene is paramount for the development of novel and specific therapeutic strategies. This technical guide provides a comprehensive overview of the core aspects of TYK2 gene regulation, including key signaling pathways, transcription factors, and regulatory elements. It also offers detailed methodologies for essential experiments and presents quantitative data in a structured format to facilitate research and drug development efforts.
Core Signaling Pathways Regulating TYK2 Transcription
The expression of the TYK2 gene is tightly controlled by a network of signaling pathways initiated by various cytokines. These pathways converge on the activation of specific transcription factors that directly or indirectly modulate TYK2 gene transcription.
Type I Interferon (IFN-α/β) Signaling
Type I interferons are potent antiviral and immunomodulatory cytokines that signal through a receptor complex associated with TYK2 and JAK1.[4] Upon ligand binding, this association leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[4] These activated STATs form a heterodimer, which then associates with Interferon Regulatory Factor 9 (IRF9) to form the ISGF3 complex. This complex translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes, including potentially the TYK2 gene itself, to drive their transcription.[4]
Interleukin-12 (IL-12) Signaling
IL-12 is a key cytokine in the differentiation of T helper 1 (Th1) cells and the production of IFN-γ. Its receptor is associated with TYK2 and JAK2.[2][5] Binding of IL-12 to its receptor leads to the activation of TYK2 and JAK2, which in turn phosphorylate and activate STAT4.[5] Activated STAT4 translocates to the nucleus and binds to specific DNA elements in the promoters of target genes, potentially including the TYK2 gene, to regulate their expression.
Interleukin-23 (IL-23) Signaling
IL-23 is crucial for the maintenance and expansion of Th17 cells, which are involved in several autoimmune diseases. The IL-23 receptor also utilizes the TYK2/JAK2 kinase pair for signal transduction.[6][7] Upon IL-23 binding, TYK2 and JAK2 are activated and subsequently phosphorylate STAT3.[8] Activated STAT3 translocates to the nucleus and binds to specific DNA response elements to regulate the transcription of target genes, which may include TYK2.
Key Transcription Factors and Regulatory Elements
The transcriptional regulation of the TYK2 gene is orchestrated by a cohort of transcription factors that bind to specific regulatory elements, such as promoters and enhancers, within the gene's locus.
Transcription Factors
Several transcription factors have been predicted or experimentally shown to be involved in the regulation of TYK2 gene expression.
| Transcription Factor | Predicted/Validated | Role in TYK2 Regulation | Key Signaling Pathway |
| STAT1 | Validated | Activates transcription in response to IFN-α/β and IL-12.[4][5] | Type I Interferon, IL-12 |
| STAT2 | Validated | Component of the ISGF3 complex, activating transcription in response to IFN-α/β.[4] | Type I Interferon |
| STAT3 | Validated | Activates transcription in response to IL-23 and other cytokines.[8][9] | IL-23, IL-10 |
| STAT4 | Validated | Mediates transcriptional activation in response to IL-12.[5] | IL-12 |
| STAT5A | Predicted | Potential regulator of TYK2 expression.[9] | Various Cytokines |
| IRF1 | Predicted | May contribute to IFN-inducible expression. | Type I Interferon |
| NF-κB | Predicted | Potential involvement in inflammatory responses. | TNF-α, IL-1β |
| AhR | Predicted | Potential role in response to environmental stimuli.[9] | Aryl hydrocarbon receptor |
| YY1 | Predicted | A ubiquitous transcription factor that can act as an activator or repressor.[9] | General Transcription |
Regulatory Elements
The TYK2 gene locus contains several regulatory elements that are crucial for the precise control of its transcription.
-
Promoter: The core promoter region of the TYK2 gene contains binding sites for various transcription factors, including STATs, which are essential for initiating transcription.
-
Enhancers: Distal enhancer elements can significantly influence the transcriptional activity of the TYK2 gene. These enhancers may be located kilobases away from the transcription start site and can be brought into proximity to the promoter through chromatin looping.[10]
-
Genetic Variants: Single nucleotide polymorphisms (SNPs) within the TYK2 locus, including in non-coding regulatory regions, have been associated with altered TYK2 expression and susceptibility to autoimmune diseases.[11]
Quantitative Data on TYK2 Gene Expression
The following tables summarize quantitative data on the regulation of TYK2 gene expression from various studies.
Table 1: Regulation of TYK2 mRNA Expression by Cytokines
| Stimulus | Cell Type/System | Fold Change in TYK2 mRNA | Reference |
| IFN-α | Psoriasis Patient PBMCs (PASI > 10) | Upregulated | |
| IL-12A | Psoriasis Patient PBMCs | Positive correlation with TYK2 expression | |
| IL-23A | Psoriasis Patient PBMCs | Positive correlation with TYK2 expression |
Table 2: Effect of Genetic Variants (eQTLs) on TYK2 Gene Expression
| SNP | Locus | Effect on TYK2 Expression | Tissue/Cell Type | Reference |
| rs892085 | ~400 kb upstream of TYK2 | Alters TYK2 expression (inhibition and activation) | Jurkat T-lymphoblast cells | [12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the transcriptional regulation of the TYK2 gene.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a specific transcription factor.
Methodology:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-600 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., STAT1, STAT3) overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify transcription factor binding sites.
Luciferase Reporter Assay
This assay is used to measure the activity of a promoter or enhancer in response to specific stimuli or the overexpression of transcription factors.
Methodology:
-
Construct Preparation: Clone the TYK2 promoter region of interest into a luciferase reporter plasmid (e.g., pGL3).
-
Cell Culture and Transfection: Seed cells in a multi-well plate and transfect them with the reporter construct. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
Stimulation: After 24-48 hours, treat the cells with the desired stimulus (e.g., IFN-α, IL-12, or IL-23) for a specified time.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the firefly luciferase activity using a luminometer. If using a dual-luciferase system, subsequently add the Stop & Glo reagent to quench the firefly signal and measure the Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Quantitative Real-Time PCR (qPCR)
qPCR is used to quantify the amount of TYK2 mRNA in response to various stimuli.
Methodology:
-
RNA Extraction: Isolate total RNA from cells using a suitable method (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, TYK2-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Thermocycling: Perform the qPCR on a real-time PCR machine.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative expression of TYK2 mRNA using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB).
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the in vitro interaction between a transcription factor and a specific DNA sequence.[14][15][16][17][18]
Methodology:
-
Probe Labeling: Synthesize and label a short DNA probe corresponding to the putative transcription factor binding site in the TYK2 promoter with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with nuclear extracts or a purified recombinant transcription factor in a binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent or colorimetric detection method (for non-radioactive probes). A "shifted" band indicates the formation of a protein-DNA complex.
Site-Directed Mutagenesis
This technique is used to introduce specific mutations into the TYK2 promoter to study the functional importance of particular DNA sequences.[19][20][21][22][23]
Methodology:
-
Primer Design: Design primers containing the desired mutation in the TYK2 promoter sequence cloned into a plasmid.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the mutated sequence.
-
Template Digestion: Digest the parental, non-mutated plasmid template with the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized PCR product is not).
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Conclusion
The transcriptional regulation of the TYK2 gene is a complex process governed by a convergence of cytokine signaling pathways and the interplay of various transcription factors and regulatory elements. A thorough understanding of these mechanisms is crucial for dissecting the role of TYK2 in health and disease and for the rational design of therapeutic interventions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricacies of TYK2 gene regulation and to explore its potential as a therapeutic target. Future studies employing advanced techniques such as CRISPR-based genome editing and high-resolution chromatin conformation capture will undoubtedly provide deeper insights into the dynamic and cell-type-specific regulation of this pivotal immune signaling molecule.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 3. Gene - TYK2 [maayanlab.cloud]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. nimbustx.com [nimbustx.com]
- 7. BioKB - Relationship - TYK2 - activates - IL23 [biokb.lcsb.uni.lu]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Electrophoresis Mobility Shift Assay [bio-protocol.org]
- 15. en.bio-protocol.org [en.bio-protocol.org]
- 16. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]
- 19. Site-Directed Mutagenesis [protocols.io]
- 20. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 21. bioinnovatise.com [bioinnovatise.com]
- 22. blog.addgene.org [blog.addgene.org]
- 23. static.igem.org [static.igem.org]
Methodological & Application
Application Notes and Protocols for TYK2 Protein Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the expression and purification of active Tyrosine Kinase 2 (TYK2), a key mediator in cytokine signaling pathways. The following sections detail the methodologies for producing and isolating TYK2 for use in downstream applications such as enzymatic assays, structural biology, and inhibitor screening.
Introduction to TYK2
Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1] TYK2 plays a crucial role in the signal transduction of various cytokines, including type I interferons (IFN-α/β), IL-6, IL-10, IL-12, and IL-23.[2] Upon cytokine binding to their receptors, TYK2 is activated and proceeds to phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins. This phosphorylation event leads to the dimerization of STATs, their translocation to the nucleus, and the subsequent regulation of gene expression. Due to its central role in immune responses, TYK2 has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases.
TYK2 Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling pathway mediated by TYK2. Cytokine binding to its receptor induces receptor dimerization and the trans-phosphorylation and activation of receptor-associated TYK2 and another JAK family member. The activated kinases then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to modulate gene transcription.
Quantitative Data Summary
The expression and purification of recombinant TYK2 have been achieved using various systems, with baculovirus-infected insect cells being a common choice for producing active, full-length protein. The following tables summarize quantitative data from commercially available recombinant TYK2 proteins and published literature.
Table 1: Recombinant Human TYK2 Protein Characteristics
| Construct | Expression System | Affinity Tag(s) | Molecular Weight (kDa) | Purity | Specific Activity (nmol/min/mg) |
| Full-length | Baculovirus-Sf9 cells | N-terminal GST | ~110 | >90% | 1.8 |
| Kinase Domain (aa 875-end) | Baculovirus-Sf21 cells | N-terminal 6xHis | ~40 | Not specified | Suitable for kinase assays |
| Full-length | Mammalian cells | Myc-DDK | ~134 | >80% | Not specified |
| aa 556-871 | E. coli | N-terminal 10xHis, C-terminal Myc | ~42.6 | >85% | Not specified |
| Full-length, doubly tagged | Not specified | H6, FLAG | Not specified | Not specified | Active |
Table 2: Buffer Compositions for TYK2 Purification and Assays
| Buffer Type | Composition |
| Storage Buffer | 50mM Tris-HCl, pH 7.5, 150mM NaCl, 10mM glutathione, 0.1mM EDTA, 0.25mM DTT, 0.1mM PMSF, 25% glycerol |
| Lysis Buffer (Native) | 50 mM sodium phosphate, pH 8.0, 500 mM NaCl, 0.5% Triton X-100, 10% glycerol, 10 mM imidazole |
| Kinase Assay Buffer | 40mM Tris-HCl, pH 7.4, 20mM MgCl₂, 2.5 mM MnCl₂, 0.1mg/mL BSA, 50µM DTT |
| Ni-NTA Binding Buffer | 20 mM sodium phosphate, 0.5 M NaCl, 10 mM imidazole, pH 7.4 |
| Ni-NTA Elution Buffer | 20 mM sodium phosphate, 0.5 M NaCl, 500 mM imidazole, pH 7.4 |
Experimental Protocols
The following protocols provide a detailed methodology for the expression of full-length TYK2 in a baculovirus-insect cell system and a two-step purification process involving affinity and size-exclusion chromatography.
Experimental Workflow
Protocol 1: Expression of His-tagged Full-Length TYK2 in Baculovirus-Infected Insect Cells
This protocol is adapted from standard baculovirus expression methodologies.
1. Generation of Recombinant Baculovirus: a. Subclone the full-length human TYK2 cDNA into a baculovirus transfer vector (e.g., pFastBac™ HT) that incorporates an N-terminal 6xHis tag. b. Generate recombinant bacmid DNA in E. coli DH10Bac™ cells according to the manufacturer's protocol (e.g., Bac-to-Bac® system). c. Isolate the high molecular weight recombinant bacmid DNA.
2. Transfection of Insect Cells and Virus Amplification: a. Culture Spodoptera frugiperda (Sf9) cells in a serum-free medium (e.g., Sf-900™ III SFM) at 27°C. b. For transfection, seed 1 x 10⁶ Sf9 cells in a 6-well plate and allow them to attach. c. Prepare a transfection complex with the recombinant bacmid DNA and a suitable transfection reagent (e.g., Cellfectin® II). d. Incubate the cells with the transfection complex for 5 hours, then replace the medium. e. Harvest the supernatant containing the P1 viral stock after 72 hours. f. Amplify the viral stock by infecting a larger culture of Sf9 cells (e.g., 50 mL at 2 x 10⁶ cells/mL) with the P1 stock at a low multiplicity of infection (MOI) of 0.1. g. Harvest the P2 viral stock after 48-72 hours when signs of infection are visible. Titer the P2 stock using a plaque assay or qPCR.
3. Large-Scale Protein Expression: a. Inoculate a suspension culture of Sf9 cells (e.g., 1 Liter at 2 x 10⁶ cells/mL) with the P2 recombinant baculovirus stock at an MOI of 1-5. b. Incubate the culture at 27°C with shaking (e.g., 130 rpm) for 48 to 72 hours. c. Harvest the infected insect cells by centrifugation at 1,000 x g for 15 minutes at 4°C. d. The cell pellet can be stored at -80°C until purification.
Protocol 2: Two-Step Purification of His-tagged Full-Length TYK2
This protocol is based on the procedure described by Emmons et al. (2012) for a doubly tagged full-length TYK2 and adapted for a His-tagged protein.[1]
1. Cell Lysis and Clarification: a. Resuspend the frozen cell pellet in 4 volumes of ice-cold Lysis Buffer (50 mM Sodium Phosphate, pH 8.0, 500 mM NaCl, 10 mM Imidazole, 10% Glycerol, 1% Triton X-100, supplemented with protease and phosphatase inhibitors). b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C. d. Collect the supernatant containing the soluble His-tagged TYK2.
2. Step 1: Immobilized Metal Affinity Chromatography (IMAC): a. Equilibrate a Ni-NTA agarose column with 5-10 column volumes of Binding Buffer (50 mM Sodium Phosphate, pH 8.0, 500 mM NaCl, 10 mM Imidazole, 10% Glycerol). b. Load the clarified lysate onto the column at a slow flow rate (e.g., 0.5-1 mL/min). c. Wash the column with 10-20 column volumes of Wash Buffer (50 mM Sodium Phosphate, pH 8.0, 500 mM NaCl, 20 mM Imidazole, 10% Glycerol) to remove non-specifically bound proteins. d. Elute the His-tagged TYK2 from the column using an imidazole gradient (e.g., 20-500 mM) in a base buffer of 50 mM Sodium Phosphate, pH 8.0, 500 mM NaCl, 10% Glycerol. e. Collect fractions and analyze by SDS-PAGE to identify those containing TYK2.
3. Step 2: Size-Exclusion Chromatography (SEC): a. Pool the IMAC fractions containing the highest concentration of TYK2 and concentrate them using an appropriate centrifugal filter device. b. Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC Buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 10% Glycerol). c. Load the concentrated protein onto the SEC column. d. Run the chromatography at a constant flow rate and collect fractions. e. Analyze the fractions by SDS-PAGE for purity. Pool the fractions containing pure, monomeric TYK2.
4. Protein Concentration and Storage: a. Concentrate the final pure protein to the desired concentration. b. Determine the final protein concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford). c. Aliquot the protein, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 3: TYK2 Kinase Activity Assay
This protocol is based on commercially available ADP-Glo™ kinase assay kits.
1. Reagents and Setup: a. Kinase Reaction Buffer (1X): 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA. b. Substrate: A suitable peptide substrate, such as IRS-1tide, at a final concentration of 0.2 mg/mL. c. ATP: At a final concentration appropriate for the assay (e.g., 10 µM). d. TYK2 Enzyme: Dilute the purified TYK2 in Kinase Reaction Buffer to the desired working concentration. e. Test Compound: Prepare serial dilutions of the inhibitor in the appropriate solvent (e.g., DMSO).
2. Assay Procedure: a. In a 384-well plate, add the test compound or vehicle (DMSO). b. Add the TYK2 enzyme to all wells except the "no enzyme" control. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Terminate the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's instructions. f. Read the luminescence on a plate reader. g. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
The protocols and data presented provide a robust framework for the successful expression and purification of active this compound. The use of a baculovirus expression system coupled with a two-step affinity and size-exclusion chromatography purification strategy is effective for obtaining high-purity, active enzyme suitable for a variety of research and drug discovery applications. Careful optimization of expression and purification conditions will ensure the highest possible yield and activity of the final protein product.
References
Application Notes: Developing a Robust TYK2 Enzymatic Kinase Activity Assay
Introduction
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways essential for immune system regulation.[1][2] TYK2 is activated by various cytokines, including Type I interferons (IFNs), interleukin (IL)-12, and IL-23, which are pivotal in driving immune and inflammatory responses.[3][4] Dysregulation of the TYK2 signaling cascade is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[5][6] This has positioned TYK2 as a significant therapeutic target for the development of novel inhibitors.[2][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a reliable and reproducible in vitro enzymatic kinase activity assay for TYK2. We will cover the core principles, detailed protocols for a luminescence-based assay, and alternative detection methods, along with data presentation for inhibitor profiling.
TYK2 Signaling Pathway
Upon cytokine binding to its corresponding cell surface receptor, TYK2, in conjunction with other JAK family members (e.g., JAK1 or JAK2), is recruited to the receptor's intracellular domain.[4] This proximity facilitates their auto- and trans-phosphorylation, leading to their activation. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes responsible for orchestrating inflammatory and immune responses.[1][4]
References
- 1. bms.com [bms.com]
- 2. benchchem.com [benchchem.com]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for CRISPR-Cas9 Mediated TYK2 Gene Knockout
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for performing CRISPR-Cas9 mediated knockout of the Tyrosine Kinase 2 (TYK2) gene. TYK2 is a member of the Janus kinase (JAK) family and a key component of cytokine signaling pathways that are pivotal in immune and inflammatory responses.[1][2][3] Dysregulation of the TYK2 pathway is associated with various autoimmune diseases, making it a significant target for therapeutic development.[4][5][6] These application notes offer detailed protocols for guide RNA (gRNA) design, delivery of CRISPR-Cas9 components into cells, and robust validation of gene knockout at the genomic, transcriptomic, proteomic, and functional levels.
Introduction to TYK2 and Its Signaling Pathway
Tyrosine Kinase 2 (TYK2) is an intracellular, non-receptor tyrosine kinase that plays a critical role in mediating signaling for a specific set of cytokines, including Type I interferons (IFN-α/β), interleukin (IL)-12, IL-23, and IL-10.[2][3][4][7] TYK2 associates with the cytoplasmic domains of cytokine receptors and, upon cytokine binding, becomes activated. It then phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins.[1] These activated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in immune cell differentiation, proliferation, and inflammatory responses.[1] Specifically, TYK2 is essential for IL-12-induced Th1 cell differentiation and IL-23-driven Th17 cell maturation.[2] Given its central role, knocking out the TYK2 gene is a valuable strategy for studying immune responses and validating its role as a drug target.
TYK2 Signaling Pathway Diagram
Caption: TYK2-mediated cytokine signaling pathway.
Experimental Workflow for TYK2 Knockout
The process of generating a TYK2 knockout cell line using CRISPR-Cas9 involves several critical stages, from initial design and synthesis to the final validation and functional analysis of the knockout cells.
CRISPR-Cas9 Workflow Diagram
Caption: General workflow for CRISPR-Cas9 mediated gene knockout.
Detailed Experimental Protocols
Protocol 1: Guide RNA (gRNA) Design and Selection
The goal is to design gRNAs that effectively target and disrupt the TYK2 gene, leading to a loss-of-function mutation.
-
Target Selection:
-
Identify critical exons in the TYK2 gene. Targeting exons early in the coding sequence (e.g., exon 3, which contains the start codon) is recommended to maximize the chance of generating a null allele.[8]
-
Alternatively, target conserved functional domains, such as the N-terminal FERM domain, where naturally occurring knockout mutations have been reported.[9]
-
Using two or more gRNAs can facilitate the deletion of a larger genomic fragment, ensuring complete knockout.[10][11]
-
-
gRNA Design:
-
Use publicly available gRNA design tools (e.g., Synthego CRISPR Design Tool, Benchling, CHOPCHOP).
-
Input the TYK2 gene sequence and specify the target organism (human or mouse).
-
Select gRNAs with high on-target scores and low off-target scores. The typical gRNA format is a 20-nucleotide sequence preceding a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.
-
-
gRNA Synthesis:
-
For plasmid-based delivery, synthesize DNA oligonucleotides encoding the gRNA and clone them into a suitable expression vector containing the Cas9 nuclease and a U6 promoter for gRNA expression.
-
For ribonucleoprotein (RNP) delivery, order chemically synthesized, modified sgRNA.
-
Protocol 2: Delivery of CRISPR-Cas9 Components
This protocol outlines the delivery of the CRISPR machinery into a human cell line (e.g., HEK293, Jurkat, or HeLa cells).[5][12][13]
-
Cell Culture:
-
Culture target cells in the recommended medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C and 5% CO2.
-
Ensure cells are healthy, in the logarithmic growth phase, and have reached 70-80% confluency on the day of transfection.
-
-
Transfection (Plasmid-based):
-
Seed 2.5 x 10^5 cells per well in a 24-well plate the day before transfection.
-
On the day of transfection, prepare a mix of 500 ng of the Cas9-gRNA plasmid DNA and a suitable lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium, following the manufacturer's instructions.
-
Add the DNA-lipid complex to the cells and incubate for 24-48 hours.
-
-
Electroporation (RNP-based):
-
Prepare the RNP complex by incubating purified Cas9 protein with the synthesized sgRNA.
-
Harvest 2 x 10^5 cells and resuspend them in an electroporation buffer.
-
Add the pre-formed RNP complex to the cell suspension.
-
Use an electroporation system (e.g., Neon or Amaxa) with optimized parameters for the specific cell type.
-
Protocol 3: Validation of TYK2 Knockout
Validation is a multi-step process to confirm the knockout at the genomic, transcriptomic, proteomic, and functional levels.
-
Genomic DNA Analysis:
-
DNA Extraction: 48-72 hours post-transfection, harvest a portion of the cells and extract genomic DNA.
-
PCR Amplification: Amplify the region of the TYK2 gene targeted by the gRNA using specific primers.
-
Sanger Sequencing: Sequence the PCR product. The presence of overlapping peaks in the chromatogram after the cut site indicates the presence of insertions or deletions (indels). For clonal populations, this will confirm a specific homozygous or compound heterozygous mutation.[8]
-
-
mRNA Expression Analysis (RT-qPCR):
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from wild-type (WT) and knockout cell populations and synthesize cDNA.
-
qPCR: Perform quantitative PCR using primers specific for TYK2 and a housekeeping gene (e.g., GAPDH, ACTB). A significant reduction in TYK2 mRNA levels in the edited cells compared to WT confirms transcriptional disruption.
-
-
Protein Expression Analysis (Western Blot):
-
Protein Lysis: Prepare total protein lysates from WT and knockout cells.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for TYK2. Use an antibody for a loading control (e.g., β-actin). The absence of the TYK2 protein band in the knockout lysates confirms successful knockout at the protein level.[8]
-
-
Functional Validation (STAT Phosphorylation Assay):
-
Cytokine Stimulation: Starve both WT and TYK2 knockout cells of serum overnight, then stimulate them with a relevant cytokine (e.g., IFN-α) for 15-30 minutes.[8][14]
-
Western Blot Analysis: Prepare protein lysates and perform a Western blot using antibodies against phosphorylated STAT1 (p-STAT1) and total STAT1.
-
Result Interpretation: WT cells should show a strong p-STAT1 signal upon IFN-α stimulation, while TYK2 knockout cells should exhibit a complete abrogation or significant reduction in STAT1 phosphorylation, confirming the functional inactivation of the pathway.[8][15]
-
Quantitative Data Summary
Successful TYK2 knockout leads to measurable downstream consequences. The following table summarizes representative quantitative data from studies that generated TYK2 knockout human iPSC lines.[15]
| Cell Line / Condition | Parameter Measured | Result (Compared to Control) | p-value | Reference |
| TYK2-KO iPSC-derived cells | PDX1 mRNA levels | 55% ± 17% reduction | 0.03 | [15] |
| TYK2-KO iPSC-derived cells | NGN3 mRNA levels | 65% ± 13% reduction | 0.008 | [15] |
| TYK2-KO iPSC-derived cells | RFX6 mRNA levels | 58% ± 14% reduction | 0.014 | [15] |
| TYK2-KO iPSC-derived cells | NKX2.2 mRNA levels | 68% ± 7% reduction | 0.0008 | [15] |
| TYK2-KO iPSC-derived cells | INS (Insulin) mRNA levels | 53% ± 9% reduction | 0.004 | [15] |
| TYK2-KO iPSC-derived cells | GCG (Glucagon) mRNA levels | 70% ± 10.5% reduction | 0.002 | [15] |
| TYK2-KO iPSC-derived cells | SST (Somatostatin) mRNA levels | 62% ± 8.6% reduction | 0.002 | [15] |
| TYK2-KO iPSC-derived cells | STAT1 and STAT2 activation (in response to IFNα) | No activation observed | N/A | [15] |
Conclusion
The CRISPR-Cas9 system is a powerful and precise tool for knocking out the TYK2 gene. Following the detailed protocols for gRNA design, cellular delivery, and multi-level validation ensures the generation of reliable TYK2 knockout models. These models are invaluable for dissecting the role of TYK2 in immune signaling and for the preclinical validation of TYK2 inhibitors in drug development pipelines.
References
- 1. bms.com [bms.com]
- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 8. The type 1 diabetes gene TYK2 regulates β-cell development and its responses to interferon-α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolving TYK2 locus genotype-to-phenotype differences in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TYK2 Knockout cell line (HEK293) - CD Biosynsis [biosynsis.com]
- 13. researchgate.net [researchgate.net]
- 14. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for High-Throughput Screening of Novel TYK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel Tyrosine Kinase 2 (TYK2) inhibitors. TYK2, a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases.[1][2] Consequently, the discovery of potent and selective TYK2 inhibitors is a significant focus of contemporary drug discovery.[3] These notes offer comprehensive methodologies for biochemical and cell-based assays, guidelines for data analysis, and a framework for a typical screening cascade.
Introduction to TYK2 Inhibition
TYK2 is an intracellular non-receptor tyrosine kinase that plays a pivotal role in the signaling of various cytokines, including interferons (IFNs), interleukin-12 (IL-12), and IL-23.[1][2][4] Dysregulation of these signaling pathways is a hallmark of many autoimmune disorders, such as psoriasis, systemic lupus erythematosus, and inflammatory bowel disease. Unlike other JAK family members (JAK1, JAK2, and JAK3), which are involved in a broader range of physiological processes, the function of TYK2 appears to be more restricted to the immune system, suggesting that its selective inhibition may offer a more favorable safety profile.[2]
Recent advancements have led to the development of highly selective TYK2 inhibitors, including allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain, offering a new paradigm for achieving selectivity over the highly conserved ATP-binding site in the kinase (JH1) domain.[5]
TYK2 Signaling Pathway
The canonical TYK2 signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated TYK2 and another JAK family member (e.g., JAK1 or JAK2). This activation cascade results in the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the expression of target genes.
High-Throughput Screening Workflow for TYK2 Inhibitors
A typical HTS campaign for novel TYK2 inhibitors follows a multi-stage process, beginning with a primary screen of a large compound library, followed by confirmatory and secondary assays to validate hits and characterize their potency, selectivity, and mechanism of action.
Data Presentation
Quantitative data from HTS and subsequent characterization assays should be organized for clear comparison.
Table 1: Representative Data from a Hypothetical Primary HTS Campaign for Novel TYK2 Inhibitors
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) - Biochemical Assay |
| HTS-0001 | 95.2 | 0.05 |
| HTS-0002 | 88.7 | 0.21 |
| HTS-0003 | 75.4 | 1.5 |
| HTS-0004 | 99.1 | 0.01 |
| HTS-0005 | 60.8 | 5.8 |
Table 2: Selectivity Profile of Characterized TYK2 Inhibitors
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Deucravacitinib | 0.2 | >10,000 | >10,000 | >10,000 |
| Tofacitinib | 56 | 1.2 | 20 | 1 |
| Upadacitinib | 230 | 43 | 110 | 2300 |
| Baricitinib | 59 | 5.9 | 5.7 | >400 |
| NDI-034858 (TAK-279) | 1.1 | >10,000 | >10,000 | >10,000 |
Note: IC50 values are compiled from various sources and are intended for comparative purposes.
Experimental Protocols
Protocol 1: Biochemical HTS Assay for TYK2 Kinase Activity (ADP-Glo™ Format)
This protocol is designed for a 384-well plate format and measures the amount of ADP produced in the kinase reaction, which is inversely correlated with the level of inhibition.
Materials and Reagents:
-
Recombinant human TYK2 enzyme
-
TYK2 substrate peptide (e.g., IRS1-tide)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds and control inhibitor (e.g., Deucravacitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well solid white microplates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and controls in 100% DMSO. Dispense 50 nL of each compound dilution or DMSO into the wells of a 384-well plate.
-
Enzyme and Substrate Preparation: Prepare a 2X enzyme/substrate solution in kinase assay buffer. The final concentration of TYK2 and substrate should be optimized, but a starting point of 5 nM TYK2 and 0.2 mg/mL substrate is recommended.
-
Reaction Initiation: Add 5 µL of the 2X enzyme/substrate solution to each well. Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (final concentration at Km for ATP, typically 10-50 µM).
-
Kinase Reaction: Cover the plate and incubate for 60 minutes at room temperature.
-
Reaction Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme or potent inhibitor) controls. Determine IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Cell-Based Phospho-STAT Assay for TYK2 Inhibition
This protocol measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant assessment of compound activity.
Materials and Reagents:
-
Human cell line expressing the relevant cytokine receptors (e.g., NK-92 or primary human PBMCs)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Cytokine for stimulation (e.g., IL-12 for pSTAT4)
-
Test compounds and control inhibitor
-
Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Fluorescently labeled anti-phospho-STAT antibody (e.g., PE-anti-pSTAT4)
-
Flow cytometer
Procedure:
-
Cell Preparation: Plate cells in a 96-well U-bottom plate at a density of 2 x 10^5 cells per well.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle control for 1-2 hours at 37°C.[6]
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., 10 ng/mL IL-12) to the wells and incubate for 15-30 minutes at 37°C.[6]
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol.
-
Intracellular Staining: Stain the cells with the fluorescently labeled anti-phospho-STAT antibody for 30-60 minutes at room temperature, protected from light.[6]
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion
The methodologies and protocols outlined in this document provide a robust framework for the high-throughput screening and characterization of novel TYK2 inhibitors. The combination of biochemical and cell-based assays is essential for identifying potent and selective compounds with the potential for therapeutic development. A systematic approach, as depicted in the HTS workflow, will facilitate the progression of promising hits to lead candidates for the treatment of a range of autoimmune and inflammatory diseases.
References
- 1. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
Selecting a TYK2 Antibody for Western Blot and Immunoprecipitation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for selecting a suitable Tyrosine Kinase 2 (TYK2) antibody for Western Blot (WB) and Immunoprecipitation (IP) applications. It includes a summary of recommended antibodies, detailed experimental protocols, and an overview of the TYK2 signaling pathway.
Introduction to TYK2
Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family of proteins, which also includes JAK1, JAK2, and JAK3.[1][2] TYK2 plays a crucial role in cytokine signaling pathways that are central to the immune system.[3][4][5] It is activated by a variety of cytokines, including Type I interferons (IFN-α/β), interleukin (IL)-6, IL-10, IL-12, and IL-23.[4][6][7] Upon activation, TYK2 phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the transcription of target genes involved in immune cell differentiation, activation, and proliferation.[2][3] Dysregulation of the TYK2 signaling pathway is implicated in various autoimmune and inflammatory diseases, making it a significant target for drug development.[3][8]
Recommended TYK2 Antibodies for WB and IP
The selection of a specific and sensitive antibody is critical for the successful detection of TYK2 in Western Blot and Immunoprecipitation experiments. Based on a review of commercially available options and their citations in peer-reviewed literature, the following antibodies are recommended for their performance in these applications.
| Antibody Name | Vendor | Catalog No. | Type | Host | Applications Cited | Notes |
| Tyk2 (D4I5T) Rabbit mAb | Cell Signaling Technology | #14193 | Monoclonal (Rabbit) | Rabbit | WB, IP, IF | Recognizes endogenous levels of total TYK2 protein. |
| TYK2 Antibody | Cell Signaling Technology | #9312 | Polyclonal | Rabbit | WB, IP | Detects endogenous levels of total this compound with no cross-reactivity with other family members. |
| Anti-TYK2 antibody [EPR24628-106] | Abcam | ab303500 | Monoclonal (Rabbit) | Rabbit | WB, IP | Recombinant monoclonal antibody with high specificity. |
| Tyk 2 Antibody (C-8) | Santa Cruz Biotechnology | sc-5271 | Monoclonal (Mouse) | Mouse | WB, IP, IF, IHC, ELISA | Widely cited for various applications. |
TYK2 Signaling Pathway
TYK2 is a key component of the JAK-STAT signaling pathway, which is initiated by the binding of cytokines to their specific receptors on the cell surface. This binding event leads to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs, including TYK2, through trans-phosphorylation. Activated TYK2 then phosphorylates tyrosine residues on the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.
Experimental Protocols
A. Western Blotting for TYK2
This protocol is a general guideline and may require optimization for specific cell lines or tissues.
1. Materials and Reagents
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein concentration assay kit (e.g., BCA or Bradford).
-
Laemmli sample buffer (4X).
-
SDS-PAGE gels (e.g., 4-12% gradient gels).
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary antibody: TYK2 antibody (see recommended list) diluted in blocking buffer.
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent substrate.
-
Imaging system.
2. Protocol
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a protein assay kit.
-
-
Sample Preparation:
-
Mix 20-40 µg of protein with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary TYK2 antibody (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
B. Immunoprecipitation of TYK2
This protocol provides a general framework for immunoprecipitating endogenous TYK2.
1. Materials and Reagents
-
Cell lysis buffer (non-denaturing, e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Protein A/G magnetic beads or agarose beads.
-
Primary antibody: TYK2 antibody (see recommended list).
-
Control IgG (from the same host species as the primary antibody).
-
Wash buffer (e.g., cell lysis buffer without inhibitors).
-
Elution buffer (e.g., 2X Laemmli sample buffer).
2. Protocol
-
Cell Lysate Preparation:
-
Prepare cell lysate as described in the Western Blot protocol using a non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared supernatant.
-
-
Immunoprecipitation:
-
To 500-1000 µg of pre-cleared lysate, add 2-5 µg of the primary TYK2 antibody or control IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 20-30 µl of protein A/G beads and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads three to five times with 1 ml of cold wash buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 20-40 µl of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.
-
-
Analysis:
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western Blot analysis using the TYK2 antibody.
-
Conclusion
The selection of a high-quality antibody is paramount for the successful study of TYK2. The antibodies and protocols detailed in this document provide a strong starting point for researchers. It is important to note that optimization of these protocols for specific experimental conditions is often necessary to achieve the best results. The provided information on the TYK2 signaling pathway should aid in the design and interpretation of experiments aimed at understanding the role of this important kinase in health and disease.
References
- 1. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. bms.com [bms.com]
- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 6. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 7. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of TYK2 in Immunology [learnabouttyk2.com]
Application Notes and Protocols for Creating and Analyzing TYK2 Kinase-Inactive Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a critical role in the signaling pathways of several key cytokines, including type I interferons (IFNs), interleukin (IL)-12, and IL-23. These cytokines are pivotal in both innate and adaptive immunity, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, TYK2 has emerged as a promising therapeutic target.
To facilitate the in-vivo study of TYK2's function and to aid in the development of TYK2-targeting therapeutics, the creation of mouse models with inactivated TYK2 kinase activity is an invaluable tool. Unlike TYK2 knockout mice, which lack the entire protein, kinase-inactive models, such as the Tyk2K923E mouse, possess a catalytically dead TYK2 protein. This allows for the dissection of the kinase-dependent functions of TYK2 from its kinase-independent scaffolding roles.
These application notes provide detailed protocols for the generation of TYK2 kinase-inactive mouse models using CRISPR/Cas9 technology, their genotyping, and their subsequent analysis in the context of immunological studies and preclinical models of autoimmune diseases.
TYK2 Signaling Pathways
TYK2 is a crucial component of the JAK-STAT signaling cascade. It associates with the intracellular domains of cytokine receptors. Upon cytokine binding, TYK2 and its partner JAKs (e.g., JAK1 or JAK2) are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of target genes.
Experimental Protocols
Protocol 1: Generation of Tyk2K923E Kinase-Inactive Mice using CRISPR/Cas9
This protocol outlines a strategy for generating a knock-in mouse model with a lysine (K) to glutamic acid (E) point mutation at position 923 of the this compound (Tyk2K923E). This mutation is located in the ATP-binding pocket of the kinase domain and has been shown to abrogate its catalytic activity.
1.1. Design of CRISPR/Cas9 Components
-
sgRNA Design: Design a single guide RNA (sgRNA) that targets a region as close as possible to the codon for Lysine 923 in the mouse Tyk2 gene. The sgRNA should be chosen to minimize off-target effects.
-
Donor Template Design: A single-stranded oligonucleotide (ssODN) of approximately 150-200 nucleotides will be used as a repair template. The ssODN should contain the desired K923E mutation (AAG to GAG) and be flanked by homology arms of 70-90 nucleotides on each side, identical to the wild-type sequence. To prevent re-cutting by Cas9 after successful editing, introduce a silent mutation in the PAM sequence or a nearby codon within the ssODN.
1.2. Preparation of Reagents
-
Synthesize the designed sgRNA and ssODN.
-
Obtain high-quality Cas9 nuclease.
-
Prepare microinjection buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.1 mM EDTA).
1.3. Microinjection into Zygotes
-
Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
-
Prepare a microinjection mix containing Cas9 protein, sgRNA, and the ssODN donor template.
-
Microinject the mix into the pronucleus of the harvested zygotes.[1]
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.
1.4. Screening of Founder Mice
-
Once pups are born, perform genotyping on tail biopsies to identify founder mice carrying the desired Tyk2K923E allele.
Protocol 2: Genotyping of Tyk2K923E Mice
A three-primer PCR strategy is recommended for efficient genotyping of wild-type (+/+), heterozygous (+/K923E), and homozygous (K923E/K923E) mice from tail biopsy DNA.
2.1. Primer Design
-
Forward Primer (Common): Design a forward primer upstream of the K923E mutation site.
-
Reverse Primer (Wild-Type): Design a reverse primer that is specific to the wild-type allele. The 3' end of this primer should anneal to the wild-type sequence that is altered in the mutant.
-
Reverse Primer (Mutant): Design a reverse primer that is specific to the K923E mutant allele. The 3' end of this primer should anneal to the mutated sequence.
2.2. PCR Reaction
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, and the three primers.
-
Add genomic DNA extracted from tail biopsies.
-
Perform PCR with appropriate cycling conditions.
2.3. Gel Electrophoresis
-
Run the PCR products on an agarose gel.
-
The expected band patterns are:
-
Wild-type (+/+): One band from the wild-type specific reaction.
-
Heterozygous (+/K923E): Two bands, one from the wild-type and one from the mutant specific reaction.
-
Homozygous (K923E/K923E): One band from the mutant specific reaction.
-
| Genotype | Expected PCR Product Sizes |
| Wild-type (+/+) | ~200 bp (WT allele) |
| Heterozygous (+/K923E) | ~200 bp (WT allele) and ~350 bp (Mutant allele) |
| Homozygous (K923E/K923E) | ~350 bp (Mutant allele) |
| Note: The exact product sizes will depend on the specific primer design. |
Protocol 3: Immunophenotyping by Flow Cytometry
This protocol provides a framework for the immunophenotyping of splenocytes from Tyk2K923E mice to assess the impact of the mutation on immune cell populations.
3.1. Spleen Processing
-
Euthanize mice and aseptically remove the spleen.
-
Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash and resuspend the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
3.2. Antibody Staining
-
Count the cells and aliquot approximately 1-2 x 106 cells per well in a 96-well plate.
-
Block Fc receptors with an anti-CD16/CD32 antibody.
-
Stain with a cocktail of fluorescently conjugated antibodies. A suggested panel is provided below.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
3.3. Flow Cytometry Analysis
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify different immune cell populations.
Suggested Flow Cytometry Panel for Splenocytes:
| Target | Fluorochrome | Cell Population Identified |
| CD45 | BV510 | All leukocytes |
| CD3e | APC | T cells |
| CD4 | FITC | Helper T cells |
| CD8a | PE-Cy7 | Cytotoxic T cells |
| B220 | PerCP-Cy5.5 | B cells |
| CD11b | PE | Myeloid cells |
| Gr-1 | APC-Cy7 | Granulocytes/Monocytes |
| NK1.1 | Pacific Blue | Natural Killer cells |
Protocol 4: Induction of Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used mouse model for multiple sclerosis. Tyk2 kinase-inactive mice are expected to show reduced susceptibility to EAE.
4.1. Immunization
-
Prepare an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Anesthetize 8-12 week old female Tyk2K923E and wild-type control mice.
-
Inject 100 µL of the emulsion subcutaneously at two sites on the flank.
-
Administer pertussis toxin intraperitoneally on the day of immunization and two days later.[2][3]
4.2. Clinical Scoring
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the disease severity on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund
-
Expected Outcome:
| Parameter | Wild-Type Mice | Tyk2K923E Mice |
| Peak EAE Score | 3.5 - 4.5 | 1.5 - 2.5 |
| Disease Incidence | >90% | <60% |
| Day of Onset | 10 - 14 | 14 - 18 |
Protocol 5: Induction of Collagen-Induced Arthritis (CIA)
CIA is a mouse model for rheumatoid arthritis. Tyk2 kinase-inactive mice are anticipated to have a less severe form of the disease.
5.1. Primary Immunization
-
Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
Inject 100 µL of the emulsion intradermally at the base of the tail of 8-10 week old male mice.[4][5]
5.2. Booster Immunization
-
On day 21 after the primary immunization, prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of this emulsion intradermally at the base of the tail.[6]
5.3. Arthritis Scoring
-
Beginning on day 21, examine the paws of the mice three times a week for signs of arthritis.
-
Score each paw on a scale of 0-4:
-
0: No evidence of erythema and swelling
-
1: Erythema and mild swelling confined to the tarsals or ankle joint
-
2: Erythema and mild swelling extending from the ankle to the tarsals
-
3: Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4: Erythema and severe swelling encompassing the ankle, foot, and digits
-
-
The maximum score per mouse is 16.
Expected Outcome:
| Parameter | Wild-Type Mice | Tyk2K923E Mice |
| Mean Arthritis Score | 8 - 12 | 2 - 5 |
| Disease Incidence | >80% | <40% |
| Day of Onset | 25 - 30 | 30 - 35 |
Summary of Expected Quantitative Data
The following table summarizes the expected quantitative outcomes from the analysis of Tyk2K923E mice compared to wild-type controls.
| Assay | Parameter | Wild-Type | Tyk2K923E | Reference |
| Immunophenotyping | Splenic CD4+ T cells (%) | Normal | No significant change | [7] |
| Splenic CD8+ T cells (%) | Normal | No significant change | [7] | |
| Splenic B220+ B cells (%) | Normal | No significant change | ||
| Cytokine Signaling | IL-12 induced STAT4 phosphorylation | Robust | Markedly reduced | [8] |
| IL-23 induced STAT3 phosphorylation | Robust | Markedly reduced | [8] | |
| IFN-α induced STAT1 phosphorylation | Robust | Reduced | [9] | |
| EAE Model | Peak Clinical Score | High | Low | |
| CIA Model | Mean Arthritis Score | High | Low |
These application notes and protocols provide a comprehensive guide for the generation and analysis of TYK2 kinase-inactive mouse models. These models are essential tools for advancing our understanding of TYK2 biology and for the preclinical evaluation of novel immunomodulatory therapies.
References
- 1. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 2. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- 3. origene.com [origene.com]
- 4. genscript.com [genscript.com]
- 5. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 6. flycrispr.org [flycrispr.org]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. PCR Genotyping Primer Pairs | Mouse Genetics Core | Washington University in St. Louis [mousegeneticscore.wustl.edu]
Techniques to Study TYK2-Cytokine Receptor Interaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of various techniques to study the interaction between Tyrosine Kinase 2 (TYK2) and its cognate cytokine receptors. It includes theoretical background, detailed experimental protocols, and quantitative data to guide researchers in selecting and performing the most appropriate assays for their specific research needs.
Introduction
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several key cytokines, including interferons (IFNs), interleukin-10 (IL-10), IL-12, and IL-23.[1][2][3] TYK2 associates with the intracellular domains of specific cytokine receptor subunits, and upon cytokine binding and receptor dimerization, it becomes activated, initiating a downstream signaling cascade, primarily through the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] Understanding the molecular details of the TYK2-cytokine receptor interaction is critical for deciphering the mechanisms of cytokine signaling in health and disease and for the development of novel therapeutics targeting these pathways.
This guide outlines several key methodologies for investigating this interaction, ranging from traditional biochemical assays to advanced biophysical and cell-based approaches.
I. Biochemical Assays
Biochemical assays are performed in a cell-free system using purified or recombinant proteins. They are particularly useful for quantifying binding affinities and for high-throughput screening of potential inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Application Note:
AlphaScreen is a bead-based proximity assay that is highly sensitive and amenable to high-throughput screening.[5][6] The principle involves two types of beads: a donor bead that generates singlet oxygen upon excitation, and an acceptor bead that emits light upon receiving the singlet oxygen. When the two beads are brought into close proximity by the interaction of the proteins bound to them, a signal is generated.[5] For studying the TYK2-cytokine receptor interaction, one protein (e.g., a tagged TYK2 domain) is captured on the donor beads, and the interacting receptor domain is captured on the acceptor beads. This technique is ideal for screening compound libraries that disrupt the protein-protein interaction.[6]
Experimental Protocol:
-
Protein Preparation:
-
Express and purify recombinant TYK2 domains (e.g., FERM-SH2 domains) and the intracellular domain of the cytokine receptor of interest. One protein should be biotinylated for capture on streptavidin-coated donor beads, and the other should have an affinity tag (e.g., 6xHis or GST) for capture on nickel-chelate or anti-GST acceptor beads.
-
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).
-
Dilute the biotinylated protein and the tagged protein to the desired concentrations in the assay buffer. The optimal concentrations should be determined empirically through a cross-titration experiment.
-
Dilute the streptavidin-donor beads and the appropriate acceptor beads in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the biotinylated protein to each well.
-
Add 5 µL of the tagged protein to each well.
-
Add 5 µL of the test compound or vehicle control.
-
Incubate for 30-60 minutes at room temperature.
-
Add 5 µL of the acceptor beads and incubate for 30-60 minutes at room temperature in the dark.
-
Add 5 µL of the donor beads and incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The signal is proportional to the extent of the protein-protein interaction.
-
For inhibitor screening, calculate the percent inhibition relative to the vehicle control.
-
Determine the IC50 values for active compounds by fitting the data to a dose-response curve.
-
II. Biophysical Techniques
Biophysical methods provide detailed quantitative information about the binding affinity, kinetics, and thermodynamics of protein-protein interactions.
Surface Plasmon Resonance (SPR)
Application Note:
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[7] One protein (the ligand) is immobilized on a sensor chip, and the other protein (the analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This technique can be used to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) of the interaction.
Experimental Protocol:
-
Protein Preparation:
-
Express and purify high-quality, soluble recombinant TYK2 domains (e.g., FERM-SH2) and the extracellular or intracellular domain of the cytokine receptor. One protein will be the ligand, and the other the analyte.
-
The protein solutions should be extensively dialyzed against the running buffer to minimize buffer mismatch effects.
-
-
Immobilization of the Ligand:
-
Select a suitable sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the ligand solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with an injection of ethanolamine.
-
-
Interaction Analysis:
-
Prepare a series of dilutions of the analyte in the running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Inject the different concentrations of the analyte over the ligand-immobilized surface and a reference flow cell (for subtracting non-specific binding and bulk refractive index changes).
-
Monitor the association and dissociation phases in real-time.
-
After each analyte injection, regenerate the sensor surface using a suitable regeneration solution (e.g., low pH glycine or high salt solution) to remove the bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to extract the kinetic parameters (ka and kd).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka.
-
Isothermal Titration Calorimetry (ITC)
Application Note:
ITC is a powerful technique that directly measures the heat changes associated with a binding event.[8][9] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). In an ITC experiment, a solution of one protein is titrated into a solution of the other protein in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured.
Experimental Protocol:
-
Protein Preparation:
-
Express and purify high concentrations of soluble TYK2 and cytokine receptor domains.
-
Both protein solutions must be in the exact same buffer to avoid heat of dilution effects. Dialyze both proteins extensively against the same buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).
-
-
ITC Experiment:
-
Load one protein (typically at a concentration of 10-50 µM) into the sample cell of the calorimeter.
-
Load the other protein (typically at a 10-fold higher concentration) into the injection syringe.
-
Perform a series of small injections of the protein from the syringe into the sample cell while monitoring the heat changes.
-
A control experiment should be performed by titrating the protein from the syringe into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
The raw data (heat change per injection) is integrated to obtain the heat change per mole of injectant.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the KD, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated from these parameters using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
III. Cell-Based Assays
Cell-based assays are crucial for studying protein-protein interactions in a more physiological context.
Co-immunoprecipitation (Co-IP)
Application Note:
Co-IP is a widely used technique to identify and validate protein-protein interactions in vivo.[10][11] The principle involves using an antibody to specifically pull down a protein of interest (the "bait") from a cell lysate. If another protein (the "prey") interacts with the bait protein, it will also be pulled down in the complex. The presence of the prey protein is then detected by Western blotting. This method is excellent for confirming the interaction between endogenous or overexpressed TYK2 and a cytokine receptor in a cellular environment.
Experimental Protocol:
-
Cell Culture and Lysis:
-
Culture cells that endogenously express or are transfected to express TYK2 and the cytokine receptor of interest (e.g., HEK293T, HeLa, or relevant immune cell lines).[12]
-
Wash the cells with ice-cold PBS and lyse them in a gentle lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or NP-40, supplemented with protease and phosphatase inhibitors).[10][11][13] For membrane proteins, the choice of detergent is critical.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-TYK2 antibody) for several hours or overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
-
-
Washing and Elution:
-
Wash the beads several times with the lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody specific to the prey protein (e.g., anti-cytokine receptor antibody) to detect its presence in the immunoprecipitated complex.
-
A reciprocal Co-IP, where the cytokine receptor is the bait and TYK2 is the prey, should also be performed to confirm the interaction.
-
Förster Resonance Energy Transfer (FRET)
Application Note:
FRET is a powerful microscopy-based technique for visualizing and quantifying protein-protein interactions in living cells.[14][15] It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. This energy transfer only occurs when the two fluorophores are in very close proximity (typically 1-10 nm). By fusing TYK2 to one fluorescent protein (e.g., CFP or GFP) and the cytokine receptor to another (e.g., YFP or mCherry), the interaction between the two proteins can be monitored by detecting the FRET signal.
Experimental Protocol:
-
Construct Preparation and Transfection:
-
Generate expression vectors encoding TYK2 and the cytokine receptor fused to a suitable FRET pair of fluorescent proteins (e.g., TYK2-GFP and IFNAR1-mCherry).
-
Co-transfect the constructs into a suitable cell line for live-cell imaging.
-
-
Live-Cell Imaging:
-
Plate the transfected cells on glass-bottom dishes suitable for microscopy.
-
Image the cells using a confocal or wide-field microscope equipped with the appropriate filter sets for the donor and acceptor fluorophores.
-
Acquire images in three channels: the donor channel (donor excitation, donor emission), the acceptor channel (acceptor excitation, acceptor emission), and the FRET channel (donor excitation, acceptor emission).
-
-
FRET Analysis:
-
Correct the images for background fluorescence and spectral bleed-through.
-
Calculate the FRET efficiency using one of several available methods, such as sensitized emission or acceptor photobleaching.
-
The FRET efficiency is a measure of the proximity of the two proteins and thus reflects their interaction.
-
IV. Functional Assays
Functional assays measure the downstream consequences of the TYK2-cytokine receptor interaction, such as the activation of signaling pathways.
Reporter Gene Assay
Application Note:
Reporter gene assays are used to measure the activity of a specific signaling pathway. For the TYK2 pathway, a reporter construct containing a promoter with STAT binding sites (e.g., a STAT-responsive element) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase) is used. Activation of the TYK2-cytokine receptor signaling pathway leads to the phosphorylation and nuclear translocation of STATs, which then bind to the promoter and drive the expression of the reporter gene. This assay is useful for screening for inhibitors that block the functional consequences of the TYK2-cytokine receptor interaction.[16]
Experimental Protocol:
-
Cell Transfection:
-
Co-transfect cells with expression vectors for TYK2, the cytokine receptor, and the STAT-responsive reporter construct.
-
A control plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
-
-
Cell Treatment and Lysis:
-
Treat the transfected cells with the appropriate cytokine to stimulate the signaling pathway.
-
For inhibitor studies, pre-incubate the cells with the test compounds before adding the cytokine.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Normalize the reporter gene activity to the control reporter activity.
-
The level of reporter gene expression is a measure of the activity of the signaling pathway.
-
For inhibitor studies, calculate the percent inhibition and determine the IC50 values.
-
V. Quantitative Data Summary
The following tables summarize some of the quantitative data available for the interaction of TYK2 with its binding partners. It is important to note that binding affinities can vary depending on the specific constructs used, the experimental conditions, and the technique employed.
Table 1: Binding Affinities of Small Molecule Inhibitors to TYK2 Domains
| Compound | TYK2 Domain | Technique | Kd (nM) | Reference |
| SHR 2178 | JH2 | KdELECT | 0.34 | [17] |
| SHR 8751 | JH2 | KdELECT | 0.032 | [17] |
| SHR 9332 | JH2 | KdELECT | 0.04 | [17] |
| SHR 2396 | JH2 | KdELECT | 0.029 | [17] |
| SHR 0936 | JH2 | KdELECT | 0.0074 | [17] |
| Deucravacitinib | JH2 | KdELECT | 0.2 | [17] |
Table 2: Functional Inhibition of TYK2-mediated Signaling
| Compound | Pathway | Cell Type | Assay | IC50 (nM) | Reference |
| Deucravacitinib | IL-23 -> pSTAT3 | Human PBMC | Flow Cytometry | 3 | [4] |
| Deucravacitinib | IL-12 -> pSTAT4 | Human PBMC | Flow Cytometry | 10 | [4] |
| Deucravacitinib | IFN-α -> pSTAT1 | Human PBMC | Flow Cytometry | 15 | [4] |
VI. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows described in this document.
Caption: TYK2-IFNAR Signaling Pathway.
Caption: Co-Immunoprecipitation Workflow.
Caption: Surface Plasmon Resonance Workflow.
VII. Conclusion
The study of the TYK2-cytokine receptor interaction is a dynamic field with significant implications for immunology and drug discovery. The techniques outlined in this document provide a comprehensive toolkit for researchers to investigate this critical interaction at the molecular, cellular, and functional levels. The choice of technique will depend on the specific research question, available resources, and the desired level of detail. By combining these powerful approaches, a deeper understanding of TYK2-mediated signaling can be achieved, paving the way for the development of more effective and targeted therapies for a range of immune-mediated diseases.
References
- 1. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tyrosine kinase Tyk2 controls IFNAR1 cell surface expression - Research - Institut Pasteur [research.pasteur.fr]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 5. Current Screens Based on the AlphaScreen™ Technology for Deciphering Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. Inferring relevant control mechanisms for Interleukin-12 signaling in naïve CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. betalifesci.com [betalifesci.com]
- 12. researchgate.net [researchgate.net]
- 13. TYK2 activity promotes ligand-induced IFNAR1 proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A network map of Interleukin-10 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of cell-based assays for cytokine receptor signaling, using an AlphaScreen SureFire assay format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Detecting In Vivo TYK2 Phosphorylation: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It plays a crucial role in cytokine signaling pathways that are central to the immune system.[2] Upon cytokine binding to their receptors, TYK2 is activated through autophosphorylation of key tyrosine residues within its catalytic domain.[3] This phosphorylation event is a critical indicator of TYK2 activation and initiates downstream signaling cascades, primarily through the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] Dysregulation of TYK2 activity is implicated in various autoimmune and inflammatory diseases, making the detection of its phosphorylation status a key aspect of both basic research and drug development.
These application notes provide detailed protocols for several established and advanced methods to detect in vivo TYK2 phosphorylation, designed to guide researchers in selecting and performing the most appropriate technique for their experimental needs.
I. Immunoprecipitation followed by Western Blotting
This classical biochemical technique is a robust and widely used method for detecting the phosphorylation of a specific protein within a complex mixture of cellular proteins.
Principle
TYK2 is selectively isolated from a cell lysate using an antibody that specifically recognizes TYK2. The immunoprecipitated TYK2 is then separated by size using polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with an antibody that specifically recognizes phosphorylated tyrosine residues.
Data Presentation
| Parameter | Description |
| Detection | Semi-quantitative |
| Sensitivity | Moderate (ng-µg of protein) |
| Specificity | High, dependent on antibody quality |
| Throughput | Low to medium |
| Cellular Resolution | No (population average) |
| Key Advantage | Widely accessible and well-established |
| Key Disadvantage | Can be time-consuming and prone to variability |
Experimental Protocol
Materials:
-
Cells or tissues of interest
-
Lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors
-
Anti-TYK2 antibody for immunoprecipitation
-
Anti-phosphotyrosine antibody for Western blotting
-
Protein A/G agarose or magnetic beads
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase and protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the anti-TYK2 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution and Sample Preparation:
-
Elute the immunoprecipitated proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Western Blotting:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phosphotyrosine antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Caption: Workflow for detecting TYK2 phosphorylation via IP-Western Blot.
II. Phospho-Specific Flow Cytometry
This high-throughput technique allows for the quantitative analysis of protein phosphorylation at the single-cell level within a heterogeneous population.
Principle
Cells are fixed to preserve the phosphorylation state of proteins and then permeabilized to allow entry of fluorophore-conjugated antibodies. A phospho-specific antibody that recognizes phosphorylated TYK2 is used for intracellular staining, and the fluorescence intensity is measured by a flow cytometer.
Data Presentation
| Parameter | Description |
| Detection | Quantitative |
| Sensitivity | High |
| Specificity | High, dependent on antibody quality |
| Throughput | High |
| Cellular Resolution | Single-cell level |
| Key Advantage | Single-cell analysis in heterogeneous populations |
| Key Disadvantage | Requires high-quality, validated phospho-specific antibodies |
Experimental Protocol
Materials:
-
Cell suspension
-
Fixation buffer (e.g., 1.5% formaldehyde in PBS)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Staining buffer (e.g., PBS with 1% BSA)
-
Fluorophore-conjugated anti-phospho-TYK2 antibody
-
(Optional) Antibodies for cell surface markers to identify specific cell populations
Procedure:
-
Cell Stimulation and Fixation:
-
Stimulate cells as required for your experiment.
-
Fix cells by adding fixation buffer and incubating for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Pellet the fixed cells by centrifugation.
-
Resuspend the cells in ice-cold methanol and incubate for 30 minutes on ice.
-
-
Staining:
-
Wash the cells with staining buffer.
-
Resuspend the cells in staining buffer containing the fluorophore-conjugated anti-phospho-TYK2 antibody.
-
(Optional) Add antibodies for cell surface markers.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells with staining buffer.
-
Resuspend the cells in staining buffer for analysis on a flow cytometer.
-
Analyze the fluorescence intensity in the appropriate channel to quantify the level of TYK2 phosphorylation.
-
Caption: Workflow for detecting TYK2 phosphorylation by flow cytometry.
III. Mass Spectrometry
Mass spectrometry (MS)-based proteomics is a powerful and unbiased approach for identifying and quantifying specific phosphorylation sites on proteins.[4]
Principle
TYK2 is isolated from cell lysates, typically by immunoprecipitation, and then digested into smaller peptides. These peptides are then analyzed by a mass spectrometer, which measures their mass-to-charge ratio. Phosphorylated peptides will have a characteristic mass shift, allowing for their identification and the precise localization of the phosphorylation site.[4]
Data Presentation
| Parameter | Description |
| Detection | Quantitative and site-specific |
| Sensitivity | Very high (fmol-amol of peptide) |
| Specificity | Very high |
| Throughput | Low to medium |
| Cellular Resolution | No (population average) |
| Key Advantage | Unbiased identification of phosphorylation sites |
| Key Disadvantage | Requires specialized equipment and expertise |
Experimental Protocol (General Workflow)
-
Protein Isolation and Digestion:
-
Immunoprecipitate TYK2 from cell lysates as described in the IP-Western Blot protocol.
-
Elute the protein and perform in-gel or in-solution digestion with a protease (e.g., trypsin).
-
-
Phosphopeptide Enrichment (Optional but Recommended):
-
Enrich for phosphorylated peptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[5]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry. The first stage of MS measures the mass of the peptides, and the second stage fragments the peptides and measures the mass of the fragments to determine the amino acid sequence and the location of the phosphate group.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein database to identify the peptides and their phosphorylation sites.
-
Caption: Workflow for identifying TYK2 phosphorylation sites by Mass Spectrometry.
IV. FRET-Based Biosensors
Förster Resonance Energy Transfer (FRET)-based biosensors are genetically encoded reporters that allow for the real-time visualization of kinase activity in living cells.[6]
Principle
A FRET-based biosensor for TYK2 would typically consist of a TYK2 substrate peptide and a phospho-binding domain flanked by a FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorescent protein. Upon phosphorylation of the substrate peptide by active TYK2, the biosensor undergoes a conformational change that alters the distance or orientation between the donor and acceptor, leading to a change in FRET efficiency that can be measured by microscopy.[6]
Data Presentation
| Parameter | Description |
| Detection | Real-time, semi-quantitative |
| Sensitivity | High, single-molecule detection possible[3] |
| Specificity | High, dependent on substrate specificity |
| Throughput | Low |
| Cellular Resolution | Subcellular level in living cells |
| Key Advantage | Real-time imaging of kinase activity in live cells |
| Key Disadvantage | Requires design and validation of a specific biosensor |
Experimental Protocol (General Workflow)
-
Biosensor Design and Construction:
-
Design a plasmid encoding the FRET biosensor. This involves selecting an appropriate TYK2 substrate peptide and a phospho-binding domain.
-
-
Cell Transfection and Expression:
-
Transfect the biosensor plasmid into the cells of interest.
-
Allow time for the cells to express the biosensor.
-
-
Live-Cell Imaging:
-
Image the cells using a fluorescence microscope equipped for FRET imaging.
-
Stimulate the cells to activate TYK2 and acquire images over time.
-
-
FRET Analysis:
-
Calculate the FRET ratio (e.g., acceptor emission / donor emission) to quantify the change in TYK2 activity.
-
V. In Vivo Biotinylation
This technique allows for the specific labeling and subsequent purification of proteins and their interaction partners in living cells, which can be adapted to study phosphorylation.
Principle
A protein of interest (TYK2) is tagged with a short peptide sequence (e.g., AviTag) that can be specifically biotinylated by the E. coli biotin ligase BirA. By co-expressing the tagged TYK2 and BirA in cells, the tagged TYK2 becomes biotinylated. This allows for the highly specific and stringent purification of TYK2 and its associated proteins using streptavidin-coated beads. The phosphorylation status of the purified TYK2 can then be analyzed by Western blotting or mass spectrometry.
Data Presentation
| Parameter | Description |
| Detection | Qualitative to semi-quantitative |
| Sensitivity | High |
| Specificity | Very high |
| Throughput | Low |
| Cellular Resolution | No (population average) |
| Key Advantage | Highly specific protein purification under harsh conditions |
| Key Disadvantage | Requires genetic modification of the target protein |
Experimental Protocol (General Workflow)
-
Construct Generation:
-
Generate expression vectors for AviTag-fused TYK2 and BirA ligase.
-
-
Cell Transfection and Biotinylation:
-
Co-transfect the cells with both plasmids.
-
Supplement the cell culture medium with biotin.
-
-
Cell Lysis and Streptavidin Affinity Purification:
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions while preserving the biotin-streptavidin interaction.
-
Incubate the lysate with streptavidin-coated beads to capture the biotinylated TYK2.
-
-
Analysis:
-
Wash the beads extensively.
-
Elute the captured TYK2 and analyze its phosphorylation status by Western blotting or mass spectrometry.
-
Summary of Methods
The choice of method for detecting in vivo TYK2 phosphorylation depends on the specific research question, available resources, and desired level of detail.
| Method | Best For | Throughput | Cellular Resolution | Key Feature |
| IP-Western Blot | Validating phosphorylation of TYK2 | Low | Population | Widely accessible |
| Phospho-Flow Cytometry | Analyzing phosphorylation in single cells and subpopulations | High | Single-cell | High-throughput, single-cell data |
| Mass Spectrometry | Identifying and quantifying specific phosphorylation sites | Low-Medium | Population | Unbiased, site-specific information |
| FRET Biosensors | Real-time imaging of kinase activity in living cells | Low | Subcellular | Live-cell, real-time dynamics |
| In Vivo Biotinylation | Highly specific purification of TYK2 for downstream analysis | Low | Population | High specificity of purification |
TYK2 Signaling Pathway
TYK2 is a key component of the JAK-STAT signaling pathway, which is activated by a variety of cytokines, including interferons and interleukins.
Caption: Canonical TYK2 signaling pathway.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Quantitative Analysis of Tyrosine Phosphorylation from FFPE Tissues Reveals Patient-Specific Signaling Networks | Semantic Scholar [semanticscholar.org]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. researchgate.net [researchgate.net]
Experimental Design for TYK2 siRNA Knockdown Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing effective TYK2 siRNA knockdown experiments. The protocols outlined below cover siRNA selection, cell line-specific transfection, and methods for validating knockdown at the mRNA and protein levels, as well as functional downstream assays.
Introduction to TYK2 and RNAi-Mediated Knockdown
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in signal transduction for various cytokine receptors, including those for interleukins (IL-12, IL-23) and type I interferons (IFN-α/β).[1][2] Dysregulation of the TYK2 signaling pathway is implicated in numerous autoimmune and inflammatory diseases, as well as in some cancers, making it an attractive target for therapeutic intervention.[3][4]
Small interfering RNA (siRNA) is a powerful tool for transiently silencing gene expression in a sequence-specific manner. By introducing siRNA molecules targeting TYK2 mRNA into cells, researchers can effectively reduce TYK2 protein levels and study the functional consequences. This approach is invaluable for target validation, pathway analysis, and elucidating the role of TYK2 in various biological processes.
Key Experimental Considerations
Successful TYK2 siRNA knockdown studies require careful planning and optimization. Key factors to consider include:
-
siRNA Design and Validation: It is highly recommended to use pre-validated siRNA sequences to ensure high knockdown efficiency and minimal off-target effects. If designing custom siRNAs, it is advisable to test multiple sequences.
-
Cell Line Selection: The choice of cell line is critical and should be relevant to the biological question being addressed. Transfection efficiency can vary significantly between cell lines, necessitating optimization of the transfection protocol.
-
Transfection Reagent: The selection of an appropriate transfection reagent is crucial for efficient siRNA delivery. Lipid-based reagents are commonly used for a wide range of cell lines.
-
Controls: Appropriate controls are essential for interpreting the results of any siRNA experiment. These include a non-targeting (scrambled) siRNA control to account for off-target effects of the transfection process and an untreated or mock-transfected control to establish baseline expression levels.
-
Validation of Knockdown: Knockdown should be confirmed at both the mRNA and protein levels using techniques such as quantitative real-time PCR (qPCR) and Western blotting, respectively.
-
Functional Assays: To assess the biological consequences of TYK2 knockdown, downstream functional assays are necessary. These may include measuring the phosphorylation of downstream signaling molecules like STATs or quantifying the expression of cytokine-inducible genes.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the TYK2 signaling pathway and a general experimental workflow for TYK2 siRNA knockdown studies.
Data Presentation: Expected Knockdown Efficiency
The following table summarizes expected quantitative data for TYK2 knockdown at both the mRNA and protein levels in different cell lines. These values are based on published literature and may vary depending on the specific experimental conditions.[5]
| Cell Line | siRNA Concentration | Time Point | % mRNA Knockdown (qPCR) | % Protein Knockdown (Western Blot) |
| HeLa | 50 nM | 48 hours | 70-85% | 60-75% |
| Jurkat | 100 nM | 72 hours | 65-80% | 55-70% |
| HaCaT | 50 nM | 48 hours | 75-90% | 65-80% |
Experimental Protocols
Protocol 1: siRNA Transfection
This protocol provides a general guideline for siRNA transfection using a lipid-based reagent. It is essential to optimize the conditions for each cell line.
Materials:
-
TYK2 siRNA (validated sequences recommended, e.g., from Thermo Fisher Scientific or Santa Cruz Biotechnology)[6][7]
-
Non-targeting (scrambled) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium appropriate for the cell line
-
6-well plates
-
Cells to be transfected (e.g., HeLa, Jurkat, HaCaT)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. For suspension cells like Jurkat, seed at a density of 1 x 10^5 cells/well.[8][9]
-
siRNA-Lipid Complex Formation: a. For each well to be transfected, dilute the desired amount of siRNA (e.g., 50-100 nM final concentration) in 100 µL of Opti-MEM™. Mix gently. b. In a separate tube, dilute the transfection reagent in 100 µL of Opti-MEM™ according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.[10]
-
Transfection: a. Aspirate the media from the adherent cells and replace it with fresh, antibiotic-free complete growth medium. For suspension cells, complexes can be added directly to the cell suspension. b. Add the siRNA-lipid complexes dropwise to each well. c. Gently rock the plate to ensure even distribution of the complexes.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before harvesting for analysis. The optimal incubation time should be determined empirically.
Protocol 2: Quantitative Real-Time PCR (qPCR) for TYK2 mRNA Knockdown
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Forward and reverse primers for human TYK2 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Harvest cells 24-48 hours post-transfection and extract total RNA using a commercially available kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: a. Prepare the qPCR reaction mixture containing cDNA, primers, and qPCR master mix. b. A typical reaction includes: 10 µL of 2x qPCR master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and nuclease-free water to a final volume of 20 µL.
-
qPCR Cycling Conditions: a. Initial denaturation: 95°C for 10 minutes. b. 40 cycles of:
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 1 minute. c. Melt curve analysis to verify product specificity.[2]
-
Data Analysis: Calculate the relative expression of TYK2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control.
Protocol 3: Western Blotting for this compound Knockdown
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-TYK2 antibody (e.g., Cell Signaling Technology #9312, Abcam ab223733)[11]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Harvest cells 48-72 hours post-transfection. Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins on an SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-TYK2 antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the TYK2 signal to the loading control.
Protocol 4: Functional Assay - STAT Phosphorylation by Flow Cytometry
This protocol describes the analysis of cytokine-induced STAT phosphorylation following TYK2 knockdown.
Materials:
-
Cells transfected with TYK2 siRNA or control siRNA
-
Recombinant human cytokine (e.g., IFN-α, IL-12)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated antibodies against phosphorylated STATs (e.g., anti-phospho-STAT1, anti-phospho-STAT3)
-
Flow cytometer
Procedure:
-
Cell Stimulation: a. 48-72 hours post-transfection, harvest the cells and resuspend them in serum-free media. b. Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IFN-α) for 15-30 minutes at 37°C. Include an unstimulated control.
-
Fixation and Permeabilization: a. Immediately after stimulation, fix the cells by adding an equal volume of fixation buffer and incubating for 10 minutes at room temperature. b. Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.[12][13]
-
Staining: a. Wash the cells with staining buffer (e.g., PBS with 1% BSA). b. Incubate the cells with the fluorochrome-conjugated anti-phospho-STAT antibody for 30-60 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Wash the cells and resuspend them in staining buffer. b. Acquire the samples on a flow cytometer. c. Analyze the data by gating on the cell population of interest and quantifying the mean fluorescence intensity (MFI) of the phospho-STAT signal. Compare the MFI between TYK2 knockdown and control cells.
By following these detailed protocols and considering the key experimental factors, researchers can successfully perform TYK2 siRNA knockdown studies to investigate its role in various cellular processes and disease models.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Evaluation of Tyrosine Kinase-2 (TYK2) signaling pathway gene expression and the presence of the single-nucleotide polymorphism rs12720356 in the peripheral blood of patients with severe psoriasis and loss of systemic treatment response | Anais Brasileiros de Dermatologia [anaisdedermatologia.org.br]
- 3. Non-receptor tyrosine kinase 2 reaches its lowest expression levels in human breast cancer during regional nodal metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TYK2 licenses non-canonical inflammasome activation during endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thermofisher.com [thermofisher.com]
- 7. scbt.com [scbt.com]
- 8. Transfecting Plasmid DNA into Jurkat Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Tyk2 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Flow cytometric analysis of STAT phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Application Notes: Performing TYK2 Functional Assays in Primary Human Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases.[1][2][3] It plays a critical role in mediating signaling for key cytokines involved in both innate and adaptive immunity, including Type I interferons (IFN-α/β), interleukin (IL)-6, IL-10, IL-12, and IL-23.[2][4][5][6][7] Upon cytokine binding to their receptors, TYK2, in partnership with other JAKs, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1][5][8] These activated STATs then translocate to the nucleus to regulate the expression of target genes, driving immune cell differentiation, activation, and function.[8]
Dysregulation of TYK2-mediated pathways is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, such as psoriasis, lupus, and inflammatory bowel disease.[3][4][5][8] This has made TYK2 a highly attractive therapeutic target.[3][8] Unlike other JAK family members, TYK2 is not known to be involved in metabolic or hematopoietic pathways, suggesting that its selective inhibition may offer a favorable safety profile compared to broader JAK inhibitors.[5] The development of selective TYK2 inhibitors, including allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain, has created a need for robust functional assays to characterize their activity and specificity in a physiologically relevant context.[9][10][11]
These application notes provide detailed protocols for performing key functional assays to assess TYK2 activity in primary human immune cells. The assays described herein—STAT phosphorylation, cytokine release, and T-cell proliferation—allow for a comprehensive evaluation of a compound's effect on TYK2-mediated signaling and downstream cellular responses.
TYK2 Signaling Pathways in Human Immune Cells
TYK2 forms heterodimers with other JAK family members to transduce signals for specific cytokine receptors. Understanding these pairings is crucial for designing and interpreting functional assays.
-
IL-12 Signaling: The IL-12 receptor pairs TYK2 with JAK2. This pathway is critical for T-helper 1 (Th1) cell differentiation and the production of IFN-γ. It primarily signals through the phosphorylation of STAT4.[2][6]
-
IL-23 Signaling: The IL-23 receptor also pairs TYK2 with JAK2. This pathway is essential for the survival and function of T-helper 17 (Th17) cells, which are key drivers of inflammation in many autoimmune diseases. This pathway activates STAT3.[4][6]
-
Type I IFN (IFN-α/β) Signaling: The Type I IFN receptor pairs TYK2 with JAK1. This pathway is fundamental for antiviral responses and involves the phosphorylation of STAT1 and STAT2.[4][6]
Caption: IL-12 signaling pathway mediated by TYK2 and JAK2, leading to STAT4 phosphorylation.
Caption: IL-23 signaling pathway mediated by TYK2 and JAK2, leading to STAT3 phosphorylation.
Caption: Type I IFN signaling pathway mediated by TYK2 and JAK1, activating the ISGF3 complex.
Data Presentation: TYK2 Pathway Summary
| Cytokine Family | Key Cytokines | Receptor Subunits | JAK Pairing | Primary STAT Target(s) | Key Immune Cell Types | Downstream Function |
| IL-12 Family | IL-12 | IL-12Rβ1, IL-12Rβ2 | TYK2 / JAK2 | STAT4 | T cells, NK cells | Th1 differentiation, IFN-γ production, Cytotoxicity |
| IL-12 Family | IL-23 | IL-12Rβ1, IL-23R | TYK2 / JAK2 | STAT3 | T cells, ILCs | Th17 maintenance & function, IL-17 production |
| Type I IFN | IFN-α, IFN-β | IFNAR1, IFNAR2 | TYK2 / JAK1 | STAT1, STAT2 | Most immune cells | Antiviral response, B-cell activation |
| IL-10 Family | IL-10 | IL-10R1, IL-10R2 | TYK2 / JAK1 | STAT3 | Myeloid cells, T cells | Anti-inflammatory response, immunosuppression |
| IL-6 Family | IL-6 | IL-6Rα, gp130 | TYK2 / JAK1 / JAK2 | STAT3 | T cells, B cells, Macrophages | Pro-inflammatory response, B-cell differentiation |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a prerequisite for subsequent functional assays.
Materials:
-
Human whole blood collected in heparin- or EDTA-containing tubes
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque™ PLUS or equivalent density gradient medium
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with swinging-bucket rotor
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)
Methodology:
-
Dilute whole blood 1:1 with sterile PBS at room temperature in a 50 mL conical tube.[12]
-
Carefully layer 15 mL of Ficoll-Paque into a new 50 mL conical tube.
-
Slowly overlay up to 30 mL of the diluted blood onto the Ficoll-Paque layer, minimizing mixing at the interface.[12]
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.[12][13]
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface using a sterile pipette.[13][14]
-
Transfer the collected cells to a new 50 mL tube and add PBS to a total volume of 45 mL to wash.
-
Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
-
Repeat the wash step (Step 7-8) one more time to remove residual platelets and Ficoll.
-
Resuspend the final cell pellet in complete RPMI-1640 medium.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue).
-
Adjust the cell concentration as required for downstream assays.
Protocol 2: STAT Phosphorylation Assay by Flow Cytometry (Phospho-flow)
This assay directly measures the activation of TYK2's downstream targets by quantifying cytokine-induced STAT phosphorylation in specific immune cell subsets.[15][16][17]
Caption: Experimental workflow for the STAT phosphorylation (Phospho-flow) assay.
Materials:
-
Isolated human PBMCs
-
TYK2 inhibitor(s) and vehicle control (e.g., DMSO)
-
Recombinant human cytokines (e.g., IL-12, IL-23, IFN-α)
-
Fixation Buffer (e.g., 1.5-4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90-100% Methanol)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD56) and phosphorylated STATs (e.g., p-STAT4 (Y693), p-STAT3 (Y705), p-STAT1 (Y701))
-
96-well U-bottom plates
-
Flow cytometer
Methodology:
-
Resuspend freshly isolated or thawed PBMCs in complete RPMI medium and plate approximately 0.5-1 x 10^6 cells per well in a 96-well U-bottom plate.
-
(Optional) For some cytokines, it may be beneficial to rest the cells in serum-free media for 2-4 hours to reduce baseline signaling.
-
Prepare serial dilutions of the TYK2 inhibitor. Add the inhibitor or vehicle control to the appropriate wells and pre-incubate for 30-60 minutes at 37°C.
-
Prepare cytokine stocks at 2X the final desired concentration. Add an equal volume to the wells to stimulate the cells. Incubate for 15-30 minutes at 37°C. The optimal time should be determined empirically.[16][18]
-
Stop the stimulation by immediately fixing the cells. Add fixation buffer directly to the wells and incubate for 10-15 minutes at room temperature.
-
Pellet the cells by centrifugation (500 x g, 5 minutes). Discard the supernatant.
-
Permeabilize the cells by resuspending the pellet in ice-cold methanol. Incubate on ice for at least 30 minutes.[16]
-
Wash the cells twice with FACS buffer to remove the methanol.
-
Prepare an antibody cocktail containing antibodies against cell surface markers and intracellular phospho-STAT proteins in FACS buffer.
-
Resuspend the cell pellets in the antibody cocktail and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on specific cell populations (e.g., CD4+ T cells, NK cells) and quantifying the median fluorescence intensity (MFI) of the phospho-STAT signal.
Data Interpretation: A potent and selective TYK2 inhibitor is expected to reduce cytokine-induced STAT phosphorylation in a dose-dependent manner. This can be used to generate IC50 curves.
| Stimulating Cytokine | Typical Concentration | Primary STAT Measured | Key Responding Cells |
| IL-12 | 10-50 ng/mL | p-STAT4 (Y693) | T Cells, NK Cells |
| IL-23 | 20-100 ng/mL | p-STAT3 (Y705) | T Cells (memory subset) |
| IFN-α | 500-2000 U/mL | p-STAT1 (Y701) | All PBMCs |
| IL-10 | 20-100 ng/mL | p-STAT3 (Y705) | Monocytes, T cells |
Protocol 3: Cytokine Release Assay
This assay measures the functional downstream consequence of TYK2 signaling by quantifying the production and secretion of effector cytokines into the cell culture supernatant.
Caption: Experimental workflow for the downstream cytokine release assay.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
TYK2 inhibitor(s) and vehicle control
-
Stimuli (e.g., Recombinant IL-12, IL-18; PHA; anti-CD3/anti-CD28 beads)
-
96-well flat-bottom tissue culture plates
-
Cytokine quantification kit (e.g., ELISA, Cytometric Bead Array (CBA), or Luminex multiplex assay)
Methodology:
-
Plate 1.5-2 x 10^5 PBMCs per well in 100 µL of complete RPMI medium in a 96-well flat-bottom plate.[13][19]
-
Add 50 µL of medium containing the TYK2 inhibitor at 4X the final concentration (or vehicle control). Pre-incubate for 1-2 hours at 37°C.
-
Add 50 µL of medium containing the stimulus at 4X the final concentration.
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator. The optimal duration depends on the specific cytokine being measured.[20]
-
After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant without disturbing the cell pellet.
-
Store supernatants at -80°C or proceed immediately with cytokine analysis.
-
Quantify the concentration of the secreted cytokine(s) of interest according to the manufacturer's protocol for the chosen analysis platform (e.g., ELISA).
Data Interpretation: Inhibition of TYK2 should lead to a dose-dependent decrease in the secretion of the downstream effector cytokine.
| Primary Stimulus | Co-stimulus (optional) | Incubation Time | Downstream Cytokine Measured |
| IL-12 (10 ng/mL) | IL-18 (50 ng/mL) | 48-72 hours | IFN-γ |
| PHA (1 µg/mL) | - | 48 hours | IL-17A, IFN-γ |
| anti-CD3/CD28 beads | - | 72 hours | IL-17A, IFN-γ, IL-2 |
Protocol 4: T-Cell Proliferation Assay (CFSE-based)
This assay assesses the effect of TYK2 inhibition on the ability of T-cells to proliferate in response to stimuli that depend on TYK2-mediated cytokine signaling.[21]
Caption: Experimental workflow for the CFSE-based T-cell proliferation assay.
Materials:
-
Isolated human PBMCs
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
Complete RPMI-1640 medium
-
TYK2 inhibitor(s) and vehicle control
-
T-cell stimuli (e.g., anti-CD3/CD28 beads, PHA, relevant cytokines like IL-12)
-
96-well U-bottom or flat-bottom tissue culture plates
-
Fluorochrome-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8)
-
Flow cytometer
Methodology:
-
Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. Immediately vortex gently to ensure even labeling.[22][23]
-
Incubate for 10-15 minutes at 37°C, protected from light.[12][22]
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI medium to remove unbound CFSE.
-
Resuspend the CFSE-labeled cells and plate 1-2 x 10^5 cells per well in a 96-well plate.
-
Add the TYK2 inhibitor or vehicle control.
-
Add the desired T-cell stimulus. For assessing TYK2's role, a suboptimal anti-CD3/CD28 stimulation can be combined with a TYK2-dependent cytokine like IL-12 to reveal dependency.
-
Incubate for 4-6 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and stain with antibodies for surface markers (e.g., CD3, CD4) to identify T-cell populations.
-
Analyze by flow cytometry. Proliferating cells will show a serial halving of CFSE fluorescence intensity with each cell division.
Data Interpretation: Inhibition of TYK2-dependent signaling pathways that promote T-cell proliferation will result in reduced CFSE dilution (i.e., fewer distinct peaks and a higher overall fluorescence intensity) compared to the vehicle-treated control. The percentage of divided cells or a proliferation index can be calculated.
References
- 1. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 2. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bms.com [bms.com]
- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 7. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 8. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. pifukezazhi.com [pifukezazhi.com]
- 10. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 12. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Protocol for Isolation, Stimulation and Functional Profiling of Primary and iPSC-derived Human NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometric analysis of STAT phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 18. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 19. criver.com [criver.com]
- 20. DSpace [helda.helsinki.fi]
- 21. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mucosalimmunology.ch [mucosalimmunology.ch]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low signal in tyk2 western blotting
Welcome to the technical support center for TYK2 western blotting. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals obtain a strong and specific signal for the TYK2 protein.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during TYK2 western blotting, particularly focusing on low or absent signals.
Q1: Why am I seeing a very faint or no band for TYK2?
A faint or absent band for TYK2, a protein of approximately 134 kDa, can stem from multiple factors throughout the western blot workflow.[1][2][3][4] The primary areas to investigate are sample quality, protein transfer efficiency, antibody performance, and detection settings. Given TYK2's large size, inefficient transfer from the gel to the membrane is a frequent issue.[5][6] Additionally, low endogenous expression in your chosen cell or tissue type could be the reason, making a positive control essential.[3]
Q2: My TYK2 signal is weak. How can I improve my sample preparation?
Optimizing sample preparation is critical for detecting low-abundance proteins like TYK2.
-
Lysis Buffer Selection: Use a robust lysis buffer, such as RIPA buffer, that efficiently solubilizes proteins. Ensure the lysis buffer is supplemented with a fresh cocktail of protease and phosphatase inhibitors to prevent TYK2 degradation.[3][7]
-
Increase Protein Load: If TYK2 expression is low in your sample, increase the total protein amount loaded per lane. Aim for 30-50 µg of total protein.[4][7]
-
Positive Control: Always include a positive control lysate from a cell line known to express TYK2. Based on RNA expression data, cell lines like Raji, Daudi, and other hematopoietic lines are good candidates.[8][9] This helps confirm that the downstream protocol steps are working correctly.[3]
Q3: What are the optimal SDS-PAGE and transfer conditions for a large protein like TYK2?
Transferring large proteins like TYK2 (134 kDa) requires specific adjustments to standard protocols.
-
Gel Percentage: Use a low-percentage polyacrylamide gel (e.g., 6-8% Tris-glycine or a 4-12% gradient gel) to ensure the protein migrates out of the gel matrix efficiently.[5] Tris-Acetate gels are also recommended for better separation of high molecular weight proteins.[6]
-
Transfer Method: A wet (tank) transfer is generally more efficient for large proteins than a semi-dry transfer.[6][7]
-
Transfer Buffer Composition: To improve transfer, consider adding up to 0.05% SDS to the transfer buffer.[5] Concurrently, reducing the methanol concentration to 10% or less can prevent protein precipitation and aid its transfer from the gel.[5][6]
-
Transfer Time and Voltage: Optimize transfer time and voltage. A longer transfer time at a lower voltage (e.g., 70-80V for 90-120 minutes) or an overnight transfer at low constant current (e.g., 20-30 mA) at 4°C is often effective for large proteins.[5][6]
-
Membrane Choice: PVDF membranes are often preferred for larger proteins due to their higher binding capacity and mechanical strength.
Q4: How can I optimize my antibody incubation and detection steps?
-
Primary Antibody: Ensure you are using a validated antibody specific for TYK2. Check the supplier's datasheet for recommended dilutions and incubation conditions.[8][10][11] If the signal is weak, consider increasing the primary antibody concentration or extending the incubation time to overnight at 4°C.[1][2]
-
Blocking Buffer: The choice of blocking buffer can sometimes mask the epitope. If you are using non-fat dry milk and getting a weak signal, try switching to 5% Bovine Serum Albumin (BSA) or a specialized commercial blocking buffer.[3][12]
-
Secondary Antibody: Use a fresh, high-quality secondary antibody at its optimal dilution.
-
Detection Reagent: Use a high-sensitivity chemiluminescent substrate (ECL) to enhance signal detection, especially for low-abundance proteins.[1] Ensure the substrate is not expired and allow for adequate incubation time before imaging.
-
Exposure Time: Increase the exposure time during imaging to capture a faint signal.[1]
Experimental Protocols
Detailed Western Blot Protocol for TYK2
This protocol is optimized for detecting the high molecular weight this compound.
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix 30-50 µg of protein lysate with 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 7.5% polyacrylamide gel.
-
Include a pre-stained protein ladder covering a broad molecular weight range (up to 250 kDa).
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer (Wet Transfer):
-
Activate a PVDF membrane in methanol for 30 seconds, then rinse in distilled water and soak in transfer buffer.
-
Assemble the transfer sandwich (sponge > filter paper > gel > PVDF membrane > filter paper > sponge), ensuring no air bubbles are trapped.
-
Use a transfer buffer containing 25 mM Tris, 192 mM Glycine, 10% Methanol, and 0.0375% SDS.
-
Perform the transfer at 80V for 2 hours or overnight at 30 mA, keeping the transfer tank cool (e.g., on ice or in a cold room).
-
After transfer, check transfer efficiency by staining the membrane with Ponceau S.[4][13]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a validated anti-TYK2 primary antibody (see Table 1 for examples) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imager or X-ray film. Adjust exposure time as needed to achieve a clear signal without excessive background.
-
Data Presentation
Table 1: Recommended Anti-TYK2 Antibodies and Dilutions
| Antibody Provider | Catalog Number | Type | Recommended WB Dilution |
| Cell Signaling Technology | #9312 | Rabbit Polyclonal | 1:1000 |
| Cell Signaling Technology | #14193 | Rabbit Monoclonal | 1:1000 |
| Abcam | ab223733 | Rabbit Polyclonal | 0.04 µg/ml |
| Proteintech | 67411-1-Ig | Mouse Monoclonal | 1:3000 |
| Proteintech | 16412-1-AP | Rabbit Polyclonal | 1:600 |
| Novus Biologicals | NBP2-76968 | Rabbit Polyclonal | 1:500 |
| Thermo Fisher Scientific | PA5-34497 | Rabbit Polyclonal | 1-2 µg/mL |
Note: Optimal dilutions should be determined experimentally by the end-user.
Table 2: Relative TYK2 Expression in Common Human Cell Lines
| Cell Line | Lineage | Relative TYK2 RNA Expression (nTPM) | Notes |
| Raji | B-Lymphocyte (Burkitt's lymphoma) | High | Commonly used as a positive control.[8] |
| Daudi | B-Lymphocyte (Burkitt's lymphoma) | High | High endogenous expression. |
| Jurkat | T-Lymphocyte (Acute T cell leukemia) | Moderate | Often shows detectable levels of TYK2.[8] |
| HEK293T | Embryonic Kidney | Moderate | Used for KO validation of some antibodies. |
| MCF-7 | Breast Cancer | Low to Moderate | Expression may be variable.[11] |
| A549 | Lung Carcinoma | Low | Lower expression compared to hematopoietic lines.[14][15] |
Data summarized from The Human Protein Atlas.[9] nTPM = normalized Transcripts Per Million. Expression levels are relative and for guidance only.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Canonical JAK-STAT signaling pathway involving TYK2.
Caption: Troubleshooting workflow for low TYK2 western blot signal.
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. Six Tips for Transferring Large Proteins for Western Blotting - Advansta Inc. [advansta.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. Tyk2 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Cell line - TYK2 - The Human Protein Atlas [proteinatlas.org]
- 10. Tyk2 (D4I5T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. novusbio.com [novusbio.com]
- 12. How do I optimize my western blot experiments? | AAT Bioquest [aatbio.com]
- 13. clyte.tech [clyte.tech]
- 14. TYK2 antibody (16412-1-AP) | Proteintech [ptglab.com]
- 15. TYK2 Polyclonal Antibody (PA5-34497) [thermofisher.com]
Technical Support Center: Optimizing Tyk2 Kinase Assays for Potency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Tyrosine Kinase 2 (Tyk2) kinase assays for accurate potency determination of inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common assay formats for measuring Tyk2 kinase activity?
A1: Several assay formats are available, each with its own advantages and considerations. The most common are luminescence-based, fluorescence-based, and radiometric assays that detect either the consumption of ATP or the phosphorylation of a substrate.
-
ADP-Glo™ Kinase Assay: This is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. It is a robust method suitable for high-throughput screening (HTS).[1][2][3]
-
Transcreener® ADP² Assay: This is a fluorescence-based assay that directly detects ADP produced by the kinase. It is available in fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and fluorescence intensity (FI) readouts.[4]
-
LanthaScreen® Kinase Assay: This TR-FRET-based assay can be used in two modes: a binding assay that measures the displacement of a fluorescent tracer from the kinase by an inhibitor, or an activity assay that uses a europium-labeled antibody to detect a phosphorylated substrate.[5][6]
-
HTRF® Kinase Assay: This is another TR-FRET-based assay that can be used to measure total Tyk2 protein levels or its phosphorylation in cell lysates.[7]
-
Radiometric Assays (e.g., HotSpot™): These assays use radioactively labeled ATP (e.g., [γ-³³P]-ATP) and measure the incorporation of the radioactive phosphate into the substrate.[8]
Q2: How do I choose the right substrate for my Tyk2 assay?
A2: The choice of substrate is critical for a successful assay. Both peptide and protein substrates can be used. The ideal substrate should be efficiently phosphorylated by Tyk2 and allow for a robust detection signal.
| Substrate Name | Description | Source/Vendor Example |
| IRS1-tide | A synthetic peptide derived from the insulin receptor substrate 1. | BPS Bioscience[2] |
| Poly (4:1 Glu, Tyr) | A synthetic random polymer of glutamate and tyrosine. | Sino Biological[1] |
| KKSRGDYMTMQIG | A synthetic peptide substrate. | Reaction Biology[8] |
It is recommended to test a few different substrates to determine the one that gives the best signal-to-background ratio and lowest enzyme consumption in your assay system.
Q3: What is the importance of ATP concentration in a Tyk2 potency assay?
A3: The ATP concentration is a critical parameter that directly influences the apparent potency (IC50) of ATP-competitive inhibitors.
-
Assays at ATP Km,app: Running the assay at the apparent Michaelis constant (Km) for ATP generally provides the highest sensitivity for detecting ATP-competitive inhibitors. This is because the inhibitor and ATP are at comparable effective concentrations for binding to the enzyme.
-
Assays at High ATP (e.g., 1 mM): Using a high, physiological concentration of ATP can provide more physiologically relevant IC50 values.[9] This condition is less sensitive to ATP-competitive compounds but may be useful for ranking them or for studying non-ATP-competitive inhibitors.[6]
It is crucial to determine the ATP Km,app for your specific reaction conditions (enzyme lot, substrate, buffer) before starting inhibitor screening.[6]
Q4: How do I determine the optimal enzyme concentration?
A4: The optimal enzyme concentration should be determined experimentally by performing a titration of the Tyk2 enzyme. The goal is to find a concentration that produces a robust signal well above the background and is in the linear range of the assay. For inhibitor potency assays, it is often recommended to use an enzyme concentration that yields approximately 50-80% of the maximum signal (EC50 to EC80).[6]
Q5: What are the key components of a typical Tyk2 kinase assay buffer?
A5: A typical kinase assay buffer provides a stable environment for the enzyme and facilitates the kinase reaction. Key components include:
| Component | Typical Concentration | Purpose |
| Buffer (e.g., HEPES, Tris-HCl) | 20-50 mM, pH 7.4-7.5 | Maintains a stable pH.[1][6] |
| MgCl₂ | 10-20 mM | Divalent cation required for kinase activity.[1][6] |
| MnCl₂ | 2.5 mM | Can be used as a cofactor.[1] |
| BSA | 0.1 mg/mL | Prevents non-specific binding of the enzyme to surfaces.[1] |
| DTT | 50 µM - 1 mM | A reducing agent to maintain enzyme stability.[1] |
| Brij-35 | 0.01% | A non-ionic detergent to prevent aggregation.[6] |
Always refer to the manufacturer's datasheet for the specific enzyme and assay kit for recommended buffer conditions.
Experimental Protocols
Protocol 1: Determination of Apparent ATP Km
This protocol is adapted from the LanthaScreen™ assay development guide.[6]
-
Determine Optimal Enzyme Concentration: First, perform a kinase titration at a high ATP concentration (e.g., 1 mM) to find the enzyme concentration that gives ~80% of the maximal signal (EC80).
-
Prepare ATP Dilution Series: Prepare a 2-fold serial dilution of ATP in kinase reaction buffer. The concentration range should bracket the expected Km value.
-
Set Up Kinase Reaction: In a suitable microplate, add the kinase (at the predetermined EC80 concentration), substrate, and the ATP serial dilutions.
-
Incubate: Incubate the reaction at room temperature for a set period (e.g., 60 minutes), ensuring the reaction is in the linear phase.
-
Detect Signal: Add the detection reagents according to your assay kit's protocol (e.g., ADP-Glo™, Transcreener®).
-
Analyze Data: Plot the signal versus the ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent ATP Km.
Visualizations
Caption: Simplified Tyk2 signaling pathway.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. revvity.com [revvity.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubs.acs.org [pubs.acs.org]
common problems with tyk2 crispr knockout and how to solve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for TYK2 CRISPR knockout experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low TYK2 knockout efficiency?
Low knockout efficiency for the TYK2 gene can stem from several factors, including suboptimal single-guide RNA (sgRNA) design, inefficient delivery of CRISPR components into the target cells, the specific characteristics of the cell line being used, and issues with the Cas9 nuclease itself. It is crucial to systematically evaluate each step of your experimental workflow to identify the bottleneck.[1][2]
Q2: How critical is sgRNA design for successful TYK2 knockout?
The design of your sgRNA is paramount for successful gene editing.[1] An effective sgRNA should be specific to the TYK2 target sequence with minimal predicted off-target effects. Factors such as the GC content, the position of the target site within the exon, and the sgRNA's secondary structure can all influence its on-target activity. It is highly recommended to design and test 3-5 different sgRNAs for the TYK2 gene to empirically identify the most effective one.[1]
Q3: What are the potential off-target effects of TYK2 CRISPR knockout and how can I minimize them?
Off-target effects occur when the CRISPR-Cas9 system edits unintended genomic locations that have sequences similar to the target TYK2 sgRNA. These unintended edits can lead to unwanted mutations and confounding experimental results. To minimize off-target effects, it is crucial to use sgRNA design tools that predict and score potential off-target sites. Additionally, using high-fidelity Cas9 variants, optimizing the concentration of CRISPR components, and using a ribonucleoprotein (RNP)-based delivery method can reduce off-target activity.[3][4][5][6][7][8]
Q4: How can I validate the knockout of the TYK2 gene?
Validating the knockout of TYK2 should be performed at both the genomic and protein levels.[9][10]
-
Genomic Level: Sanger sequencing of the targeted region can confirm the presence of insertions or deletions (indels). For a more quantitative analysis, Next-Generation Sequencing (NGS) can be employed.
-
Protein Level: Western blotting is the most common method to confirm the absence of the TYK2 protein.[11][12] Functional assays that measure the downstream effects of TYK2 signaling, such as the phosphorylation of STAT proteins in response to cytokine stimulation (e.g., IFN-α), can also validate the loss of TYK2 function.[11][13]
Q5: What are the expected phenotypic outcomes of a successful TYK2 knockout?
TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways, particularly for type I interferons (IFN-α/β), IL-12, and IL-23.[14][15][16][17] Therefore, a successful TYK2 knockout is expected to result in impaired cellular responses to these cytokines. This can manifest as reduced phosphorylation of downstream STAT proteins (e.g., STAT1, STAT3, STAT4) upon cytokine stimulation.[11][17] Depending on the cell type, this may lead to altered immune responses, changes in cell proliferation, or differentiation.[8][13]
Troubleshooting Guides
Problem 1: Low or No TYK2 Knockout Efficiency
| Possible Cause | Solution |
| Suboptimal sgRNA Design | - Design and test 3-5 different sgRNAs targeting different exons of the TYK2 gene.[1]- Use reputable online design tools that provide on-target and off-target scores.- Ensure the sgRNA targets a critical functional domain of the this compound. |
| Inefficient Delivery of CRISPR Components | - Optimize your transfection or electroporation protocol for the specific cell type you are using.- Consider using a lentiviral delivery system for hard-to-transfect cells.- Deliver Cas9 and sgRNA as a ribonucleoprotein (RNP) complex, which can improve efficiency and reduce off-target effects. |
| Cell Line-Specific Issues | - Some cell lines are inherently more difficult to edit. If possible, test your sgRNAs in an easily transfectable cell line first (e.g., HEK293T).- Ensure the cells are healthy and in the logarithmic growth phase at the time of transfection. |
| Inactive Cas9 Nuclease | - Use a validated, high-quality source of Cas9 nuclease.- If using a plasmid, ensure the promoter driving Cas9 expression is active in your cell type. |
Problem 2: High Frequency of Off-Target Mutations
| Possible Cause | Solution |
| Poor sgRNA Specificity | - Redesign sgRNAs using tools that provide comprehensive off-target predictions.[8]- Choose sgRNAs with the lowest number of predicted off-target sites with 1-3 mismatches. |
| High Concentration of CRISPR Components | - Titrate the amount of Cas9 and sgRNA delivered to the cells to find the lowest effective concentration. |
| Prolonged Expression of Cas9 and sgRNA | - Use the RNP delivery method for transient expression of the CRISPR machinery.[7]- If using plasmids, consider using a system with inducible Cas9 expression. |
| Standard Cas9 Nuclease | - Utilize high-fidelity Cas9 variants (e.g., SpCas9-HF1, eSpCas9) that have been engineered to have reduced off-target activity. |
Problem 3: Difficulty in Confirming TYK2 Knockout
| Possible Cause | Solution |
| Inefficient Genomic DNA Extraction or PCR | - Use a high-quality DNA extraction kit and optimize PCR conditions (e.g., annealing temperature, extension time) for the TYK2 locus. |
| Low Antibody Quality for Western Blot | - Use a validation-specific antibody for TYK2 that has been shown to work well for Western blotting.- Include positive and negative controls in your Western blot experiment. |
| Lack of a Functional Phenotype | - Ensure you are using the correct cytokine stimulation (e.g., IFN-α, IL-12, or IL-23) and time point to observe a clear difference in STAT phosphorylation between wild-type and knockout cells.[16][17]- The specific functional consequence of TYK2 knockout can be cell-type dependent. |
Data Presentation
Table 1: Comparison of gRNA Design Tool Features for TYK2
| Feature | Tool 1 (e.g., CRISPOR) | Tool 2 (e.g., CHOPCHOP) | Tool 3 (e.g., GenScript gRNA Design Tool) |
| On-Target Scoring Algorithm | Rule Set 2, Moreno-Mateos | Doench '16 (Rule Set 2), Azimuth | Proprietary algorithm |
| Off-Target Prediction | Searches for potential off-targets with mismatches | Searches for potential off-targets with mismatches and bulges | Provides a list of potential off-target sites with mismatch numbers |
| Specificity Score | MIT Specificity Score | CFD Score | Off-target score |
| Genomes Available | Wide range, including human and mouse | Wide range, including human and mouse | Multiple species available |
| Batch Processing | Yes | Yes | Yes |
| User Interface | Web-based, intuitive | Web-based, graphical output | Web-based, integrated with ordering |
Table 2: Representative Off-Target Mutation Frequencies for a Hypothetical TYK2 gRNA
| Off-Target Site | Chromosome | Mismatches to Target | Indel Frequency (%) |
| On-Target (TYK2) | 19 | 0 | 85.2 |
| Off-Target 1 | 1 | 2 | 1.5 |
| Off-Target 2 | 5 | 3 | 0.8 |
| Off-Target 3 | 11 | 3 | 0.5 |
| Off-Target 4 | X | 4 | <0.1 |
| Note: This table presents hypothetical data for illustrative purposes. Actual off-target frequencies are highly dependent on the specific gRNA sequence, delivery method, and cell type used.[3][4][6] |
Experimental Protocols
Detailed Protocol for TYK2 CRISPR Knockout Validation
This protocol outlines the steps to validate the successful knockout of the TYK2 gene at both the genomic and protein levels.
1. Genomic DNA Extraction and PCR Amplification
-
Harvest cells from both the wild-type (control) and the putative TYK2 knockout clones.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Design PCR primers that flank the sgRNA target site in the TYK2 gene. The expected amplicon size should be between 400-800 bp.
-
Perform PCR using a high-fidelity DNA polymerase.
-
Run the PCR products on an agarose gel to confirm the amplification of a single band of the expected size.
2. Sanger Sequencing Analysis
-
Purify the PCR products from the previous step.
-
Send the purified PCR products and the corresponding forward or reverse primer for Sanger sequencing.[9][18][19]
-
Analyze the sequencing chromatograms. A successful knockout will show a mixed sequence (double peaks) starting from the sgRNA cut site, indicating the presence of indels.
-
For clonal populations, you may observe a clean sequence with a frameshift mutation.
-
Use online tools like TIDE (Tracking of Indels by DEcomposition) for quantitative assessment of indel frequencies from Sanger sequencing data.
3. Western Blot Analysis
-
Lyse wild-type and putative TYK2 knockout cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TYK2 overnight at 4°C.[11][12]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
A successful knockout will show a complete absence of the this compound band in the knockout samples compared to the wild-type control. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
4. Functional Assay: Analysis of STAT Phosphorylation
-
Seed wild-type and TYK2 knockout cells and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Stimulate the cells with an appropriate cytokine, such as IFN-α (1000 U/mL) for 15-30 minutes.[13]
-
Immediately lyse the cells and perform a Western blot as described above.
-
Probe the membrane with primary antibodies against phosphorylated STAT1 (p-STAT1) and total STAT1.
-
In wild-type cells, IFN-α stimulation should induce a strong p-STAT1 signal. In TYK2 knockout cells, this induction should be significantly reduced or absent.
Mandatory Visualization
Caption: Simplified TYK2 signaling pathway in response to Type I Interferon.
Caption: General experimental workflow for TYK2 CRISPR knockout.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. CRISPR–Cas9 gRNA efficiency prediction: an overview of predictive tools and the role of deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 4. revvity.com [revvity.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. bioskryb.com [bioskryb.com]
- 7. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sanger Sequencing Steps & Method [sigmaaldrich.com]
- 10. plottie.art [plottie.art]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 15. researchgate.net [researchgate.net]
- 16. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 17. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. unsw.edu.au [unsw.edu.au]
- 19. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhancing TYK2 Inhibitor Selectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the development of selective TYK2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing TYK2 inhibitors with high selectivity over other Janus kinases (JAKs)?
A1: The principal challenge lies in the high degree of structural homology within the ATP-binding site of the catalytically active kinase domain (JH1) across all JAK family members (JAK1, JAK2, JAK3, and TYK2).[1][2] Traditional kinase inhibitors that are ATP-competitive often struggle to differentiate between these highly conserved sites, leading to off-target inhibition of other JAKs.[1] This lack of selectivity can result in undesirable side effects, as JAK1, JAK2, and JAK3 are involved in a wide range of crucial biological processes.[3]
Q2: What is the most successful strategy to achieve high TYK2 selectivity?
A2: The most effective and widely adopted strategy is to target the pseudokinase (JH2) domain of TYK2, which functions as a regulatory domain.[1][4][5] Unlike the highly conserved JH1 domain, the JH2 domains exhibit significant structural differences among the JAK family members.[5] By designing inhibitors that bind to the JH2 domain, it is possible to achieve allosteric inhibition of the JH1 domain's kinase activity.[6] This allosteric mechanism is the foundation for the high selectivity of the approved TYK2 inhibitor, deucravacitinib (BMS-986165).[4][7]
Q3: How does targeting the TYK2 JH2 domain lead to inhibition of the JH1 kinase domain?
A3: Small molecule inhibitors that bind to the JH2 domain stabilize an autoinhibitory conformation of TYK2.[5][8] This binding event locks the JH2 domain into an inhibitory interaction with the JH1 domain, preventing the conformational changes required for kinase activation and subsequent downstream signaling.[6][8] This allosteric mechanism effectively shuts down the catalytic activity of the JH1 domain without the inhibitor directly binding to the active site.[3]
Q4: My ATP-competitive TYK2 inhibitor shows poor selectivity in cellular assays. What are the likely reasons?
A4: If your ATP-competitive inhibitor targeting the JH1 domain lacks selectivity, the most probable cause is the high conservation of the ATP-binding pocket among JAK family members.[1] To troubleshoot this, consider the following:
-
Structural Analysis: Compare the crystal structures of the JH1 domains of all four JAKs to identify any subtle differences that could be exploited for selective targeting.
-
Computational Modeling: Employ computational tools like Free Energy Perturbation (FEP+) to predict and optimize compound binding and selectivity.[9][10]
-
Alternative Scaffolds: Explore novel chemical scaffolds that may interact with less conserved regions within or near the ATP-binding site.
However, the prevailing evidence strongly suggests that achieving high selectivity through JH1 targeting is a formidable challenge.[4] A strategic pivot to targeting the JH2 domain is highly recommended.[9]
Q5: I am developing a JH2-targeted allosteric inhibitor, but I'm still observing some off-target effects on JAK1 in my cellular assays. What could be the issue?
A5: While targeting the JH2 domain significantly enhances selectivity, some residual cross-reactivity can still occur. For instance, the approved TYK2 inhibitor deucravacitinib has been noted to retain some ability to bind to the JAK1-JH2 domain.[11] Here are some troubleshooting steps:
-
Refine Structure-Activity Relationships (SAR): Systematically modify your compound to enhance interactions with unique residues or pockets within the TYK2 JH2 domain while minimizing interactions with the corresponding features in the JAK1 JH2 domain.
-
Leverage Structure-Based Design: Utilize co-crystal structures of your inhibitor with both TYK2 JH2 and JAK1 JH2 (if obtainable) to visualize the binding modes and guide medicinal chemistry efforts to improve selectivity.[4]
-
Consider Kinetics: Evaluate the binding kinetics (on-rate and off-rate) of your inhibitor with the JH2 domains of different JAKs. A faster off-rate from off-targets could translate to better selectivity in a physiological setting.
-
Alternative Strategies: Explore the development of TYK2-targeted degraders (PROTACs) that utilize a TYK2-JH2 binding moiety. This approach may offer an alternative way to achieve a more profound and selective reduction of TYK2 activity.[11]
Troubleshooting Guides
Problem 1: Significant discrepancy between biochemical and cellular assay results for my TYK2 inhibitor's selectivity.
-
Possible Cause: Differences in assay conditions, such as ATP concentration in biochemical assays versus cellular assays, can impact the apparent potency of ATP-competitive inhibitors.[12] For allosteric inhibitors, the cellular environment, including protein-protein interactions, may influence inhibitor binding and efficacy differently than in a purified enzyme system.
-
Troubleshooting Steps:
-
Standardize ATP Concentration: In biochemical assays, use an ATP concentration that is close to physiological levels (typically in the low millimolar range) to better reflect the cellular environment.
-
Use Whole Blood Assays: Conduct cellular assays using whole blood to assess inhibitor activity in a more physiologically relevant context, as this measures signaling through JAK dimers.[7]
-
Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor is binding to TYK2 within the cell.[13]
-
Problem 2: My novel TYK2 inhibitor is potent but shows a narrow therapeutic window due to off-target effects.
-
Possible Cause: The inhibitor may be interacting with other kinases beyond the JAK family.
-
Troubleshooting Steps:
-
Broad Kinome Screening: Profile your inhibitor against a large panel of kinases (e.g., KinaseProfiler™ assay) to identify any unforeseen off-target interactions.[14]
-
Structure-Based Optimization: If off-targets are identified, use structural information to guide modifications to your inhibitor that reduce binding to the off-target kinases while maintaining potency for TYK2.
-
Focus on JH2 Allosteric Inhibition: If not already doing so, shift your focus to developing a highly selective allosteric inhibitor targeting the TYK2 JH2 domain, as this strategy has demonstrated a superior safety and selectivity profile.[4][8]
-
Data Presentation
Table 1: Selectivity Profile of Deucravacitinib and Other JAK Inhibitors in Whole Blood Assays
| Inhibitor | Target(s) | TYK2 IC50 (nM) | JAK1/3 IC50 (nM) | JAK2/2 IC50 (nM) |
| Deucravacitinib | Selective TYK2 | Data not specified for direct comparison in this format | > Cmax (8- to 17-fold lower) | > Cmax (>48- to >102-fold lower) |
| Tofacitinib | Pan-JAK | > Cmax (17- to 33-fold lower) | Varying degrees of inhibition | Varying degrees of inhibition |
| Upadacitinib | JAK1-selective | > Cmax (17- to 33-fold lower) | Varying degrees of inhibition | Varying degrees of inhibition |
| Baricitinib | JAK1/JAK2-selective | > Cmax (17- to 33-fold lower) | Varying degrees of inhibition | Varying degrees of inhibition |
Source: Adapted from data presented in clinical studies comparing deucravacitinib to other JAK inhibitors.[7] Cmax refers to the maximum plasma concentration at therapeutic doses.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay for JAK Selectivity
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified TYK2, JAK1, JAK2, and JAK3 enzymes.
-
Materials:
-
Recombinant human TYK2, JAK1, JAK2, and JAK3 kinase domains.
-
Peptide substrate (e.g., a generic tyrosine kinase substrate).
-
ATP.
-
Test compound stock solution in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of the 384-well plate.
-
Add the respective JAK enzyme to each well.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Assay for Inhibition of Cytokine-Induced STAT Phosphorylation
-
Objective: To assess the functional selectivity of a TYK2 inhibitor by measuring the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92 cells).
-
Cytokines to stimulate specific JAK pathways (e.g., IL-23 for TYK2/JAK2, IL-6 for JAK1/JAK2, GM-CSF for JAK2/JAK2, IL-2 for JAK1/JAK3).
-
Test compound stock solution in DMSO.
-
Cell culture medium.
-
Fixation and permeabilization buffers.
-
Phospho-specific flow cytometry antibodies (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
-
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Fix the cells to preserve the phosphorylation state.
-
Permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with a fluorescently labeled phospho-specific STAT antibody.
-
Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation.
-
Calculate the percent inhibition of STAT phosphorylation for each compound concentration.
-
Determine the IC50 values to assess the cellular potency and selectivity of the inhibitor.
-
Visualizations
Caption: TYK2 signaling pathway and points of selective and non-selective inhibition.
Caption: Workflow for assessing the selectivity of novel TYK2 inhibitors.
References
- 1. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. schrodinger.com [schrodinger.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming challenges in recombinant tyk2 protein expression and stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with recombinant Tyrosine Kinase 2 (TYK2) protein.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding TYK2 protein expression and handling.
Q1: What is TYK2 and why is its recombinant expression important?
A1: Tyrosine Kinase 2 (TYK2) is an intracellular enzyme belonging to the Janus kinase (JAK) family.[1][2] It plays a crucial role in mediating immune and inflammatory signaling pathways by transducing signals for cytokines like interferons (IFN-α/β), IL-12, and IL-23.[3][4][5][6] Recombinant expression of TYK2 is vital for structural biology, drug discovery, and biochemical assays to develop selective therapeutic inhibitors for various immune-mediated diseases.[3][7]
Q2: Which expression system is best for producing recombinant TYK2?
A2: The optimal expression system depends on the specific requirements of your experiment, such as the need for post-translational modifications (PTMs) and the desired yield.[8][9]
-
E. coli is a cost-effective choice for producing large quantities of protein, particularly for structural studies or screening assays where PTMs are not critical.[10][11][12] However, challenges include the formation of insoluble inclusion bodies and the lack of eukaryotic PTMs.[9][11][13]
-
Baculovirus-infected insect cells (e.g., Sf9, Sf21) are a robust system for expressing TYK2 with more complex PTMs similar to those in mammalian cells, often resulting in soluble, active protein.[9][11] This system is frequently used to produce active TYK2 kinase domains.[14][15][16]
-
Mammalian cells (e.g., HEK293) provide the most authentic PTMs, which can be critical for functional and protein-protein interaction studies.[8][9] However, this system typically has lower yields and higher costs compared to bacterial or insect cell systems.[8]
Q3: What are the main challenges encountered when expressing recombinant TYK2?
A3: Common challenges include:
-
Low expression yield: This can be due to codon bias, plasmid instability, or host cell toxicity.[12][13]
-
Inclusion body formation: High-level expression in E. coli often leads to misfolded, insoluble protein aggregates called inclusion bodies.[11][13]
-
Protein instability and aggregation: Purified TYK2 can be prone to aggregation and degradation, leading to a loss of activity.
-
Low kinase activity: The expressed protein may be inactive due to improper folding, lack of necessary PTMs, or the presence of inhibitors.
Q4: How should I store purified recombinant this compound to maintain its stability?
A4: For long-term storage, it is recommended to store TYK2 at –70°C or –80°C in a storage buffer containing cryoprotectants like glycerol (typically 10-25%).[14][15] It is also advisable to aliquot the protein into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to protein degradation and loss of activity.[14][16]
Section 2: Troubleshooting Guides
This section provides a question-and-answer guide to troubleshoot specific problems during TYK2 expression and purification.
Issue 1: Low or No Expression of this compound
Q: I am not seeing any expression of my TYK2 construct. What could be the problem?
A: Low or no expression can stem from several factors. Consider the following troubleshooting steps:
-
Verify Your Construct:
-
Action: Sequence your expression vector to confirm that the TYK2 gene is in the correct reading frame and that there are no mutations in the promoter, ribosome binding site, or start/stop codons.
-
-
Optimize Codon Usage:
-
Action: If expressing human TYK2 in E. coli, the presence of rare codons can hinder translation.[13] Synthesize the gene with codons optimized for your expression host.
-
-
Check Promoter and Inducer:
-
Assess Host Cell Viability:
-
Action: High-level expression of some kinases can be toxic to host cells. Monitor cell growth post-induction. If you observe a significant drop in cell density, consider using a lower inducer concentration, a lower induction temperature, or a weaker promoter.[12]
-
Issue 2: TYK2 is Expressed as Insoluble Inclusion Bodies (E. coli)
Q: My this compound is highly expressed in E. coli, but it's all in the insoluble fraction. How can I obtain soluble protein?
A: Inclusion body formation is a common issue with kinase expression in bacteria.[13] You have two main strategies: optimize expression for soluble protein or refold the protein from inclusion bodies.
Strategy A: Optimize for Soluble Expression
-
Lower Induction Temperature:
-
Action: Reduce the induction temperature to 15-25°C.[12] This slows down protein synthesis, which can promote proper folding.
-
-
Reduce Inducer Concentration:
-
Action: Lower the concentration of the inducer (e.g., IPTG) to decrease the rate of protein expression.[13]
-
-
Use a Solubility-Enhancing Fusion Tag:
-
Action: Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of TYK2.[13] These tags can improve the solubility of the fusion protein.
-
-
Co-express with Chaperones:
-
Action: Co-transform your E. coli host with plasmids that express molecular chaperones (e.g., GroEL/GroES). These can assist in the proper folding of your protein.
-
Strategy B: Solubilization and Refolding from Inclusion Bodies
If optimizing for soluble expression fails, you can purify the inclusion bodies and refold the protein.
-
Step 1: Isolate and Wash Inclusion Bodies:
-
Action: After cell lysis, pellet the inclusion bodies by centrifugation. Wash the pellet with buffers containing low concentrations of detergents (e.g., 1% Triton X-100) or chaotropic agents (e.g., 0.5-1 M urea) to remove contaminating proteins.[17]
-
-
Step 2: Solubilize the Inclusion Bodies:
-
Action: Resuspend the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., 20 mM DTT or β-mercaptoethanol) to fully denature and reduce the protein.[17]
-
-
Step 3: Refold the Protein:
-
Action: Remove the denaturant to allow the protein to refold. This is a critical step and often requires optimization. Common methods include:
-
Stepwise Dialysis: Dialyze the solubilized protein against buffers with progressively lower concentrations of the denaturant.[18]
-
Rapid Dilution: Quickly dilute the denatured protein solution into a large volume of refolding buffer.
-
-
Issue 3: Protein Aggregation and Precipitation During or After Purification
Q: My purified this compound is aggregating and precipitating. How can I improve its stability?
A: Protein stability is highly dependent on the buffer conditions.
-
Optimize Buffer Composition:
-
Action: Screen different buffer conditions to find the optimal formulation for your TYK2 construct. Key parameters to vary include:
-
pH: Test a range of pH values (typically 6.5-8.5).
-
Salt Concentration: Vary the NaCl concentration (e.g., 150-500 mM).
-
Additives: Include additives that can enhance stability, such as:
-
Glycerol (5-20%): Acts as a cryoprotectant and stabilizer.
-
Reducing Agents (e.g., 1-5 mM DTT or TCEP): To prevent oxidation and disulfide-mediated aggregation.
-
Non-detergent sulfobetaines (NDSBs): Can help to solubilize proteins.
-
L-Arginine: Can suppress aggregation.
-
-
-
-
Increase Protein Purity:
-
Action: Contaminating proteins can sometimes promote aggregation. Add an additional purification step, such as size-exclusion chromatography (gel filtration), to ensure your protein is highly pure.
-
-
Handle with Care:
-
Action: Avoid vigorous vortexing or shaking. When concentrating the protein, do so gently and consider using a concentrator with a larger surface area to minimize aggregation.
-
Issue 4: Purified TYK2 Has Low or No Kinase Activity
Q: I have successfully purified soluble TYK2, but it shows very low activity in my kinase assay. What should I do?
A: Low kinase activity can be due to misfolding, lack of activation, or assay conditions.
-
Ensure Proper Folding and Activation:
-
Action: If using a eukaryotic expression system (insect or mammalian cells), the protein is more likely to be correctly folded and have the necessary PTMs for activity. For full-length TYK2, autophosphorylation may be required for activation, which can be initiated by pre-incubating the enzyme with ATP before adding the substrate.[19][20]
-
-
Verify Assay Buffer Components:
-
Action: Ensure your kinase assay buffer contains the necessary components for activity. A typical buffer includes:
-
A buffering agent (e.g., HEPES or Tris-HCl).
-
Divalent cations, which are essential for kinase activity (e.g., 10 mM MgCl₂ and sometimes MnCl₂).[2]
-
A reducing agent (e.g., DTT).
-
ATP at an appropriate concentration (often near the Km).
-
-
-
Check Substrate Quality:
-
Action: Ensure your peptide or protein substrate is of high quality and is soluble in the assay buffer.
-
-
Include a Positive Control:
-
Action: Use a commercially available, active this compound as a positive control to validate your assay setup and reagents.
-
Section 3: Data and Protocols
Comparison of TYK2 Expression Systems
| Feature | E. coli System | Baculovirus/Insect Cell System | Mammalian Cell System |
| Cost | Low[11][12] | Medium | High[8] |
| Yield | High (can be >10 mg/L) | High (can be 1-500 mg/L)[9] | Low to Medium |
| Speed | Fast (days)[12] | Medium (weeks)[11] | Slow (weeks to months for stable lines)[9] |
| Post-Translational Modifications (PTMs) | Minimal to none[11][13] | Similar to mammalian[9][11] | Authentic mammalian PTMs[8][9] |
| Common Use for TYK2 | Expression of kinase domains, structural studies | Production of active, soluble kinase[14][15] | Functional studies, protein interaction analysis |
| Primary Challenge | Inclusion body formation, lack of activity[11][13] | Higher cost and longer timeline than E. coli[11] | Lower yield, high cost, complex culture conditions[8] |
Key Experimental Protocols
Protocol 1: Small-Scale Expression Trial in E. coli
-
Transformation: Transform your TYK2 expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Plate on selective LB agar plates and incubate overnight at 37°C.
-
Inoculation: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Growth: Inoculate 50 mL of LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C or 37°C). Add IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to incubate with shaking for 4-16 hours.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Analysis: Resuspend the cell pellet in lysis buffer. Lyse the cells by sonication. Separate the soluble and insoluble fractions by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C). Analyze all fractions (total cell lysate, soluble fraction, insoluble fraction) by SDS-PAGE to determine the expression level and solubility of TYK2.
Protocol 2: Purification of His-tagged TYK2 via IMAC
This protocol is for a His-tagged protein under native conditions.
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 10% glycerol, 10 mM imidazole, 1 mM TCEP, and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Binding: Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column.
-
Washing: Wash the column with 10-20 column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analysis: Analyze the eluted fractions by SDS-PAGE for purity. Pool the purest fractions.
-
Buffer Exchange: If necessary, remove the imidazole and exchange the protein into a final storage buffer using dialysis or a desalting column.
Section 4: Visualizations
TYK2 Signaling Pathway
The following diagram illustrates the central role of TYK2 in mediating cytokine signaling. Cytokines such as Type I IFNs, IL-12, and IL-23 bind to their respective receptors, leading to the activation of TYK2 and other JAK family members.[3][4][5] This initiates a phosphorylation cascade, culminating in the activation of STAT transcription factors, which then translocate to the nucleus to regulate gene expression.[3]
References
- 1. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 2. TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bms.com [bms.com]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 7. researchgate.net [researchgate.net]
- 8. sinobiological.com [sinobiological.com]
- 9. Protein Expression Systems, Which One Should I Choose? | Blog | Biosynth [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. E. coli vs Baculovirus: Choosing the Right Protein Expression System [synapse.patsnap.com]
- 12. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 13. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 14. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 17. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 18. Preparative Protein Production from Inclusion Bodies and Crystallization: A Seven-Week Biochemistry Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differential kinetics and inhibition of purified recombinant tyrosine kinase 2 (TYK-2) and its catalytic domain JH-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Navigating TYK2 Chemical Probe Specificity: A Technical Resource
This technical support center is designed for researchers, scientists, and drug development professionals utilizing chemical probes for Tyrosine Kinase 2 (TYK2). It provides essential guidance on minimizing off-target effects to ensure data integrity and accelerate therapeutic development.
Frequently Asked Questions (FAQs)
Q1: We're observing unexpected phenotypes in our cell-based assays with a TYK2 inhibitor. How can we confirm if these are off-target effects?
A1: Unexpected cellular phenotypes are a common challenge. A systematic approach is crucial to distinguish between on-target TYK2 inhibition and off-target activities.
-
Orthogonal Probes: Employ a structurally distinct TYK2 inhibitor. If the phenotype persists with multiple, unrelated chemical scaffolds, it's more likely an on-target effect.
-
Rescue Experiments: If possible, introduce a mutated, inhibitor-resistant version of TYK2 into your system. Reversal of the phenotype upon expression of the resistant TYK2 strongly indicates an on-target effect.
-
Dose-Response Analysis: A clear dose-response relationship is essential. However, be aware that off-target effects can also be dose-dependent. Determine the lowest effective concentration that inhibits TYK2 signaling to minimize potential off-target engagement.
-
Kinase Profiling: The most direct method is to screen your compound against a broad panel of kinases (kinome scanning). This will identify other kinases that your probe inhibits, providing a map of its selectivity.[1]
Q2: What are the most common off-target concerns with TYK2 chemical probes?
A2: Given that TYK2 is a member of the Janus kinase (JAK) family, the most immediate off-target concerns are the other JAK isoforms: JAK1, JAK2, and JAK3.[2]
-
JAK Family Inhibition: Traditional ATP-competitive inhibitors targeting the kinase domain (JH1) often exhibit cross-reactivity with other JAKs due to the high degree of conservation in the ATP-binding pocket.[3][4][5] This can lead to broader immunosuppressive effects or side effects related to JAK2's role in hematopoiesis.[3][4]
-
Other Kinases: Depending on the chemical scaffold, probes can interact with unrelated serine/threonine or tyrosine kinases. Comprehensive kinome screening is necessary to identify these interactions.
Q3: How can we proactively minimize off-target effects in our experimental design?
A3: Minimizing off-target effects starts with careful probe selection and experimental design.
-
Choose a Highly Selective Probe: Whenever possible, opt for probes with a well-documented high degree of selectivity. Allosteric inhibitors that bind to the regulatory pseudokinase domain (JH2) of TYK2, such as deucravacitinib, generally offer greater selectivity over other JAK family members compared to ATP-competitive inhibitors.[4][5][6][7][8]
-
Use the Lowest Effective Concentration: Determine the IC50 or EC50 for TYK2 inhibition in your specific assay and use concentrations at or near this value. Avoid using excessively high concentrations, which are more likely to engage off-targets.
-
Validate in a Cellular Context: Confirm that the probe engages TYK2 in your cellular model using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET Target Engagement Assay.
Q4: We've identified a potential off-target from a kinome scan. What's the next step for validation?
A4: Validating a putative off-target in a cellular context is a critical follow-up to biochemical screening.
-
Cellular Target Engagement: Use CETSA or NanoBRET to confirm that your probe binds to the suspected off-target protein within intact cells.[1]
-
Downstream Signaling Analysis: Investigate the signaling pathway downstream of the identified off-target. If your inhibitor modulates the phosphorylation of known substrates of this kinase in a dose-dependent manner, it provides strong evidence of a functional off-target interaction.
Troubleshooting Guides
Problem 1: Inconsistent results in phospho-STAT assays.
-
Possible Cause: Variability in cell culture conditions, reagent quality, or assay timing.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and growth conditions.
-
Validate Reagents: Use high-quality, validated antibodies and cytokines. Aliquot and store reagents appropriately to prevent degradation.
-
Optimize Assay Protocol: Carefully optimize cytokine stimulation times, inhibitor pre-incubation periods, and antibody concentrations.
-
Include Proper Controls: Always run unstimulated and vehicle-treated (e.g., DMSO) controls in every experiment.[1]
-
Problem 2: The inhibitor shows broader effects than expected on cytokine production.
-
Possible Cause: The inhibitor may lack selectivity and be targeting other JAKs or signaling pathways.
-
Troubleshooting Steps:
-
Review Selectivity Data: Carefully examine the published IC50 or Ki values for your inhibitor against other JAKs and a broader kinase panel.
-
Perform a Cellular Selectivity Assay: Use phospho-flow cytometry with different cytokines to assess the inhibitor's effect on various JAK-dependent pathways (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3).
-
Consider a More Selective Inhibitor: If cross-reactivity is confirmed, switch to a more selective probe, such as an allosteric JH2 inhibitor.[1]
-
Quantitative Data on TYK2 Chemical Probes
The selectivity of a chemical probe is paramount. The following table summarizes the inhibitory potency (IC50 in nM) of several TYK2 inhibitors against the JAK family members. Lower values indicate higher potency.
| Inhibitor | Target Domain | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity Fold (vs. JAK1/2/3) |
| Deucravacitinib | JH2 (Allosteric) | 0.2 | >10,000 | >10,000 | >10,000 | >50,000-fold |
| SAR-20347 | JH1 (ATP-competitive) | 0.6 | 6 | 23 | 41 | ~10-fold vs JAK1, ~38-fold vs JAK2, ~68-fold vs JAK3 |
| Ropsacitinib | JH1 (ATP-competitive) | 17 | 383 | 74 | >10,000 | ~4.4-fold vs JAK2, ~22.5-fold vs JAK1 |
Data compiled from publicly available sources.[5][6][7][9][10]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the binding of a TYK2 chemical probe to its target in a cellular environment.
Methodology:
-
Cell Treatment: Treat cultured cells with the TYK2 probe at the desired concentration or with a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with a protease inhibitor cocktail.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble fraction). Quantify the protein concentration and analyze by Western blotting using an anti-TYK2 antibody.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble TYK2 relative to the unheated control against the temperature to generate "melting curves." A shift in the curve to a higher temperature in the presence of the probe indicates target stabilization and therefore, engagement.[11][12][13][14]
Protocol 2: Phospho-Flow Cytometry for Cellular Selectivity
Objective: To assess the functional selectivity of a TYK2 inhibitor across different JAK-STAT pathways.
Methodology:
-
Cell Preparation: Use a relevant cell type, such as human peripheral blood mononuclear cells (PBMCs).
-
Inhibitor Pre-incubation: Aliquot cells and pre-incubate with a dose range of the TYK2 inhibitor or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Add the appropriate cytokine to stimulate specific pathways and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
TYK2-dependent: IL-12 or IFN-α (activates pSTAT4 or pSTAT1)
-
JAK1/JAK2-dependent: IL-6 (activates pSTAT3)
-
JAK1/JAK3-dependent: IL-2 (activates pSTAT5)
-
-
Fixation and Permeabilization: Immediately fix the cells with a fixation buffer, followed by permeabilization to allow antibody entry.
-
Staining: Stain the cells with fluorescently-labeled antibodies specific for the phosphorylated STAT proteins (e.g., anti-pSTAT4, anti-pSTAT3, anti-pSTAT5).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal. Calculate IC50 values for the inhibitor on each pathway to determine its cellular selectivity profile.[1]
Protocol 3: NanoBRET™ Target Engagement Assay
Objective: To quantify compound binding to TYK2 in living cells.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a plasmid encoding for TYK2 fused to NanoLuc® luciferase.
-
Cell Seeding: Seed the transfected cells into white, 96- or 384-well assay plates.
-
Compound and Tracer Addition: Add the test compound (TYK2 probe) at various concentrations to the cells, followed by the addition of a cell-permeable fluorescent tracer that also binds to TYK2.
-
Equilibration: Incubate the plate for approximately 2 hours at 37°C to allow the binding to reach equilibrium.
-
Substrate Addition and Reading: Add the NanoBRET™ substrate. Read the plate on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing concentrations of the test compound indicates displacement of the tracer and allows for the determination of the compound's intracellular affinity (IC50).[15][16][17]
Visualizing Key Concepts
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 5. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways [frontiersin.org]
- 9. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 16. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 17. eubopen.org [eubopen.org]
Technical Support Center: Addressing Variability and Reproducibility in TYK2 Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and reproducibility in TYK2 cellular assays.
I. General Assay Variability
This section addresses common sources of variability that can affect all types of TYK2 cellular assays.
FAQs
Q1: What are the primary sources of variability in TYK2 cellular assays?
A1: Variability in TYK2 cellular assays can arise from several factors, including inconsistent cell culture conditions, reagent variability, and technical errors during the assay setup.[1] Standardizing cell passage number, density, and growth conditions is crucial.[1] It is also important to use high-quality, validated antibodies and cytokines, and to aliquot and store them properly to prevent degradation.[1]
Q2: How can I minimize variability between experiments performed on different days?
A2: To minimize inter-assay variability, it is essential to maintain consistency in all experimental parameters. This includes using the same batches of reagents, cell passages, and instrument settings.[2] Preparing a master mix for your working solutions can help reduce pipetting errors.[3] Normalizing your data, for instance by using a secondary reporter in a luciferase assay, can also help account for variability between experiments.[3]
II. Phosphorylation Assays (pSTAT)
Phosphorylation assays are commonly used to measure the activation of STAT proteins downstream of TYK2. Flow cytometry is a powerful tool for this purpose, allowing for the analysis of pSTAT levels in specific cell populations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Weak or no pSTAT signal | - Ineffective cytokine stimulation- Suboptimal antibody concentration- Insufficient permeabilization | - Confirm the bioactivity of your cytokine and optimize its concentration and stimulation time.- Titrate your phospho-specific antibody to determine the optimal staining concentration.- Ensure complete permeabilization of the cells to allow antibody access to intracellular targets. Methanol-based permeabilization is often recommended for pSTAT analysis.[4] |
| High background signal | - Non-specific antibody binding- Inadequate washing | - Include an isotype control to assess non-specific binding.- Optimize the blocking step and ensure thorough washing between staining steps. |
| High variability between replicates | - Inconsistent cell numbers- Pipetting errors | - Ensure accurate cell counting and consistent cell seeding in each well.- Use calibrated pipettes and consider using a multichannel pipette for reagent addition.[3] |
Experimental Protocol: Flow Cytometry-Based STAT Phosphorylation Assay
This protocol outlines the key steps for measuring cytokine-induced STAT phosphorylation.
-
Cell Preparation and Stimulation:
-
Prepare and stimulate your cells of interest (e.g., PBMCs, cell lines) with the appropriate cytokine (e.g., IL-12, IL-23, IFN-α) to activate the TYK2 pathway.[5][6] An unstimulated control should always be included.
-
If testing inhibitors, pre-incubate the cells with the compound before adding the cytokine.[5]
-
-
Fixation:
-
Immediately after stimulation, fix the cells to preserve the phosphorylation state of the proteins. A common method is to use 1.5% formaldehyde.[4]
-
-
Permeabilization:
-
Permeabilize the cells to allow intracellular access for the antibodies. Ice-cold methanol is a frequently used permeabilizing agent for pSTAT analysis.[4]
-
-
Staining:
-
Stain the cells with fluorochrome-conjugated antibodies against cell surface markers to identify specific cell populations.
-
Perform intracellular staining with a fluorochrome-conjugated antibody specific for the phosphorylated form of the STAT protein of interest (e.g., pSTAT1, pSTAT3, pSTAT4).[6][7][8]
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the cell population of interest and analyze the median fluorescence intensity (MFI) of the pSTAT signal.
-
Diagram: TYK2-Mediated STAT Phosphorylation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. goldbio.com [goldbio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Reactome | TYK2-dependent STAT1 and STAT3 phosphorylation [reactome.org]
Technical Support Center: Interpreting Unexpected Results from TYK2 Kinase-Dead Mutants
Welcome to the technical support center for researchers working with TYK2 kinase-dead mutants. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does my TYK2 kinase-dead (KD) mutant still show residual downstream signaling (e.g., STAT phosphorylation) after cytokine stimulation?
A1: This is a commonly observed phenomenon and can be attributed to several factors:
-
Scaffolding Function: TYK2, even when catalytically inactive, plays a crucial role as a scaffold protein. It is required for the proper assembly and cell surface expression of certain cytokine receptor complexes, such as the type I interferon receptor (IFNAR1).[1][2] The presence of the kinase-dead protein can still facilitate the approximation of other signaling partners, like JAK1 or JAK2, allowing for a degree of signal transduction.
-
Partner Kinase Compensation: TYK2 often forms heterodimers with other JAK family members (e.g., JAK1 or JAK2) to mediate cytokine signaling.[3][4] In some cellular contexts, the partner kinase can partially compensate for the lack of TYK2 catalytic activity by trans-phosphorylating itself, the receptor, and downstream STAT proteins.[5]
-
Kinase-Independent Roles: TYK2 has biological functions that are independent of its catalytic activity.[1] These non-canonical signaling roles can contribute to the observed downstream effects.
Q2: I'm seeing a different, sometimes more severe, phenotype in my TYK2 knockout (KO) cells/animal model compared to my TYK2 kinase-dead (KD) mutant. Why is this the case?
A2: The discrepancy in phenotypes between a TYK2 KO and a KD mutant often arises from the non-catalytic functions of the TYK2 protein. A kinase-dead mutant is still expressed as a protein and can act as a scaffold, which is particularly important for the stability of some cytokine receptors.[2] In a knockout model, the complete absence of the this compound can lead to reduced surface expression of its associated receptors (e.g., IFNAR1), resulting in a more profound signaling defect than in the KD model where the receptor complex can still assemble.[2]
Q3: My TYK2 mutant, which has a mutation in the pseudokinase (JH2) domain, shows increased basal signaling. Isn't this domain supposed to be inactive?
A3: This is a classic example of the regulatory role of the pseudokinase domain. The JH2 domain, while catalytically inactive, functions as an autoinhibitory domain that suppresses the activity of the adjacent kinase (JH1) domain.[6][7][8] Mutations in the JH2 domain can disrupt this autoinhibitory interaction, leading to constitutive, ligand-independent activation of the JH1 kinase domain and increased basal signaling.[9][10]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| No STAT phosphorylation in response to IL-12/IL-23, but weak response to Type I IFN. | Differential requirement for TYK2 kinase activity depending on the cytokine receptor complex. | 1. Verify the expression of your kinase-dead TYK2 mutant. 2. Confirm the integrity of the respective signaling pathways using positive controls. 3. Compare with a TYK2 knockout control to assess the contribution of the scaffolding function. |
| Increased cell death in TYK2 KO cells compared to WT and KD cells. | Loss of TYK2's kinase-independent pro-survival signaling. | 1. Assess the expression of key anti-apoptotic proteins. 2. Investigate STAT-independent signaling pathways that may be affected by the complete absence of TYK2. |
| Variability in signaling output between different cell types expressing the same KD mutant. | Cell-type specific expression levels of signaling components (receptors, partner JAKs, STATs). | 1. Quantify the protein levels of key signaling molecules in the different cell types by Western blot or flow cytometry. 2. Normalize signaling readouts to the expression levels of the relevant components. |
Signaling Pathways and Experimental Workflows
TYK2-Mediated Cytokine Signaling
The following diagram illustrates the canonical signaling pathway for IL-23, which relies on a heterodimer of TYK2 and JAK2.
IL-23 signaling pathway mediated by TYK2 and JAK2.
Interpreting Kinase-Dead vs. Knockout Results
This diagram illustrates the logical framework for why a kinase-dead mutant and a knockout can produce different phenotypes.
Functional differences between WT, KD, and KO TYK2.
Experimental Protocols
Protocol 1: Analysis of STAT Phosphorylation by Western Blot
-
Cell Culture and Stimulation:
-
Plate wild-type, TYK2 KO, and TYK2 KD mutant cell lines at a density of 1x10^6 cells/well in a 6-well plate.
-
Starve cells in serum-free media for 4-6 hours.
-
Stimulate cells with the appropriate cytokine (e.g., 10 ng/mL IL-23 or 1000 U/mL IFN-α) for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-TYK2, anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Protocol 2: Flow Cytometry Analysis of IFNAR1 Surface Expression
-
Cell Preparation:
-
Harvest 0.5-1x10^6 cells (WT, TYK2 KO, and TYK2 KD) per sample.
-
Wash cells twice with ice-cold FACS buffer (PBS + 2% FBS).
-
-
Antibody Staining:
-
Resuspend cells in 100 µL of FACS buffer.
-
Add a fluorochrome-conjugated anti-IFNAR1 antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
(Optional) Add a viability dye to exclude dead cells from the analysis.
-
-
Data Acquisition and Analysis:
-
Wash cells twice with FACS buffer.
-
Resuspend cells in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of IFNAR1 in the live-cell population for each cell line.
-
Quantitative Data Summary
| Genotype | This compound Expression | TYK2 Kinase Activity | IFNAR1 Surface Expression (Relative MFI) | IFN-α induced pSTAT1 (Relative to WT) |
| Wild-Type (WT) | +++ | +++ | 100% | 100% |
| Kinase-Dead (KD) | +++ | - | ~90-100% | ~20-40% |
| Knockout (KO) | - | - | ~40-60% | <10% |
Note: The values presented are representative and may vary depending on the specific cell line and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Resolving TYK2 locus genotype-to-phenotype differences in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. Kinase Inactive Tyrosine Kinase (Tyk2) Supports Differentiation of Brown Fat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine Kinase 2-mediated Signal Transduction in T Lymphocytes Is Blocked by Pharmacological Stabilization of Its Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 8. [PDF] Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition | Semantic Scholar [semanticscholar.org]
- 9. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TYK2 Gene Cloning and Plasmid Vector Construction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the cloning of the human TYK2 gene.
Frequently Asked Questions (FAQs)
Q1: I am starting my TYK2 cloning project. What are the key considerations for primer design for PCR amplification?
A1: When designing primers for the amplification of the ~3.5 kb TYK2 open reading frame (ORF), consider the following:
-
Hybridization Sequence: The portion of the primer that anneals to the TYK2 template should be 18-21 base pairs long with a GC content between 40-60%.
-
Melting Temperature (Tm): The Tm of the hybridization sequence for both forward and reverse primers should be similar, ideally between 55-65°C. This promotes efficient and specific annealing.
-
Restriction Sites: Incorporate unique restriction enzyme sites at the 5' end of your primers that are compatible with your destination vector's multiple cloning site (MCS). Ensure these sites are not present within the TYK2 gene sequence itself.
-
Leader Sequence: Add a 3-6 base pair "leader" sequence (a clamp) at the 5' end of the restriction site to ensure efficient enzyme cleavage.[1]
-
Start and Stop Codons: Ensure your forward primer includes the start codon (ATG) and the reverse primer includes the reverse complement of the stop codon (e.g., TCA for TGA) if you intend to express the native protein. If you are creating a C-terminal fusion protein, the stop codon should be omitted.
Q2: I have performed my ligation reaction to insert the TYK2 gene into my vector, but I get no colonies after transformation. What could be the problem?
A2: A complete lack of colonies is a common issue with several potential causes. Here's a systematic troubleshooting approach:
-
Transformation Efficiency: Your competent cells may have low transformation efficiency. Always run a positive control transformation with a known, uncut supercoiled plasmid (like pUC19) to verify the competency of your cells. You should expect at least 1x10^6 transformants per µg of supercoiled DNA.[2]
-
Antibiotic Selection: Double-check that you are using the correct antibiotic on your plates corresponding to the resistance marker on your plasmid vector. Also, confirm that the antibiotic concentration is correct.[2]
-
Ligation Failure: The ligation reaction itself may have failed. This could be due to inactive T4 DNA ligase or degraded ATP in the ligase buffer. Consider using fresh ligase and buffer.
-
Incorrect DNA Ends: Ensure that the ends of your digested vector and TYK2 insert are compatible. If using a single restriction enzyme, dephosphorylation of the vector is crucial to prevent self-ligation.
-
Toxic Gene Product: While not commonly reported for TYK2 in the absence of an active eukaryotic promoter in E. coli, it's a possibility that leaky expression of the kinase could be toxic. If you suspect toxicity, try incubating your plates at a lower temperature (e.g., 30°C or room temperature) for a longer period.[2][3]
Q3: After transformation, I have many colonies, but screening (colony PCR or restriction digest) shows they are all empty vectors. What went wrong?
A3: This is a classic cloning problem, usually indicating a high background of self-ligated or undigested vector.
-
Incomplete Vector Digestion: Your vector may not have been fully digested. Increase the digestion time or the amount of restriction enzyme. Always run a small amount of your digested vector on an agarose gel to confirm complete linearization.
-
Vector Dephosphorylation: If you are using a single restriction enzyme or blunt-end cloning, it is critical to dephosphorylate the vector using an enzyme like Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP). This prevents the vector from re-ligating to itself.
-
Vector:Insert Molar Ratio: An incorrect ratio of vector to insert DNA can favor vector self-ligation. For a ~3.5 kb insert like TYK2, a 1:3 to 1:7 vector:insert molar ratio is a good starting point.[4][5][6] You can use an online calculator to determine the precise amounts of DNA to use.
-
Insert Quality: Your purified TYK2 PCR product may be of poor quality or at a very low concentration. Ensure your PCR product is clean and accurately quantified.
Q4: My colony PCR or restriction digests show an insert of the incorrect size. Why is this happening?
A4: An incorrect insert size can be due to several factors:
-
Non-Specific PCR Amplification: Your PCR conditions may not be optimal, leading to the amplification of non-target DNA fragments. Try increasing the annealing temperature or redesigning your primers for better specificity.
-
Plasmid Recombination: If you are using a low-copy vector or if the TYK2 gene contains repetitive sequences, recombination events in the host E. coli can lead to deletions or rearrangements. Using a recombination-deficient E. coli strain (e.g., Stbl2, NEB Stable) can mitigate this issue.[2][3]
-
Contamination: There might be contamination with another plasmid or PCR product in your workflow. Ensure you are using clean tubes, tips, and reagents.
Q5: What is a reasonable expected yield for my TYK2 plasmid miniprep?
A5: The plasmid yield can vary significantly based on several factors. However, for a plasmid containing the ~3.5 kb TYK2 insert, you can expect the following:
-
Vector Copy Number: High-copy plasmids (e.g., pUC or pBluescript backbones) will generally yield more DNA than low-copy plasmids (e.g., pET backbones).
-
Bacterial Strain: Use a standard cloning strain like DH5α or TOP10 for optimal plasmid replication.
-
Culture Conditions: A well-aerated overnight culture (12-16 hours) in LB broth with the appropriate antibiotic is standard. Over-saturating the culture can actually decrease yield.[7]
The following table provides a general guideline for expected yields from a standard miniprep kit.
| Plasmid Backbone Type | Culture Volume (mL) | Expected DNA Yield (µg) | Typical Concentration (ng/µL) |
| High-Copy Number | 1.5 - 5 | 5 - 25 | 100 - 500 |
| Low-Copy Number | 1.5 - 5 | 1 - 5 | 20 - 100 |
Note: These are estimates. Actual yields may vary based on the specific vector, insert, and laboratory conditions.[8][9]
Experimental Protocols & Methodologies
Protocol 1: PCR Amplification of the TYK2 Gene from cDNA
This protocol describes the amplification of the ~3.5 kb TYK2 ORF from a human cDNA library.
Materials:
-
Human cDNA library or plasmid containing TYK2 cDNA
-
High-fidelity DNA polymerase (e.g., Phusion, Q5)
-
10X Polymerase Buffer
-
10 mM dNTPs
-
Forward and Reverse primers for TYK2 (10 µM stocks)
-
Nuclease-free water
Procedure:
-
Set up the following 50 µL PCR reaction on ice:
Component Volume Final Concentration 5X High-Fidelity Buffer 10 µL 1X 10 mM dNTPs 1 µL 200 µM Forward Primer (10 µM) 2.5 µL 0.5 µM Reverse Primer (10 µM) 2.5 µL 0.5 µM Template cDNA 10-100 ng As needed High-Fidelity DNA Polymerase 0.5 µL 1 unit | Nuclease-free H₂O | Up to 50 µL | - |
-
Mix gently and centrifuge briefly.
-
Perform PCR using the following thermocycler conditions:
Step Temperature Time Cycles Initial Denaturation 98°C 30 sec 1 Denaturation 98°C 10 sec \multirow{3}{*}{30-35} Annealing 55-65°C* 30 sec Extension 72°C 2 min** Final Extension 72°C 5 min 1 | Hold | 4°C | ∞ | 1 |
* Annealing temperature should be optimized based on the Tm of your primers. ** Extension time is polymerase-dependent; a general rule is 30 seconds per kb for high-fidelity polymerases.
-
Analyze 5 µL of the PCR product on a 1% agarose gel to confirm a band of the expected size (~3.5 kb).
-
Purify the remaining PCR product using a commercial PCR cleanup kit.
Protocol 2: Restriction Enzyme Digestion of Vector and TYK2 Insert
This protocol is for a double digest of the plasmid vector and the purified TYK2 PCR product.
Materials:
-
Purified TYK2 PCR product (~1 µg)
-
Plasmid vector (~1 µg)
-
Restriction Enzymes (e.g., EcoRI-HF, NotI-HF)
-
10X compatible restriction buffer (e.g., NEBuffer)
-
Nuclease-free water
Procedure:
-
Set up two separate digestion reactions in 1.5 mL tubes: Vector Digest (50 µL reaction):
Component Volume Plasmid Vector (1 µg) X µL 10X CutSmart Buffer 5 µL EcoRI-HF (20,000 U/mL) 1 µL NotI-HF (20,000 U/mL) 1 µL | Nuclease-free H₂O | Up to 50 µL |
Insert Digest (50 µL reaction):
Component Volume Purified TYK2 PCR Product (1 µg) Y µL 10X CutSmart Buffer 5 µL EcoRI-HF (20,000 U/mL) 1 µL NotI-HF (20,000 U/mL) 1 µL | Nuclease-free H₂O | Up to 50 µL |
-
Run the entire digestion reaction on a 1% agarose gel.
-
Excise the bands corresponding to the linearized vector and the TYK2 insert.
-
Purify the DNA from the gel slices using a gel extraction kit.
Protocol 3: Ligation of TYK2 Insert into Plasmid Vector
This protocol describes the ligation of the digested TYK2 insert and vector.
Materials:
-
Gel-purified, digested vector
-
Gel-purified, digested TYK2 insert
-
T4 DNA Ligase
-
10X T4 DNA Ligase Buffer
-
Nuclease-free water
Procedure:
-
Calculate the amount of insert needed for a 1:3 and 1:5 vector:insert molar ratio. A common starting amount for the vector is 50-100 ng.
-
Formula: ng of insert = (ng of vector x size of insert in kb / size of vector in kb) x molar ratio
-
-
Set up the ligation reactions in PCR tubes on ice (10 µL total volume):
Component 1:3 Ratio 1:5 Ratio Negative Control Digested Vector (50 ng) X µL X µL X µL Digested Insert Y µL Z µL 0 µL 10X T4 Ligase Buffer 1 µL 1 µL 1 µL T4 DNA Ligase 1 µL 1 µL 1 µL | Nuclease-free H₂O | Up to 10 µL | Up to 10 µL | Up to 10 µL |
-
Mix gently by pipetting.
-
Incubate at room temperature (~22°C) for 1 hour or at 16°C overnight.
-
Proceed directly to transformation or store the ligation mixture at -20°C.
Protocol 4: Transformation and Colony Screening
Materials:
-
Ligation reaction mixture
-
High-efficiency chemically competent E. coli (e.g., DH5α)
-
SOC medium
-
LB agar plates with the appropriate antibiotic
Procedure:
-
Thaw competent cells on ice.
-
Add 2-5 µL of the ligation mixture to 50 µL of competent cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Immediately return the cells to ice for 2 minutes.
-
Add 250 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking (225 rpm).
-
Plate 100-200 µL of the cell culture onto pre-warmed LB agar plates with the correct antibiotic.
-
Incubate the plates overnight at 37°C.
Colony PCR Screening:
-
Prepare a PCR master mix using primers that flank the insertion site on the vector.
-
Pick individual colonies with a sterile pipette tip.
-
Dip the tip first into the PCR tube containing the master mix, and then into a labeled tube or plate well containing 3 mL of LB broth with antibiotic for overnight culture.
-
Run the PCR with an initial long denaturation step (e.g., 95°C for 5 minutes) to lyse the cells.[12]
-
Analyze the PCR products on an agarose gel. Colonies with the correct insert will show a band corresponding to the size of the TYK2 gene plus the flanking vector sequence.
Visualizations
TYK2 Signaling Pathway
Caption: The TYK2 signaling cascade initiated by cytokine binding.
Experimental Workflow for TYK2 Cloning
Caption: Step-by-step workflow for TYK2 gene cloning.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common cloning issues.
References
- 1. addgene.org [addgene.org]
- 2. Cloning Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. genscript.com [genscript.com]
- 4. Solved An insert of 3.5kb has a concentration of 100ngpl | Chegg.com [chegg.com]
- 5. Efficient assembly of long DNA fragments and multiple genes with improved nickase‐based cloning and Cre/ loxP recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Low DNA Yield From Plasmid Preps | VectorBuilder [en.vectorbuilder.com]
- 9. Enhancing yields of low and single copy number plasmid DNAs from E. coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. addgene.org [addgene.org]
- 11. genscript.com [genscript.com]
- 12. csun.edu [csun.edu]
Technical Support Center: Optimizing TYK2-Specific siRNA Transfection
Welcome to the technical support center for optimizing Tyrosine Kinase 2 (TYK2)-specific siRNA transfection. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve potent and specific knockdown of TYK2.
Frequently Asked Questions (FAQs)
Q1: What is the first step to maximizing my TYK2 siRNA transfection efficiency?
Q2: What type of controls are essential for a TYK2 siRNA experiment?
A2: Every siRNA experiment should include a set of essential controls to ensure the validity of your results.[4] These include:
-
Untreated Control: Cells that have not been exposed to siRNA or transfection reagents to provide a baseline for normal gene expression levels.[3][4]
Q3: How do I determine the optimal siRNA concentration for TYK2 knockdown?
Q4: My cells are difficult to transfect. What are my options?
Q5: How and when should I assess TYK2 knockdown?
A5: Knockdown should be assessed at both the mRNA and protein levels.
-
Protein Level: Western blotting is used to confirm the reduction of TYK2 protein. Due to protein stability and turnover rates, the effect on protein levels may take longer to observe, typically between 48 and 72 hours post-transfection.[3][16][17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low TYK2 Knockdown Efficiency | Suboptimal siRNA concentration. | Perform a dose-response experiment with siRNA concentrations ranging from 5 nM to 100 nM to find the optimal concentration for your specific cell line.[2][3] |
| Inefficient transfection reagent for the cell type. | Test different transfection reagents, as some are formulated for specific cell lines.[1] For difficult-to-transfect cells, consider electroporation.[12] | |
| Poor cell health or incorrect cell density. | Ensure cells are healthy, actively dividing, and plated at an optimal density (typically 60-80% confluency for adherent cells) at the time of transfection.[3][15][18] | |
| Presence of serum or antibiotics during complex formation. | Form the siRNA-lipid complexes in serum-free and antibiotic-free medium, as these can interfere with complex formation.[1][3][19] | |
| Incorrect timing for analysis. | Assess mRNA knockdown at 24-48 hours and protein knockdown at 48-72 hours post-transfection.[16] Protein turnover may require longer incubation times.[3] | |
| High Cell Toxicity or Death | Transfection reagent concentration is too high. | Optimize the transfection reagent-to-siRNA ratio. Reduce the amount of transfection reagent while keeping the siRNA concentration constant. |
| siRNA concentration is too high. | High concentrations of siRNA can induce off-target effects and toxicity.[1] Use the lowest effective concentration determined from your titration experiment. | |
| Cells are too sensitive to the transfection process. | Reduce the exposure time of cells to the transfection complexes. Replace the transfection medium with fresh growth medium after 4-6 hours.[8] | |
| Poor cell culture maintenance. | Use low-passage number cells and ensure they are free from contamination. Avoid using antibiotics in the media during and immediately after transfection.[1] | |
| Inconsistent Results Between Experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range, as transfection efficiency can decrease with higher passages.[1] |
| Inconsistent cell density at transfection. | Always count cells before plating to ensure a consistent density for each experiment.[20] | |
| Reagents not mixed properly or complexes not formed correctly. | Gently mix reagents and allow sufficient incubation time (typically 15-20 minutes) for the siRNA-lipid complexes to form before adding to cells.[18][19] |
Experimental Protocols
Protocol 1: Lipid-Mediated siRNA Transfection
This protocol is a general guideline for transfecting adherent cells in a 24-well plate format. Optimization is required for different cell types and plate formats.
Materials:
-
TYK2-specific siRNA (e.g., 10 µM stock)
-
Positive control siRNA (e.g., GAPDH, 10 µM stock)
-
Negative control siRNA (10 µM stock)
-
Lipid-based transfection reagent
-
Serum-free medium (e.g., Opti-MEM®)
-
Complete growth medium
-
24-well tissue culture plates
-
Healthy, sub-confluent cells
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate so that they reach 60-80% confluency at the time of transfection.[15]
-
Complex Preparation (per well):
-
Solution A: Dilute your siRNA (e.g., to a final concentration of 20 nM) in 50 µL of serum-free medium.
-
Solution B: Dilute the recommended amount of transfection reagent (as per manufacturer's instructions) in 50 µL of serum-free medium.
-
-
Complex Formation: Combine Solution A and Solution B. Mix gently by pipetting and incubate for 10-20 minutes at room temperature to allow complexes to form.[19]
-
Transfection: Add the 100 µL of siRNA-lipid complex dropwise to the cells in the well containing fresh complete growth medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
-
Analysis: Assess TYK2 mRNA levels by qRT-PCR at 24-48 hours and protein levels by Western blot at 48-72 hours.
Protocol 2: Electroporation of siRNA
This protocol provides a general framework for siRNA delivery via electroporation, particularly for difficult-to-transfect cells. Parameters must be optimized for each cell type and electroporation system.
Materials:
-
TYK2-specific siRNA
-
Electroporation system and compatible cuvettes
-
Electroporation buffer (low-salt)[11]
-
Cells in suspension
-
Recovery medium
Procedure:
-
Cell Preparation: Harvest and count the cells. Resuspend the required number of cells in cold electroporation buffer at the desired concentration.
-
siRNA Addition: Add the optimized amount of TYK2 siRNA to the cell suspension.
-
Electroporation: Transfer the cell-siRNA mixture to an electroporation cuvette. Apply the optimized electrical pulse (voltage, pulse length, number of pulses) using the electroporator.
-
Recovery: Immediately after the pulse, add pre-warmed recovery medium to the cuvette to help cells recover.[11] Transfer the entire cell suspension to a culture dish containing fresh growth medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: Evaluate knockdown efficiency as described in the lipid-mediated transfection protocol.
Visualizations
Caption: TYK2 signaling pathway and mechanism of siRNA-mediated silencing.
References
- 1. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 3. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. Positive and Negative control siRNA's for your experiments. >90% siRNA kockdown for positive controls [us.bioneer.com]
- 6. Performing appropriate RNAi control experiments [qiagen.com]
- 7. What are the most important controls for my siRNA experiment? [horizondiscovery.com]
- 8. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 10. Controls for RNAi Experiments | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. biocompare.com [biocompare.com]
- 12. Optimizing electroporation conditions in primary and other difficult-to-transfect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electroporation | Thermo Fisher Scientific - US [thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. SignalSilence® Tyk2 siRNA I | Cell Signaling Technology [cellsignal.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 20. Guidelines for transfection of siRNA [qiagen.com]
Validation & Comparative
Validating TYK2 as a Drug Target for Autoimmune Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of Tyrosine Kinase 2 (TYK2) as a therapeutic target has ushered in a new era of oral treatments for a range of autoimmune and inflammatory diseases. This guide provides an objective comparison of TYK2 inhibitors with other alternatives, supported by experimental data, to aid in research and development decisions. The selective inhibition of TYK2, a member of the Janus kinase (JAK) family, offers a promising approach to modulate key cytokine signaling pathways with a potentially improved safety profile compared to broader JAK inhibitors.[1][2][3][4][5]
The Central Role of TYK2 in Autoimmune Pathogenesis
TYK2 is an intracellular enzyme that plays a crucial role in the signaling pathways of several key cytokines implicated in autoimmunity, including Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[6][7][8][9][10] These cytokines are central to the differentiation and function of immune cells, such as T helper 1 (Th1) and Th17 cells, which drive the inflammatory processes in diseases like psoriasis, psoriatic arthritis (PsA), and systemic lupus erythematosus (SLE).[10][11]
Genetic studies have further solidified TYK2's role, with certain genetic variations in the TYK2 gene being associated with a reduced risk of developing multiple autoimmune diseases.[6][7] This provides a strong rationale for the therapeutic inhibition of TYK2.
Below is a diagram illustrating the pivotal position of TYK2 in mediating pro-inflammatory cytokine signaling.
Clinical Validation: Efficacy of TYK2 Inhibitors in Autoimmune Diseases
The clinical development of selective TYK2 inhibitors has provided robust validation of this target. Deucravacitinib (Sotyktu), a first-in-class oral, selective, allosteric TYK2 inhibitor, has gained FDA approval for moderate-to-severe plaque psoriasis and has shown promising results in other autoimmune conditions.[2][12][13] Other TYK2 inhibitors, such as Zasocitinib (TAK-279) and Brepocitinib, are also advancing through clinical trials.[14][15][16][17][18]
Plaque Psoriasis
Clinical trials have demonstrated the superiority of TYK2 inhibitors over placebo and other oral treatments like apremilast in achieving significant skin clearance.
Table 1: Efficacy of TYK2 Inhibitors in Moderate-to-Severe Plaque Psoriasis
| Drug (Dosage) | Trial | Primary Endpoint | Efficacy vs. Placebo | Efficacy vs. Active Comparator | Citation |
| Deucravacitinib (6 mg QD) | POETYK PSO-1 & PSO-2 | PASI 75 at Week 16 | Significantly higher | Superior to Apremilast | [12][19] |
| Zasocitinib (TAK-279) (15 mg & 30 mg QD) | Phase 2b | PASI 75 at Week 12 | 68% & 67% vs. 6% | N/A | [14][15][20][21] |
| NDI-034858 (15 mg & 30 mg QD) | Phase 2b | PASI 75 at Week 12 | 68% & 67% vs. 6% | N/A | [22] |
PASI 75/90/100: Psoriasis Area and Severity Index improvement of 75%/90%/100%
Psoriatic Arthritis (PsA)
TYK2 inhibitors have also shown significant efficacy in improving the signs and symptoms of active PsA.
Table 2: Efficacy of TYK2 Inhibitors in Psoriatic Arthritis
| Drug (Dosage) | Trial | Primary Endpoint | Efficacy vs. Placebo | Citation |
| Deucravacitinib (6 mg & 12 mg QD) | Phase 2 | ACR20 at Week 16 | Higher response rates | [23] |
| Sotyktu (Deucravacitinib) | POETYK PsA-1 & PsA-2 (Phase 3) | ACR20 at Week 16 | Met primary endpoint | [13][24] |
| Zasocitinib (TAK-279) (15 mg & 30 mg QD) | Phase 2 | ACR20 at Week 12 | 53.3% & 54.2% vs. 29.2% | [16] |
| Brepocitinib (30 mg & 60 mg QD) | Phase 2b | ACR20 at Week 16 | 66.7% & 74.6% vs. 43.3% | [18] |
ACR20: American College of Rheumatology 20% improvement criteria
Systemic Lupus Erythematosus (SLE)
Phase 2 trials have demonstrated the potential of TYK2 inhibition in treating SLE, a complex autoimmune disease with high unmet need.
Table 3: Efficacy of Deucravacitinib in Systemic Lupus Erythematosus
| Drug (Dosage) | Trial | Primary Endpoint | Efficacy vs. Placebo | Citation |
| Deucravacitinib (3 mg BID) | Phase 2 | SRI-4 at Week 32 | 58% vs. 34% | [25][26] |
| Deucravacitinib (6 mg BID) | Phase 2 | SRI-4 at Week 32 | 50% vs. 34% | [25][26] |
SRI-4: SLE Responder Index 4
The Advantage of Selectivity: TYK2 Inhibitors vs. Pan-JAK Inhibitors
A key advantage of targeting TYK2 is the potential for a more favorable safety profile compared to less selective, or "pan-JAK," inhibitors.[3][5] Pan-JAK inhibitors, which block multiple JAK family members (JAK1, JAK2, JAK3), have been associated with adverse events such as serious infections, thromboembolic events, and laboratory abnormalities.[3] By selectively targeting TYK2, it is hypothesized that key pathogenic cytokine pathways can be inhibited while sparing others that are important for normal immune function and hematopoiesis.[3]
Deucravacitinib's unique allosteric mechanism of action, where it binds to the regulatory pseudokinase (JH2) domain of TYK2 rather than the active kinase (JH1) domain, contributes to its high selectivity.[27][28][29]
Experimental Protocols for TYK2 Target Validation
The validation of TYK2 as a drug target involves a series of in vitro and in vivo experiments to assess inhibitor potency, selectivity, and efficacy.
In Vitro Kinase Assays
These assays are fundamental for determining the potency and selectivity of a TYK2 inhibitor.
-
Objective: To measure the direct inhibitory effect of a compound on TYK2 enzymatic activity and compare it to its effect on other JAK family members.
-
General Methodology:
-
Purified, recombinant TYK2 enzyme is incubated with a substrate (e.g., a peptide) and adenosine triphosphate (ATP).
-
The inhibitor compound is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of product (phosphorylated substrate or ADP) is quantified. Methods like the Transcreener ADP² Kinase Assay directly measure ADP production.[30]
-
The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated.
-
The same assay is performed with other JAK kinases (JAK1, JAK2, JAK3) to determine selectivity.
-
Cellular Signaling Assays
These assays confirm that the inhibitor can block TYK2-mediated signaling within a cellular context.
-
Objective: To assess the ability of an inhibitor to block the phosphorylation of downstream signaling molecules (STATs) in response to cytokine stimulation.
-
General Methodology:
-
Immune cells (e.g., peripheral blood mononuclear cells or specific cell lines) are pre-incubated with the TYK2 inhibitor.
-
The cells are then stimulated with a TYK2-dependent cytokine (e.g., IL-23, IL-12, or IFN-α).
-
After a short incubation, the cells are lysed, and the phosphorylation status of STAT proteins (e.g., pSTAT3, pSTAT4) is measured using techniques like Western blotting or flow cytometry.
-
A dose-dependent decrease in STAT phosphorylation indicates effective target engagement.
-
In Vivo Animal Models of Autoimmune Disease
Animal models are crucial for evaluating the in vivo efficacy and safety of a TYK2 inhibitor before human trials.
-
Objective: To determine if the inhibitor can ameliorate disease symptoms in an animal model that mimics a human autoimmune disease.
-
Example Model (Psoriasis): The Imiquimod (IMQ)-induced skin inflammation model in mice is commonly used.
-
General Methodology:
-
A daily topical application of IMQ cream on the shaved back and/or ear of mice induces a psoriasis-like skin inflammation, characterized by erythema, scaling, and skin thickening.
-
Mice are treated with the TYK2 inhibitor (e.g., orally) or a vehicle control.
-
Disease severity is scored daily using a clinical index (e.g., PASI).
-
At the end of the study, skin and other tissues are collected for histological analysis and measurement of inflammatory markers (e.g., cytokine levels).[31]
-
Conclusion
The validation of TYK2 as a drug target represents a significant advancement in the treatment of autoimmune diseases. The development of oral, selective TYK2 inhibitors has demonstrated compelling efficacy in psoriasis, psoriatic arthritis, and systemic lupus erythematosus. The key differentiator for this class of drugs is the potential for a superior safety profile compared to broader JAK inhibitors, owing to their selectivity. Continued research and long-term clinical data will further elucidate the full therapeutic potential and place of TYK2 inhibitors in the management of a wide spectrum of immune-mediated inflammatory diseases.[2]
References
- 1. TYK2 as a therapeutic target in the treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase 2 inhibitors in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. biopharmadive.com [biopharmadive.com]
- 6. Archived: Sandra Pellegrini - TYK2 variants in cytokine signaling and autoimmune diseases - Research - Institut Pasteur [research.pasteur.fr]
- 7. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 8. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.com]
- 9. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 10. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases [jstage.jst.go.jp]
- 11. rmdopen.bmj.com [rmdopen.bmj.com]
- 12. The Emergence of TYK2 Inhibitors in Psoriasis Treatment: A Synopsis - Dermatology Specialists Research [dsresearch.com]
- 13. Bristol Myers Squibb - Bristol Myers Squibb Announces Positive Topline Results from Two Pivotal Phase 3 Trials Evaluating Sotyktu (deucravacitinib) in Adults with Psoriatic Arthritis [news.bms.com]
- 14. What's the latest update on the ongoing clinical trials related to TYK2? [synapse.patsnap.com]
- 15. trial.medpath.com [trial.medpath.com]
- 16. Psoriatic Arthritis Symptoms Relieved with TYK2 Inhibitor in Phase 2 Trial | MDedge [mdedge.com]
- 17. youtube.com [youtube.com]
- 18. Efficacy and Safety of the TYK2/JAK1 Inhibitor Brepocitinib for Active Psoriatic Arthritis: A Phase IIb Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 20. Tyrosine Kinase 2 Inhibition With Zasocitinib (TAK-279) in Psoriasis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. TYK2 Inhibitor Effective for Psoriasis in Phase 2 Study | MDedge [mdedge.com]
- 22. Novel, selective TYK2 inhibitor shows promise for psoriasis - Medical Conferences [conferences.medicom-publishers.com]
- 23. ard.bmj.com [ard.bmj.com]
- 24. Bristol Myers' TYK2 inhibitor triumphs in two Phase 3 psoriatic arthritis trials [synapse.patsnap.com]
- 25. fiercebiotech.com [fiercebiotech.com]
- 26. Deucravacitinib, a Tyrosine Kinase 2 Inhibitor, in Systemic Lupus Erythematosus: A Phase II, Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 28. researchgate.net [researchgate.net]
- 29. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bellbrooklabs.com [bellbrooklabs.com]
- 31. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases [jstage.jst.go.jp]
A Comparative Guide: Selective TYK2 Inhibitors Versus Pan-JAK Inhibitors in Immune-Mediated Diseases
For Researchers, Scientists, and Drug Development Professionals
The landscape of oral therapies for immune-mediated inflammatory diseases (IMIDs) has been significantly shaped by the advent of Janus kinase (JAK) inhibitors. However, the emergence of selective Tyrosine Kinase 2 (TYK2) inhibitors presents a more targeted approach, aiming to refine the benefit-risk profile of this therapeutic class. This guide provides an objective comparison of selective TYK2 inhibitors and pan-JAK inhibitors, supported by experimental data, to inform research and development efforts in this evolving field.
Introduction to JAK-STAT and TYK2 Signaling
The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from numerous cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. These kinases associate with cytokine receptors as homo- or heterodimers. Upon cytokine binding, the associated JAKs phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[1][2][3]
Pan-JAK inhibitors, as their name suggests, non-selectively target multiple JAK family members.[4][5] This broad inhibition can effectively modulate the signaling of a wide array of cytokines involved in IMIDs but also carries the risk of off-target effects due to the essential roles of different JAKs in various physiological processes.[4][5][6]
TYK2, in contrast, has a more restricted role, primarily mediating the signaling of key cytokines implicated in the pathogenesis of several IMIDs, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[1][4][7] Selective TYK2 inhibitors are designed to specifically block this pathway, with the therapeutic rationale of preserving the functions of other JAKs and thereby offering a more favorable safety profile.[4][8]
Mechanism of Action: A Tale of Two Binding Sites
A key differentiator between selective TYK2 inhibitors and pan-JAK inhibitors lies in their mechanism of action.
Pan-JAK inhibitors (e.g., tofacitinib, baricitinib) are ATP-competitive inhibitors that bind to the highly conserved ATP-binding site within the active kinase domain (JH1 domain) of the JAK enzymes.[4] Due to the structural similarity of this domain across the JAK family, these inhibitors often exhibit activity against multiple JAKs.[4]
Selective TYK2 inhibitors (e.g., deucravacitinib) employ an allosteric mechanism. Deucravacitinib binds to the regulatory pseudokinase domain (JH2 domain) of TYK2.[8][9][10] This binding induces a conformational change that locks the enzyme in an inactive state, preventing its catalytic activity.[1][10] The JH2 domain is less conserved across the JAK family, allowing for greater selectivity.[7][10]
Comparative Performance Data
The following tables summarize key quantitative data comparing the selective TYK2 inhibitor deucravacitinib with the pan-JAK inhibitors tofacitinib and baricitinib.
Table 1: In Vitro Kinase Selectivity
This table presents the half-maximal inhibitory concentrations (IC50) from in vitro whole blood assays, indicating the potency and selectivity of each inhibitor against different JAK-mediated signaling pathways. Lower IC50 values denote higher potency.
| Inhibitor | JAK1/3 Signaling (IL-2 stimulated pSTAT5) IC50 (nM) | JAK2/2 Signaling (TPO stimulated pSTAT3) IC50 (nM) | TYK2/JAK2 Signaling (IL-12 stimulated IFN-γ) IC50 (nM) |
| Deucravacitinib | >10,000 | >10,000 | 2.2 |
| Tofacitinib | 11 | 1,400 | 120 |
| Upadacitinib | 4.3 | 45 | 250 |
| Baricitinib | 16 | 22 | 260 |
Data sourced from Chimalakonda et al. (2021) and Burke et al. (2019) as presented in an ACR Convergence 2021 abstract.[11][12]
These data highlight the high selectivity of deucravacitinib for the TYK2-mediated pathway, with minimal activity against JAK1/3 and JAK2/2 signaling at clinically relevant concentrations.[3][9] In contrast, tofacitinib and baricitinib demonstrate potent inhibition of JAK1 and/or JAK2, with significantly less activity against the TYK2 pathway.[3][9]
Table 2: Clinical Efficacy in Moderate-to-Severe Plaque Psoriasis
This table summarizes key efficacy endpoints from pivotal Phase 3 clinical trials (POETYK PSO-1 and POETYK PSO-2) comparing deucravacitinib with placebo and an active comparator, apremilast.
| Endpoint (Week 16) | Deucravacitinib 6 mg QD | Apremilast 30 mg BID | Placebo |
| PASI 75 Response | 58.7% (PSO-1) / 53.6% (PSO-2) | 35.1% (PSO-1) / 40.2% (PSO-2) | 12.7% (PSO-1) / 9.4% (PSO-2) |
| sPGA 0/1 (clear/almost clear) Response | 53.6% (PSO-1) / 50.3% (PSO-2) | 32.1% (PSO-1) / 34.3% (PSO-2) | 7.2% (PSO-1) / 8.6% (PSO-2) |
Data from the POETYK PSO-1 and POETYK PSO-2 trials.[13][14] A network meta-analysis also suggested the superior efficacy of deucravacitinib and tofacitinib over other oral agents for psoriasis.[15][16][17]
Table 3: Comparative Safety Profiles
This table provides a high-level overview of key safety considerations for selective TYK2 and pan-JAK inhibitors.
| Adverse Event Profile | Selective TYK2 Inhibitors (e.g., Deucravacitinib) | Pan-JAK Inhibitors (e.g., Tofacitinib, Baricitinib) |
| Common Adverse Events | Nasopharyngitis, upper respiratory tract infections, headache, diarrhea.[4][18] | Upper respiratory tract infections, headache, nausea, diarrhea, acne.[5][6] |
| Serious Adverse Events of Special Interest | Low rates of serious infections, no major adverse cardiovascular events (MACE), malignancies, or thrombotic events reported in pivotal psoriasis trials.[1][4][18] | Boxed warnings for increased risk of serious infections, MACE, malignancy, thrombosis, and all-cause mortality.[4][6] |
| Laboratory Abnormalities | No significant changes in hematologic parameters or lipid profiles observed in clinical trials.[1] | Potential for changes in lipid profiles, liver enzymes, and hematologic parameters (e.g., anemia). |
The differentiated safety profile of selective TYK2 inhibitors is a key aspect of their therapeutic proposition, potentially avoiding the broader immunosuppressive and off-target effects associated with pan-JAK inhibition.[4][19][20]
Signaling Pathway Diagrams
The following diagrams illustrate the JAK-STAT signaling pathway and the differential impact of selective TYK2 and pan-JAK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are representative protocols for key experiments.
In Vitro Kinase Selectivity Assay (Radiometric Filter Binding Assay)
This assay directly measures the enzymatic activity of purified kinases in the presence of an inhibitor.
Objective: To determine the IC50 value of a test compound against a panel of purified kinases.
Materials:
-
Recombinant human kinases (e.g., JAK1, JAK2, JAK3, TYK2)
-
Specific peptide or protein substrate for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Test compound serially diluted in DMSO
-
Filter plates
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction plate, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and spot the reaction mixture onto filter plates.
-
Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the inhibition of cytokine-induced STAT phosphorylation within a cellular context.
Objective: To determine the potency of a test compound in inhibiting a specific JAK-mediated signaling pathway in cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line
-
Cytokine stimulant (e.g., IL-2 for JAK1/3, TPO for JAK2, IL-12 for TYK2/JAK2)
-
Test compound serially diluted in DMSO
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated anti-phospho-STAT antibodies (e.g., anti-pSTAT5, anti-pSTAT3)
-
Flow cytometer
Protocol:
-
Pre-treat cells with serial dilutions of the test compound or DMSO for a specified time (e.g., 1 hour).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C.
-
Immediately fix the cells to preserve the phosphorylation state.
-
Permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with a fluorochrome-conjugated anti-phospho-STAT antibody.
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the relevant cell population.
-
Calculate the percentage of inhibition of STAT phosphorylation for each compound concentration.
-
Determine the IC50 value from the dose-response curve.[19][21][22][23]
Conclusion
Selective TYK2 inhibitors represent a significant evolution in the development of oral therapies for IMIDs. By employing a distinct allosteric mechanism of action, they achieve high selectivity for the TYK2 pathway, which is central to the pathogenesis of diseases like psoriasis.[8][9] This selectivity appears to translate into a favorable safety profile in clinical trials, mitigating some of the concerns associated with broader JAK inhibition.[1][4] While pan-JAK inhibitors have demonstrated efficacy across a range of IMIDs, their broader mechanism of action necessitates careful consideration of their risk-benefit profile for individual patients.[6] The continued investigation and development of selective TYK2 inhibitors hold the promise of providing effective and well-tolerated oral treatment options for patients with immune-mediated diseases.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. dermnetnz.org [dermnetnz.org]
- 6. 10 JAK Inhibitor Side Effects You’ll Want to Know About - GoodRx [goodrx.com]
- 7. What's the latest update on the ongoing clinical trials related to TYK2? [synapse.patsnap.com]
- 8. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. skin.dermsquared.com [skin.dermsquared.com]
- 12. Selective Inhibition of Tyrosine Kinase 2 with Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - ACR Meeting Abstracts [acrabstracts.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Clinical Utility of Deucravacitinib for the Management of Moderate to Severe Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The efficacy and safety of tofacitinib, peficitinib, solcitinib, baricitinib, abrocitinib and deucravacitinib in plaque psoriasis - A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. View PDF - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 17. Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 18. scispace.com [scispace.com]
- 19. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Flow cytometric analysis of STAT phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
A Comparative Guide to the Kinase Cross-Reactivity Profiles of Selective TYK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a promising therapeutic strategy for a range of immune-mediated inflammatory diseases. Unlike broader JAK inhibitors, which target the highly conserved ATP-binding site in the catalytic domain (JH1), a new class of selective TYK2 inhibitors achieves its specificity by allosterically binding to the regulatory pseudokinase domain (JH2). This distinct mechanism of action is designed to minimize off-target effects on other JAK family members (JAK1, JAK2, and JAK3), potentially leading to an improved safety profile.
This guide provides an objective comparison of the kinase cross-reactivity profiles of two leading selective TYK2 inhibitors: deucravacitinib (BMS-986165) and zasocitinib (also known as NDI-034858 and TAK-279). The information presented is supported by experimental data from publicly available sources.
TYK2 Signaling Pathway
TYK2 is a crucial intracellular kinase that mediates signaling for a specific set of cytokines, including interleukin-12 (IL-12), IL-23, and Type I interferons (IFN-α/β).[1][2] These cytokines are pivotal in the differentiation and function of T-cell subsets and other immune cells implicated in the pathogenesis of diseases like psoriasis, psoriatic arthritis, and lupus.[3] By selectively inhibiting TYK2, these novel compounds aim to dampen the inflammatory cascades driven by these specific cytokine pathways while sparing the broader signaling functions of other JAKs.
TYK2-mediated cytokine signaling pathway.
Kinase Selectivity Profile Comparison
The hallmark of this new class of TYK2 inhibitors is their exceptional selectivity for TYK2 over other JAK family members. This is achieved by targeting the less conserved JH2 pseudokinase domain, leading to allosteric inhibition.[2]
JAK Family Selectivity
The following table summarizes the inhibitory potency (IC50) and binding affinity (Ki or Kd) of deucravacitinib and zasocitinib against TYK2 and other JAK family kinases. Lower values indicate greater potency and affinity.
| Inhibitor | Target | Assay Type | Potency/Affinity (nM) | Selectivity Fold vs. TYK2 | Reference |
| Deucravacitinib (BMS-986165) | TYK2 (JH2) | Probe Displacement (Ki) | 0.02 | - | [4] |
| TYK2 | Whole Blood (IL-12 induced IFN-γ) | 13 | - | [5] | |
| JAK1 | Whole Blood (IL-2 induced pSTAT5) | >10,000 | >769x | [6] | |
| JAK2 | Whole Blood (TPO induced pSTAT3) | >10,000 | >769x | [6] | |
| JAK3 | Cellular Assay | >4,000 | >100x vs JAK1/3 | [6] | |
| Zasocitinib (NDI-034858/TAK-279) | TYK2 (JH2) | Binding Affinity (Kd) | <0.2 | - | [7] |
| TYK2 | Human PBMC (IL-12 pSTAT4) | 8.4 | - | [8] | |
| TYK2 | Human Whole Blood (IFNα IP-10) | 51 | - | [8] | |
| JAK1 (JH2) | Binding Affinity (Kd) | 4,975 | ~1,309,210x | ||
| JAK2 (JH2) | Binding Affinity (Kd) | 23,000 | ~6,052,631x |
Note: Direct head-to-head comparisons in the same assay system are limited in publicly available data. The selectivity fold is calculated based on the available data and should be interpreted with caution.
Broader Kinome Selectivity
Beyond the JAK family, the broader cross-reactivity profile across the human kinome is a critical aspect of a kinase inhibitor's safety and specificity.
-
Deucravacitinib : Has been profiled against a panel of 265 kinases and pseudokinases and was found to be highly selective.[4] One notable off-target kinase identified is BMPR2 with an IC50 of 193 nM.[5] Overall, it exhibits over 1,000-fold selectivity for TYK2 against the broader kinome.[5]
Experimental Protocols
The data presented in this guide were generated using various experimental methodologies. Below are detailed overviews of the key assay types.
Kinase Profiling Workflow
A typical workflow for assessing kinase inhibitor selectivity involves a multi-tiered approach, starting with biochemical assays and progressing to more physiologically relevant cellular and whole blood assays.
General workflow for kinase inhibitor profiling.
Radiometric Filter Binding Assay (e.g., HotSpot)
This method is often considered the gold standard for directly measuring kinase catalytic activity.
-
Principle : This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific protein or peptide substrate by the kinase.
-
Protocol Outline :
-
Reaction Setup : The kinase, substrate, and test compound are incubated in a reaction buffer.
-
Initiation : The reaction is initiated by adding a mix of unlabeled ATP and [γ-³³P]ATP. The ATP concentration is often set near the Km value for each specific kinase to ensure accurate potency determination.
-
Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Capture : The reaction mixture is spotted onto a phosphocellulose filter membrane. The substrate binds to the filter, while unincorporated [γ-³³P]ATP does not.
-
Washing : The filters are washed multiple times with a phosphoric acid solution to remove any remaining free radiolabeled ATP.
-
Detection : The radioactivity retained on the filter, which is proportional to the kinase activity, is quantified using a scintillation counter or phosphorimager.
-
Analysis : The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined from dose-response curves.
-
Luminescent Kinase Assay (e.g., ADP-Glo™)
This is a widely used non-radioactive method for measuring kinase activity, suitable for high-throughput screening.
-
Principle : The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Protocol Outline :
-
Kinase Reaction : The kinase, substrate, ATP, and test compound are incubated together in a multi-well plate. The reaction is typically run for 60 minutes at room temperature.
-
Termination and ATP Depletion : ADP-Glo™ Reagent is added to the wells. This terminates the kinase reaction and depletes any remaining unconsumed ATP. This step typically takes 40 minutes.
-
ADP to ATP Conversion and Signal Generation : Kinase Detection Reagent is added. This reagent contains an enzyme that converts the ADP produced in the first step into ATP, and a luciferase/luciferin pair that generates a luminescent signal from this newly synthesized ATP. This step usually requires a 30-minute incubation.
-
Detection : The luminescence, which is directly proportional to the initial kinase activity, is measured using a luminometer.
-
Analysis : IC50 values are calculated by plotting the luminescent signal against the concentration of the inhibitor.
-
Whole Blood Phospho-STAT Flow Cytometry Assay
This assay provides a highly physiological assessment of inhibitor activity on specific signaling pathways within different immune cell subsets.
-
Principle : This method measures the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream targets of JAK/TYK2 signaling, in response to cytokine stimulation in whole blood.
-
Protocol Outline :
-
Compound Incubation : Anticoagulated whole blood from healthy donors is pre-incubated with various concentrations of the test inhibitor (or DMSO as a vehicle control) for a specified time (e.g., 1 hour).[4]
-
Cytokine Stimulation : The blood is then stimulated with a specific cytokine to activate a particular JAK/TYK2 pathway (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/3, IFN-α for TYK2/JAK1). This stimulation is typically for 15 minutes at 37°C.[4]
-
Cell Lysis and Fixation : Red blood cells are lysed, and the remaining leukocytes are simultaneously fixed and permeabilized to allow intracellular antibody staining.
-
Antibody Staining : The cells are stained with a cocktail of fluorescently-labeled antibodies. This includes antibodies against cell surface markers to identify specific immune cell populations (e.g., CD4+ T cells, B cells, monocytes) and an antibody against a specific phosphorylated STAT protein (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).
-
Flow Cytometry Analysis : The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of the phospho-STAT antibody within each gated cell population.
-
Analysis : The degree of STAT phosphorylation is quantified, and the IC50 of the inhibitor for a specific pathway in a specific cell type is determined by the reduction in the phospho-STAT signal compared to the stimulated control.
-
Conclusion
Both deucravacitinib and zasocitinib represent a significant advancement in the development of targeted oral therapies for immune-mediated diseases. Their novel allosteric mechanism of action confers a high degree of selectivity for TYK2 over other JAK family members. The available data indicates that both compounds have minimal activity against JAK1, JAK2, and JAK3 at clinically relevant concentrations. This high selectivity, confirmed through a variety of biochemical and cellular assays, is hypothesized to translate into a more favorable safety profile compared to less selective, ATP-competitive pan-JAK inhibitors. As more comprehensive kinome-wide profiling data becomes publicly available, a more detailed comparison of their off-target profiles will be possible, further elucidating their distinct therapeutic characteristics.
References
- 1. skin.dermsquared.com [skin.dermsquared.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Baseline Biomarkers Predict Better Responses to Deucravacitinib, an Oral, Selective Tyrosine Kinase 2 (TYK2) Inhibitor, in a Phase 2 Trial in Psoriatic Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news.bms.com [news.bms.com]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors | springermedizin.de [springermedizin.de]
- 7. trial.medpath.com [trial.medpath.com]
- 8. hcplive.com [hcplive.com]
Validating TYK2 Knockout Phenotypes with Pharmacological Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the concordance between genetic knockout models and pharmacological inhibition is crucial for validating novel therapeutic targets. This guide provides an objective comparison of the Tyrosine Kinase 2 (TYK2) knockout phenotype with the effects of specific pharmacological inhibitors, supported by experimental data and detailed methodologies.
TYK2, a member of the Janus kinase (JAK) family, plays a pivotal role in the signaling pathways of key cytokines such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs).[1] Genetic ablation of TYK2 in mice leads to a distinct immunodeficient phenotype, characterized by impaired responses to these cytokines and resistance to the induction of certain autoimmune diseases.[2][3] Pharmacological inhibitors targeting TYK2 aim to replicate this phenotype, offering a translatable strategy for treating immune-mediated disorders. This guide examines the experimental evidence validating this approach.
Comparison of TYK2 Knockout and Pharmacological Inhibition in Autoimmune Models
A primary model for studying the role of TYK2 in autoimmunity is Experimental Autoimmune Encephalomyelitis (EAE), an animal model of multiple sclerosis. Both TYK2 knockout mice and mice treated with TYK2 inhibitors show significant protection from EAE development.[4]
Table 1: Comparison of EAE Disease Parameters in TYK2 Knockout vs. TYK2 Inhibitor-Treated Mice
| Parameter | TYK2 Knockout Mice | Mice Treated with Deucravacitinib (BMS-986165) | Reference |
| Clinical Score | Significantly reduced compared to wild-type | Significantly reduced compared to vehicle-treated | [4][5] |
| CNS Infiltration (CD4+ T cells) | Markedly reduced | Significantly reduced | [4] |
| Th1 Differentiation | Impaired | Inhibited | [6][7] |
| Th17 Differentiation | Impaired | Inhibited | [3][7] |
Impact on Key Signaling Pathways and Cellular Functions
The phenotypic similarities between TYK2 knockout and pharmacological inhibition stem from their shared impact on downstream signaling cascades. A key mechanism is the inhibition of Signal Transducer and Activator of Transcription (STAT) protein phosphorylation following cytokine receptor activation.
Table 2: Effects on Cytokine Signaling and Immune Cell Function
| Cytokine | Downstream STAT | Effect in TYK2 Knockout | Effect of TYK2 Inhibitors (e.g., Deucravacitinib) | Reference |
| IL-12 | STAT4 | Impaired STAT4 phosphorylation | Potent inhibition of STAT4 phosphorylation | [1][2] |
| IL-23 | STAT3 | Impaired STAT3 phosphorylation | Potent inhibition of STAT3 phosphorylation | [2][8] |
| Type I IFN (e.g., IFN-α) | STAT1/STAT2 | Reduced STAT1/STAT2 phosphorylation | Potent inhibition of STAT1/STAT2 phosphorylation | [8][9] |
| Th1 Cell Differentiation | T-bet expression | Reduced | Reduced T-bet (TBX21) expression | [6] |
| Th17 Cell Differentiation | RORγt expression | Reduced | Reduced RORC expression | [6] |
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol describes the active induction of EAE, a widely used method to model chronic neuroinflammation.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Phosphate Buffered Saline (PBS)
-
Female C57BL/6 mice, 8-12 weeks old
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA. A common concentration is 1-2 mg/mL of MOG35-55.
-
Anesthetize the mice and administer a total of 100-200 µL of the emulsion subcutaneously, typically split between two sites on the flank.[10][11]
-
Administer 100-200 ng of PTX in PBS via intraperitoneal (i.p.) injection.[10][12]
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 100-200 ng of PTX in PBS i.p.[12]
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.[11]
-
Score the disease severity using a standardized scale (0-5):
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
STAT Phosphorylation Assay by Flow Cytometry
This protocol details the measurement of cytokine-induced STAT phosphorylation in immune cells, a key readout for TYK2 activity.
Materials:
-
Primary immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) or cell lines
-
Recombinant cytokines (e.g., IL-12, IFN-α)
-
TYK2 inhibitor or vehicle control (e.g., DMSO)
-
Fixation buffer (e.g., 1.5% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and phosphorylated STATs (e.g., anti-pSTAT4)
-
Flow cytometer
Procedure:
-
Cell Preparation and Starvation:
-
Isolate primary immune cells or culture cell lines.
-
For some assays, cytokine starvation for a few hours to overnight may be necessary to reduce baseline signaling.[13]
-
-
Inhibitor Treatment:
-
Pre-incubate cells with the TYK2 inhibitor at various concentrations or vehicle control for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a specific cytokine (e.g., 10 ng/mL IL-12) for a short period (typically 15-30 minutes) at 37°C.[13]
-
-
Fixation and Permeabilization:
-
Antibody Staining:
-
Wash the permeabilized cells to remove the methanol.
-
Stain with antibodies against cell surface markers and intracellular phosphorylated STAT proteins for 30-60 minutes at room temperature.[15]
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal within the gated cell populations of interest.[15]
-
Visualizing the Molecular Pathways and Experimental Logic
To further clarify the mechanisms and experimental design, the following diagrams are provided.
Caption: TYK2-mediated signaling pathways.
Caption: EAE experimental workflow.
References
- 1. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of tyrosine kinase-2 in both the IL-12/Th1 and IL-23/Th17 axes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. TYK2 inhibition enhances Treg differentiation and function while preventing Th1 and Th17 differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways [frontiersin.org]
- 10. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 11. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 12. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 14. agilent.com [agilent.com]
- 15. Frontiers | Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation [frontiersin.org]
Human vs. Murine TYK2 Signaling: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, understanding the species-specific differences in Tyrosine Kinase 2 (TYK2) signaling is critical for the accurate interpretation of preclinical data and the successful translation of therapeutic strategies from murine models to human applications. This guide provides a comprehensive comparison of human and murine TYK2 signaling, supported by experimental data, detailed protocols, and visual pathway representations.
TYK2, a member of the Janus kinase (JAK) family, is a key mediator of cytokine signaling, playing a pivotal role in both innate and adaptive immunity. While conserved across mammals, significant functional divergences exist between human and murine TYK2 signaling pathways. These differences can have profound implications for the study of autoimmune diseases, infectious diseases, and cancer, as well as for the development of targeted TYK2 inhibitors.
Key Differences in Cytokine Responses
A primary distinction between human and murine TYK2 signaling lies in the breadth of its functional importance across various cytokine pathways. In humans, TYK2 plays a broader and often non-redundant role, whereas in mice, its function in certain pathways is dispensable.[1][2]
-
Type I Interferons (IFN-α/β): In humans, TYK2 is essential for robust IFN-α/β signaling.[1] TYK2 deficiency in human cells leads to a more dramatic impairment of IFN-α-induced STAT1 and STAT2 phosphorylation compared to murine cells.[1] Studies have shown that TYK2 also has a kinase-independent scaffolding function that is required for the stable surface expression of the human IFN-α receptor subunit, IFNAR1.[1] In contrast, TYK2-deficient mice show a reduced but not completely abrogated response to type I IFNs.[1]
-
Interleukin-6 (IL-6) and Interleukin-10 (IL-10): A significant point of divergence is the role of TYK2 in IL-6 and IL-10 signaling. In humans, TYK2 is critical for mediating the signals from both of these cytokines.[1][3] Conversely, TYK2-deficient mice exhibit normal responses to both IL-6 and IL-10, suggesting that other JAK family members can compensate for the absence of TYK2 in these pathways in mice.[1]
-
Interleukin-12 (IL-12) and Interleukin-23 (IL-23): Both human and murine TYK2 are crucial for IL-12 and IL-23 signaling pathways, which are central to the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, respectively.[1][3] Deficiency in TYK2 in both species leads to impaired STAT4 phosphorylation in response to IL-12 and impaired STAT3 phosphorylation in response to IL-23.[3]
Structural and Pharmacological Variances
A critical molecular difference that influences the translatability of preclinical drug studies is a single amino acid variation in the ATP-binding site of the TYK2 kinase domain. Human TYK2 possesses an isoleucine at position 960 (I960), while mice have a valine at the corresponding position (V980). This subtle difference can significantly alter the binding affinity and potency of small molecule inhibitors.
Quantitative Data Comparison
The following tables summarize key quantitative data comparing human and murine TYK2 signaling, with a focus on the potency of selective inhibitors.
| Parameter | Human | Murine | Reference |
| Amino Acid at ATP-binding site | Isoleucine (I960) | Valine (V980) | [3] |
| TYK2-dependent Cytokine Pathways | IFN-α/β, IL-6, IL-10, IL-12, IL-23 | IFN-α/β (reduced), IL-12, IL-23 | [1] |
Table 1: Key Molecular and Functional Differences in Human vs. Murine TYK2
| Inhibitor | Target Cell/Assay | Human IC50 (nM) | Murine IC50 (nM) | Reference |
| PF-06673518 | WT TYK2 Biochemical Assay | 29 | 1,407 | [3] |
| IL-12-induced pSTAT4 (Leukocytes) | 64 | 518 | [3] | |
| Tofacitinib | WT TYK2 Biochemical Assay | 489 | 966 | [3] |
| NDI-031407 | TYK2 Radiometric Assay | 0.21 | Higher dosage required | [1] |
| Compound 15t | IL-12-induced p-STAT4 (CD4+ T cells) | 8.6 | Not specified | [4] |
| Deucravacitinib | IL-12-induced p-STAT4 (CD4+ T cells) | 7.4 | Not specified | [4] |
Table 2: Comparative IC50 Values of TYK2 Inhibitors
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key differences in cytokine signaling pathways mediated by TYK2 in humans and mice.
Caption: Human TYK2 is essential for a broad range of cytokine signaling pathways.
References
- 1. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-type-specific requirement for TYK2 in murine immune cells under steady state and challenged conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Comparison of Disease-Associated TYK2 Genetic Variants: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the functional nuances of genetic variants is paramount in the pursuit of targeted therapies. This guide provides an objective comparison of the performance of disease-associated Tyrosine Kinase 2 (TYK2) genetic variants, supported by experimental data. We delve into the functional consequences of these variants on critical cytokine signaling pathways and provide detailed methodologies for the key experiments cited.
Introduction to TYK2 and Its Role in Immunity
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several key cytokines, including type I interferons (IFN-α/β), interleukin-12 (IL-12), IL-23, IL-6, and IL-10.[1] These signaling cascades are essential for a properly functioning immune system, orchestrating both innate and adaptive immune responses. Genetic variations in the TYK2 gene have been associated with a range of autoimmune and inflammatory diseases, as well as altered susceptibility to infections.[2] These variants can be broadly categorized as loss-of-function (hypomorphic) or gain-of-function, each with distinct impacts on cellular signaling and disease pathogenesis.
Key Disease-Associated TYK2 Variants and Their Functional Impact
Genome-wide association studies (GWAS) have identified several single nucleotide polymorphisms (SNPs) in the TYK2 gene that are linked to various autoimmune conditions. The functional characterization of these variants is crucial for understanding their role in disease and for the development of targeted therapies. Here, we focus on some of the most well-studied variants.
TYK2 P1104A (rs34536443)
The P1104A variant, located in the kinase domain of TYK2, is one of the most extensively studied protective alleles against a wide array of autoimmune diseases, including systemic lupus erythematosus (SLE), multiple sclerosis (MS), rheumatoid arthritis, and psoriasis.[3] Functionally, this variant is considered hypomorphic, leading to reduced TYK2 kinase activity.[4]
Studies have consistently shown that the P1104A variant impairs signaling downstream of type I IFN, IL-12, and IL-23.[3][5] This impairment is characterized by reduced phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. Specifically, the P1104A variant has been shown to decrease IL-12-induced STAT4 phosphorylation and IL-23-induced STAT3 phosphorylation.[3] While it is catalytically impaired, some studies suggest that in certain cellular contexts, its signaling can be partially rescued by the partnering JAK kinase.[1]
TYK2 I684S (rs12720356)
The I684S variant, situated in the pseudokinase domain of TYK2, has a more complex association with autoimmune diseases, being protective for some and a risk factor for others.[6] This suggests that its functional consequences may be more context-dependent.
Functionally, the I684S variant has been shown to impair IL-12-stimulated STAT4 phosphorylation in T-cells.[6][7] This reduction in signaling is thought to contribute to its protective effect in diseases like psoriasis.[7] However, the precise molecular mechanism by which this pseudokinase domain variant affects kinase activity and downstream signaling is still under investigation.
TYK2 V362F (rs2304256)
The V362F variant is another common variant associated with protection from several autoimmune diseases. However, functional studies on this variant have yielded more nuanced results. Some studies have reported that the V362F amino acid substitution does not significantly alter TYK2 expression, catalytic activity, or its ability to relay IFN-α signaling in reconstituted cell lines.[8] Instead, the protective association may be linked to effects on pre-mRNA splicing of TYK2.[8]
Other Rare Variants
Recent studies have also identified rare TYK2 variants with functional consequences. For instance, the R231W and R703W variants have been shown to be protective against rheumatoid arthritis in the Japanese population.[8] Functional analyses revealed that the R231W variant in the FERM domain specifically reduces IL-6 and IFN-γ signaling, while the R703W variant in the pseudokinase domain has a broader impact, reducing IL-12, IL-23, and IFN-α signaling, albeit to a lesser extent than the P1104A variant.[8]
Quantitative Comparison of TYK2 Variant Function
To facilitate a clear comparison of the functional impact of these TYK2 variants, the following tables summarize the quantitative data from various experimental studies.
Table 1: Effect of TYK2 Variants on STAT Phosphorylation
| Variant | Cytokine Stimulus | Downstream STAT | Cell Type | Observed Effect on Phosphorylation | Reference |
| P1104A | IL-12 | STAT4 | T-cells | Decreased | [3] |
| IL-23 | STAT3 | T-cells | Decreased | [3] | |
| Type I IFN | STAT1 | Multiple | Decreased | [9] | |
| I684S | IL-12 | STAT4 | CD4+ and CD8+ T-cells | Significantly reduced | [6][10][7] |
| V362F | IFN-α | STAT1 | EBV-B cell lines, 293T cells | No significant change | [8] |
| R231W | IL-6, IFN-γ | Not specified | Reporter assay | Reduced signaling | [8] |
| R703W | IL-12, IL-23, IFN-α | Not specified | Reporter assay | Reduced signaling (weaker than P1104A) | [8] |
Table 2: Effect of TYK2 Variants on Cytokine Production
| Variant | Stimulus | Cytokine Measured | Cell Type | Observed Effect on Cytokine Production | Reference |
| P1104A | LPS | IL-1β, TNF-α, IL-6, IL-18 | THP-1 cells | Suppressed | [4][11] |
| I684S | IL-12 | IFN-γ | NK92 cells | Reduced (inferred from reduced pSTAT4) | [10] |
Signaling Pathways and Experimental Workflows
To visualize the intricate cellular processes involved in TYK2 signaling and the experimental approaches used to study its variants, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in the functional analysis of TYK2 variants are provided below.
Western Blot for STAT Phosphorylation
This protocol is used to detect the levels of phosphorylated STAT proteins in cell lysates following cytokine stimulation.
-
Cell Culture and Stimulation: Culture appropriate cell lines (e.g., HEK293T, U1A) or primary immune cells. If using engineered cell lines, transfect with plasmids encoding wild-type or variant TYK2. Prior to stimulation, cells are often serum-starved for a few hours. Stimulate cells with the desired cytokine (e.g., IFN-α, IL-12, IL-23) at a predetermined concentration and for a specific duration (typically 15-30 minutes).
-
Cell Lysis: After stimulation, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT1, anti-pSTAT4). Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the STAT protein or a housekeeping protein like β-actin or GAPDH.
Flow Cytometry for STAT Phosphorylation
This method allows for the quantification of phosphorylated STAT proteins at a single-cell level within a heterogeneous cell population.
-
Cell Stimulation: Similar to the Western blot protocol, stimulate a single-cell suspension of primary immune cells or a cell line with the appropriate cytokine for a short period.
-
Fixation: Immediately after stimulation, fix the cells with a fixative solution (e.g., paraformaldehyde) to cross-link proteins and preserve the phosphorylation state.
-
Permeabilization: Permeabilize the cell membrane using a permeabilization buffer (e.g., ice-cold methanol or a detergent-based buffer) to allow antibodies to access intracellular epitopes.
-
Antibody Staining: Stain the cells with a fluorescently labeled primary antibody specific for the phosphorylated STAT protein. For analysis of specific cell subsets, co-stain with antibodies against cell surface markers (e.g., CD4, CD8).
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal from the anti-phospho-STAT antibody is proportional to the amount of phosphorylated STAT in each cell.
-
Data Analysis: Gate on the cell population of interest based on the surface marker staining and quantify the mean fluorescence intensity (MFI) or the percentage of positive cells for the phosphorylated STAT.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of purified TYK2 protein.
-
Protein Purification: Purify recombinant wild-type and variant TYK2 proteins.
-
Kinase Reaction: Set up a reaction mixture in a microplate well containing the purified TYK2 enzyme, a kinase buffer with ATP and MgCl2, and a specific substrate (e.g., a synthetic peptide).
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period to allow the kinase to phosphorylate the substrate.
-
Detection of Phosphorylation: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced during the kinase reaction.[12]
-
Fluorescence-based Assay (e.g., LanthaScreen™): Using a FRET-based system to detect substrate phosphorylation.[13]
-
-
Data Analysis: Compare the kinase activity of the TYK2 variants to the wild-type protein.
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of a signaling pathway in response to cytokine stimulation.
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with three plasmids:
-
A plasmid encoding the wild-type or variant TYK2.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the signaling pathway of interest (e.g., an interferon-stimulated response element - ISRE - for type I IFN signaling).[14][15][16]
-
A control plasmid expressing a different reporter gene (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.
-
-
Cell Stimulation: After allowing time for protein expression, stimulate the transfected cells with the relevant cytokine.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the activity of both luciferases using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in cells expressing the TYK2 variants to those expressing the wild-type protein to determine the effect of the variant on downstream gene expression.
Conclusion
The functional characterization of disease-associated TYK2 variants is a rapidly advancing field that holds immense promise for the development of personalized medicine. By understanding how these genetic variations alter cytokine signaling, researchers can better predict disease susceptibility and design more effective and targeted therapeutic interventions. The experimental approaches outlined in this guide provide a robust framework for the continued investigation of TYK2 variants and their role in human health and disease.
References
- 1. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The TYK2-P1104A Autoimmune Protective Variant Limits Coordinate Signals Required to Generate Specialized T Cell Subsets [frontiersin.org]
- 4. TYK2 rs34536443 (P1104A) Variant Suppresses ICAM1-Mediated Inflammation: Insights From Mendelian Randomization and Functional Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Relationship - TYK2 - activates - IL23 [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. The psoriasis-protective TYK2 I684S variant impairs IL-12 stimulated pSTAT4 response in skin-homing CD4+ and CD8+ memory T-cells | CiNii Research [cir.nii.ac.jp]
- 8. Two common disease-associated TYK2 variants impact exon splicing and TYK2 dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 15. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial TYK2 Antibodies for Flow Cytometry
For researchers in immunology, oncology, and drug development, accurate and reliable detection of intracellular proteins by flow cytometry is paramount. Tyrosine Kinase 2 (TYK2), a key component of the JAK-STAT signaling pathway, is a critical target of investigation. This guide provides a comparative overview of commercially available TYK2 antibodies validated for flow cytometry, offering supporting experimental data and detailed protocols to aid in antibody selection and experimental design.
Understanding the Role of TYK2 in JAK-STAT Signaling
TYK2 is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various cytokines, including interferons and interleukins. Upon cytokine binding to its receptor, TYK2, along with other Janus kinases (JAKs), becomes activated through autophosphorylation. This activation initiates a signaling cascade that leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. The activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in immune responses, inflammation, and cell proliferation.
Comparative Analysis of TYK2 Expression: A Guide for Researchers in Drug Development
An in-depth examination of Tyrosine Kinase 2 (TYK2) expression reveals distinct patterns in diseased tissues compared to healthy counterparts, highlighting its potential as a therapeutic target in a range of autoimmune disorders and cancers. This guide provides a comparative analysis of TYK2 expression, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several cytokines, including type I interferons (IFNs), interleukin (IL)-12, and IL-23.[1] These cytokines are pivotal in both innate and adaptive immunity, and their dysregulation is implicated in the pathogenesis of numerous inflammatory and malignant conditions.[1] Understanding the differential expression of TYK2 in healthy versus diseased states is therefore critical for the development of targeted therapies.
TYK2 Expression in Autoimmune Diseases: An Overview
In autoimmune diseases, the immune system mistakenly attacks the body's own tissues. Several studies have implicated TYK2 in the inflammatory cascades characteristic of these conditions.
| Disease | Tissue/Cell Type | TYK2 Expression vs. Healthy Control | Method of Analysis | Reference(s) |
| Psoriasis | Peripheral Blood Mononuclear Cells (PBMCs) | Upregulated in patients with PASI > 10 | qRT-PCR | [2] |
| Lesional Skin | Implicated in pathogenesis | General Review | [1] | |
| Systemic Lupus Erythematosus (SLE) | PBMCs | Associated with disease susceptibility | Genetic Association Studies | [3][4] |
| Rheumatoid Arthritis (RA) | Synovial Tissue | Implicated in pathogenesis | Genetic Association Studies | [5] |
Note: Quantitative fold-change or protein level data for SLE and RA is not consistently reported in the reviewed literature, with many studies focusing on genetic associations of TYK2 variants with disease susceptibility.
The Dichotomous Role of TYK2 in Cancer
The expression of TYK2 in cancerous tissues presents a more complex picture, with its role appearing to be context-dependent on the type of cancer.
| Cancer Type | TYK2 mRNA Expression in Tumor vs. Normal Tissue | Data Source/Method | Reference(s) |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Upregulated | TCGA, qRT-PCR | [6] |
| Bladder Urothelial Carcinoma (BLCA) | Upregulated | TCGA | [6] |
| Breast invasive carcinoma (BRCA) | Upregulated | TCGA | [6] |
| Cervical squamous cell carcinoma (CESC) | Upregulated | TCGA | [6] |
| Cholangiocarcinoma (CHOL) | Upregulated | TCGA | [6] |
| Colon adenocarcinoma (COAD) | Upregulated | TCGA | [6] |
| Esophageal carcinoma (ESCA) | Upregulated | TCGA | [6] |
| Glioblastoma multiforme (GBM) | Upregulated | TCGA | [6] |
| Kidney renal clear cell carcinoma (KIRC) | Upregulated | TCGA | [6] |
| Kidney renal papillary cell carcinoma (KIRP) | Upregulated | TCGA | [6] |
| Liver hepatocellular carcinoma (LIHC) | Upregulated | TCGA | [6] |
| Lung adenocarcinoma (LUAD) | Upregulated | TCGA | [6] |
| Prostate adenocarcinoma (PRAD) | Upregulated | TCGA | [6] |
| Rectum adenocarcinoma (READ) | Upregulated | TCGA | [6] |
| Skin Cutaneous Melanoma (SKCM) | Upregulated | TCGA | [6] |
| Stomach adenocarcinoma (STAD) | Upregulated | TCGA | [6] |
| Uterine Corpus Endometrial Carcinoma (UCEC) | Upregulated | TCGA | [6] |
| Pancreatic adenocarcinoma (PAAD) | Downregulated | TCGA | [6] |
| Colorectal Cancer (CRC) | Significantly weaker in cancer tissue | IHC, IF, WB, qRT-PCR | [7][8] |
Data from The Cancer Genome Atlas (TCGA) provides a broad overview of TYK2 mRNA expression across various cancers.[6][9] However, it is crucial to consider that protein expression and functional activity may not always directly correlate with mRNA levels.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of TYK2's role and the methods used to study its expression, the following diagrams illustrate key signaling pathways and experimental workflows.
Detailed Experimental Protocols
Accurate and reproducible assessment of TYK2 expression is paramount. The following are detailed protocols for key experimental techniques.
Immunohistochemistry (IHC) for TYK2 in Paraffin-Embedded Tissues
This protocol is adapted from methodologies used in the analysis of TYK2 in colorectal cancer tissues.[7]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Hydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Incubate slides in a low-pH Target Retrieval Solution at 97°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with a suitable blocking reagent for 10 minutes.
-
Block non-specific binding sites with 3% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS) for 1 hour at room temperature.[7]
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody against TYK2 (e.g., rabbit polyclonal, Abcam, ab223733) at a dilution of 1:200 in 3% BSA/PBS overnight at 4°C.[7]
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., EnVision FLEX/HRP) for 20 minutes.
-
-
Detection:
-
Visualize the reaction using 3,3'-diaminobenzidine (DAB) chromogen for 5 minutes.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting for TYK2 Protein Detection
This protocol provides a general framework for TYK2 detection in cell or tissue lysates.
-
Lysate Preparation:
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at the manufacturer's recommended dilution for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane as in the previous step.
-
Incubate with a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantitative Real-Time PCR (qRT-PCR) for TYK2 Gene Expression
This protocol is based on methods used to quantify TYK2 mRNA in colorectal cancer and psoriasis studies.[7][12]
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tissue or cells using a suitable kit.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, TaqMan Gene Expression Master Mix, and a specific TaqMan probe for TYK2 (e.g., Hs01105953_m1) and a reference gene (e.g., ACTB, Hs99999903_m1).[7]
-
Alternatively, use SYBR Green-based qPCR with specific primers for TYK2 (e.g., Forward: GGTTGACCAGAAGGAGATCACC, Reverse: TCCTCGTCATCCATCTTGCCCT).[13]
-
-
Thermal Cycling:
-
Perform the qPCR using a real-time PCR system with cycling conditions such as: 50°C for 2 minutes, 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[12]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for TYK2 and the reference gene.
-
Calculate the relative expression of TYK2 using the comparative Ct (ΔΔCt) method.
-
Conclusion
The differential expression of TYK2 in various autoimmune diseases and cancers underscores its significance as a molecular target. While TYK2 appears to be a pro-inflammatory mediator in autoimmune conditions, its role in cancer is more nuanced, with evidence suggesting both oncogenic and tumor-suppressive functions depending on the cancer type. The data and protocols presented in this guide offer a valuable resource for researchers investigating TYK2, facilitating further exploration of its therapeutic potential. Rigorous and standardized experimental approaches are essential to unravel the complexities of TYK2 signaling and to develop effective and selective inhibitors for the treatment of human diseases.
References
- 1. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fine-tuning SLE treatment: the potential of selective TYK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of TYK2 rs34536443 polymorphism with Susceptibility to Systemic Lupus Erythematous in the Iranian Population [rheumres.org]
- 5. Polymorphisms in IRF5 and TYK2 Genes Are Associated with Rheumatoid Arthritis in a Chinese Han Population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Expression and Its Potential as a Tissue-Based Biomarker for the Diagnosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Cancer Genome Atlas Program (TCGA) - NCI [cancer.gov]
- 10. nimbustx.com [nimbustx.com]
- 11. Tyk2 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 13. Expression of TYK2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of TYK2 Protein
For researchers and scientists at the forefront of drug development, the meticulous management of laboratory materials is paramount to ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the proper disposal of Tyrosine Kinase 2 (TYK2) protein, a key intracellular enzyme in immune signaling pathways. Adherence to these protocols is critical for protecting laboratory personnel, preventing environmental contamination, and fostering a culture of safety and trust.
Immediate Safety and Handling Precautions
Before initiating any work with TYK2 protein, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS). The SDS contains comprehensive information regarding potential hazards, requisite personal protective equipment (PPE), and emergency procedures.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, must be worn at all times.[1][2]
Avoiding Exposure: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of aerosol inhalation.[1] Direct contact with the skin, eyes, and mucous membranes should be strictly avoided.[2]
Emergency Procedures: In the event of accidental skin contact, immediately wash the affected area with soap and plenty of water.[1] For eye contact, rinse cautiously with water for several minutes.[1] If inhalation occurs, move to fresh air. In all cases of significant exposure, seek prompt medical attention.
Summary of this compound Safety and Handling Data
| Parameter | Specification | Source(s) |
| Storage Temperature | Store at -70°C.[1][3] Aliquot to avoid repeated freeze-thaw cycles.[1][3] | [1][3] |
| Appearance | Colorless fluid or lyophilized powder. | [1][4] |
| Personal Protective Equipment | Lab coat, safety glasses with side shields, chemical-resistant gloves.[1][2] | [1][2] |
| Accidental Release Measures | Absorb on sand or vermiculite and place in closed containers for disposal.[1] | [1] |
| Disposal | In accordance with applicable national, regional, or local laws and regulations.[1] | [1] |
Experimental Protocol: this compound Waste Decontamination and Disposal
The following protocols provide a general framework for the decontamination and disposal of this compound waste. These procedures are based on standard practices for handling recombinant proteins and should be adapted to comply with your institution's specific waste management policies.
Liquid Waste (Buffers, Solutions, Supernatants):
-
Collection: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container.[2]
-
Decontamination: Treat the collected liquid waste with a final concentration of 10% bleach (sodium hypochlorite solution).[2] The contact time for effective decontamination should be a minimum of 30 minutes.
-
Neutralization (Optional but Recommended): Following decontamination, neutralize the bleach solution by adding sodium thiosulfate until the bleach is no longer reactive. This step is crucial to prevent the release of corrosive and harmful substances into the sanitary sewer system.
-
Disposal: After decontamination and neutralization, the liquid waste can typically be disposed of down the sanitary sewer, provided this is in accordance with local regulations.[2]
Solid Waste (Contaminated Consumables):
-
Segregation: All solid materials that have come into direct contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, are considered biologically contaminated waste.[2]
-
Collection: Place all contaminated solid waste into a designated biohazard waste container (e.g., a sturdy, leak-proof bag or a rigid container lined with a biohazard bag).[2]
-
Treatment and Disposal: This biohazard waste must be collected by a licensed waste disposal service for final treatment, which typically involves autoclaving or incineration.[2]
Sharps Waste:
-
Collection: Any sharp objects, such as needles or glass slides, contaminated with this compound must be immediately placed into a designated, puncture-resistant sharps container.[2]
-
Disposal: The sealed sharps container should be disposed of through a licensed medical or biological waste disposal service.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and proper disposal pathways for waste generated during research involving this compound.
By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound and associated materials, thereby upholding the highest standards of laboratory safety and environmental stewardship. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all applicable regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling TYK2 Protein
For Immediate Implementation: This document provides crucial safety and logistical protocols for all laboratory personnel handling recombinant Tyrosine Kinase 2 (TYK2) protein. Adherence to these guidelines is essential for ensuring personal safety, maintaining experimental integrity, and preventing environmental contamination.
Researchers, scientists, and drug development professionals working with TYK2 protein must be fully versed in the potential hazards and the necessary precautions. While specific toxicity data for recombinant TYK2 is not extensively documented, it is classified as causing mild skin irritation (Category 3) and eye irritation (Category 2B)[1]. Therefore, treating it with appropriate caution as a potentially hazardous substance is imperative. The primary risks associated with handling the lyophilized powder form include inhalation of fine particles and irritation upon skin or eye contact.
Personal Protective Equipment (PPE): A Multi-Faceted Defense
The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against accidental exposure. The required level of PPE is dictated by the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment | Rationale |
| Receiving and Inspection | Disposable nitrile gloves, Lab coat, Safety glasses with side shields | Protects against potential external contamination of packaging. |
| Weighing and Aliquoting (Lyophilized Powder) | Disposable nitrile gloves (double-gloving recommended), Lab coat, Chemical splash goggles, N95 or higher rated respirator | Minimizes risk of inhaling fine particles and prevents eye and skin contact. Work should be conducted in a chemical fume hood or a designated ventilated area[1]. |
| Reconstitution (Lyophilized Powder to Liquid) | Disposable nitrile gloves, Lab coat, Safety glasses with side shields | Protects against splashes of the dissolving protein solution. |
| Handling Liquid Protein Solutions (e.g., in assays) | Disposable nitrile gloves, Lab coat, Safety glasses with side shields | Standard protection for handling solutions of non-volatile, potentially irritating substances. |
| Spill Cleanup (Powder) | Chemical-resistant gloves, Lab coat, Chemical splash goggles, N95 or higher rated respirator | Provides enhanced protection during cleanup of potentially airborne powder. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, Lab coat, Chemical splash goggles | Protects against splashes and direct contact with the spilled material. |
| Waste Disposal | Disposable nitrile gloves, Lab coat, Safety glasses with side shields | Standard protection for handling sealed waste containers. |
Standard Operating Procedure for this compound
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the exterior of the package for any signs of damage or leakage. If compromised, do not open and consult your institution's Environmental Health and Safety (EHS) office.
-
Storage of Lyophilized Protein: Store the lyophilized this compound at -70°C or as specified on the manufacturer's data sheet[1]. The container should be tightly sealed and stored in a designated and clearly labeled area.
-
Storage of Reconstituted Protein: For reconstituted protein solutions, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -70°C or as recommended by the supplier[1].
Handling and Experimental Use
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by decontaminating the area and ensuring all required materials are within reach.
-
Weighing and Reconstitution: When working with the lyophilized powder, always handle it within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles. To reconstitute, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation. Slowly add the recommended sterile solvent to the vial, avoiding splashing. Gently swirl or pipette to dissolve; do not vortex vigorously as this can denature the protein.
-
Experimental Procedures: When using the reconstituted this compound solution, always wear the appropriate PPE. Handle solutions gently to avoid the creation of aerosols. All procedures should be performed over a disposable absorbent bench protector.
Spill and Exposure Procedures
-
Small Liquid Spill:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Gently collect the saturated absorbent material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable disinfectant or detergent, followed by a water rinse.
-
-
Small Powder Spill:
-
Avoid creating dust. Do not sweep with a dry brush.
-
Gently cover the spill with damp absorbent paper towels to wet the powder.
-
Carefully wipe up the material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable disinfectant or detergent, followed by a water rinse.
-
-
Large Spill (Liquid or Powder):
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS office immediately.
-
Restrict access to the area until cleanup has been completed by trained personnel.
-
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open[1]. Seek medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Disposal Plan
Proper containment and disposal of waste contaminated with this compound are essential to prevent accidental exposure and environmental contamination.
-
Solid Waste: All disposables that have come into contact with this compound (e.g., pipette tips, tubes, gloves, absorbent pads) should be collected in a designated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, shatter-resistant, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Final Disposal: All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.
Visual Guides for Safety and Procedures
To further clarify the safety protocols, the following diagrams illustrate key decision-making and procedural workflows.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
